molecular formula C8H5ClN2 B019308 1-Chlorophthalazine CAS No. 5784-45-2

1-Chlorophthalazine

货号: B019308
CAS 编号: 5784-45-2
分子量: 164.59 g/mol
InChI 键: UCOVESIAFFGEOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chlorophthalazine, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClN2 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71104. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOVESIAFFGEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206547
Record name 1-Chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-45-2
Record name 1-Chlorophthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005784452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5784-45-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chlorophthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20206547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chlorophthalazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-CHLOROPHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1IE9W0S0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chlorophthalazine: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic methodologies of 1-Chlorophthalazine. All quantitative data is summarized for clarity, and detailed experimental protocols from cited literature are provided.

Chemical Properties and Structure

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its fundamental chemical and physical properties are summarized below.

Structural Information
  • IUPAC Name: this compound[2]

  • Molecular Formula: C₈H₅ClN₂[2][3]

  • SMILES: C1=CC=C2C(=C1)C=NN=C2Cl[2]

  • InChI: InChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H[2][4]

  • InChIKey: UCOVESIAFFGEOR-UHFFFAOYSA-N[2]

Caption: Chemical structure of this compound.

Physicochemical Data
PropertyValueSource(s)
Molecular Weight 164.59 g/mol [2][3]
Appearance Solid, Brown Solid[5][6]
Melting Point 109-112 °C[5]
Boiling Point 364.3 ± 15.0 °C (Predicted)[5]
Solubility Insoluble in water. Soluble in dichloromethane, ethanol, and methanol (B129727).[5][6]
pKa 1.74 ± 0.10 (Predicted)[6]
Flash Point 233.8 °C[5]
Vapor Pressure 4.43E-07 mmHg at 25°C[5]
Density 1.349 ± 0.06 g/cm³ (Predicted)[5]

Synthesis of this compound

This compound is commonly synthesized from phthalazinone and phosphorous oxychloride. The following protocol is based on descriptions found in the literature.[7]

Experimental Protocol: Synthesis from Phthalazinone

Materials:

  • Phthalazinone

  • Phosphorous oxychloride

  • Toluene (optional, as solvent)

  • Ethyl acetate (B1210297)

  • Concentrated sulfuric acid (or other mineral acid)

Procedure:

  • A mixture of phthalazinone and phosphorous oxychloride (in an approximately equimolar ratio) is prepared. Toluene can be used as a solvent.

  • The reaction mixture is heated to a temperature between 45°C and 65°C for approximately 3 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as HPLC.

  • After the reaction is complete, about 65% of the phosphorous oxychloride is distilled off under vacuum while maintaining the temperature at 50°-60°C.

  • The concentrated reaction mixture is cooled to room temperature.

  • Ethyl acetate and a mineral acid (e.g., concentrated sulfuric acid) are added to the mixture.

  • The mixture is stirred for about 1 hour while being cooled to 0 to 5°C to precipitate the this compound salt.

  • The resulting pale yellow solid is filtered and washed with cold ethyl acetate.

  • The isolated this compound salt is dried under vacuum for about 3 hours at 30°C.

SynthesisWorkflow Synthesis and Reaction Workflow of this compound Phthalazinone Phthalazinone Reaction Reaction (45-65°C, 3h) Phthalazinone->Reaction POCl3 Phosphorous Oxychloride POCl3->Reaction Distillation Vacuum Distillation Reaction->Distillation Precipitation Precipitation with Ethyl Acetate & H₂SO₄ Distillation->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Chlorophthalazine This compound Drying->Chlorophthalazine Hydralazine_Reaction Reaction with Hydrazine (B178648) Hydrate (B1144303) Chlorophthalazine->Hydralazine_Reaction Hydrazine Hydrazine Hydrate Hydrazine->Hydralazine_Reaction Hydralazine (B1673433) Hydralazine Hydralazine_Reaction->Hydralazine

Caption: Logical workflow for the synthesis of this compound and its subsequent reaction to form Hydralazine.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate, primarily used in the synthesis of other functionalized phthalazine (B143731) derivatives. Its reactivity is dominated by the susceptibility of the chlorine atom to nucleophilic substitution.

Synthesis of Hydralazine

A prominent application of this compound is in the synthesis of Hydralazine, a well-known antihypertensive drug.

Experimental Protocol: Synthesis of Hydralazine from this compound

Materials:

  • This compound salt

  • Hydrazine hydrate

  • Isopropanol (B130326) (or other alcoholic solvent like methanol or ethanol)

Procedure:

  • A solution of hydrazine hydrate in isopropanol is prepared in a 3-necked, round-bottom flask fitted with a temperature probe and condenser.

  • The solution is cooled to 0 to 5°C.

  • This compound salt is added in portions, maintaining the solution temperature between 0 and 5°C.

  • After the addition is complete, the solution is stirred at 20 to 25°C for about 24 hours.

  • The reaction mixture is then cooled again to 0 to 5°C.

  • Methanol is added, and the solution is stirred for 3 hours.

  • The resulting solid hydralazine is filtered, washed with cold methanol, and dried under vacuum at 35°C.[1]

Synthesis of Novel Anticancer Agents

Recent research has focused on using this compound as a scaffold for developing new anticancer agents. By reacting this compound with various hydrazine derivatives, primary and secondary amines, and active methylene (B1212753) compounds, novel phthalazine derivatives have been synthesized.[4][8] Some of these derivatives have shown significant anticancer activity against various cell lines.[8][[“]]

Potential Biological Activity of this compound Derivatives

While this compound itself is primarily an intermediate, its derivatives have been investigated for their biological activities. Notably, certain novel chlorophthalazine derivatives have demonstrated anticancer properties. Docking studies have suggested that these compounds may exert their effect by inhibiting Poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair.[8][[“]] The inhibition of PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis.

PARP1_Inhibition Proposed Signaling Pathway for a this compound Derivative Derivative This compound Derivative PARP1 PARP-1 Derivative->PARP1 Inhibits DNA_Repair DNA Repair PARP1->DNA_Repair Mediates Apoptosis Apoptosis PARP1->Apoptosis Inhibition leads to DNA_Damage DNA Single-Strand Breaks DNA_Damage->PARP1 Activates DNA_Repair->Apoptosis Prevents Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Proposed mechanism of action for a this compound derivative involving the inhibition of PARP-1.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR: These techniques are used to determine the carbon-hydrogen framework of the molecule. For derivatives of this compound, ¹H NMR spectra are typically recorded in DMSO-d₆, with chemical shifts reported in ppm relative to an internal standard (TMS).[4] For this compound itself, ¹³C NMR data is available, with spectra also recorded in DMSO-d₆ at ambient temperature.[10]

Infrared (IR) Spectroscopy
  • FT-IR: Infrared spectroscopy is employed to identify the functional groups present in the molecule. For solid samples like this compound and its derivatives, the KBr pellet method is commonly used.[11] This involves grinding the sample with spectroscopic grade KBr and pressing the mixture into a thin, transparent pellet.

General Protocol for KBr Pellet Method:

  • A small amount of the solid sample (1-2 mg) is ground into a fine powder in an agate mortar.

  • Approximately 100-200 mg of dry, spectroscopic grade KBr is added to the mortar.

  • The sample and KBr are thoroughly mixed by gentle grinding.

  • The mixture is transferred to a die and compressed under high pressure to form a transparent pellet.

  • The pellet is then placed in the sample holder of the IR spectrometer for analysis.[12]

Mass Spectrometry (MS)
  • LC-MS: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. For derivatives of this compound, LC/MS has been used to obtain the mass-to-charge ratio (m/z).[4] Various ionization techniques can be employed depending on the specific instrumentation and the nature of the analyte.

References

1-Chlorophthalazine (CAS 5784-45-2): A Technical Guide for Chemical and Pharmaceutical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chlorophthalazine, with the Chemical Abstracts Service (CAS) number 5784-45-2, is a heterocyclic aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a reactive chlorine atom on the phthalazine (B143731) scaffold, makes it a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, synthesis, reactivity, and its significant applications in the field of drug discovery and development, with a particular focus on its role in the creation of kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow to yellow crystalline powder.[1] It is largely insoluble in water but demonstrates solubility in organic solvents such as dichloromethane, ethanol, and methanol (B129727).[2] A comprehensive summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 5784-45-2[3][4][5]
Molecular Formula C₈H₅ClN₂[3][6]
Molecular Weight 164.59 g/mol [3][4][6]
Appearance Pale yellow to yellow crystals or powder[1]
Melting Point 109-112 °C[7][8]
Boiling Point 364.3 ± 15.0 °C (Predicted)[8]
Solubility Insoluble in water; Soluble in DMSO (slightly), methanol (slightly), dichloromethane, ethanol[2][8]
pKa 1.74 ± 0.10 (Predicted)[8]
InChI Key UCOVESIAFFGEOR-UHFFFAOYSA-N[5][9]
SMILES ClC1=NN=CC2=CC=CC=C12[3]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. While specific peak data is proprietary to spectral databases, the availability of these spectra confirms the compound's identity and purity.

  • ¹³C NMR: The ¹³C Nuclear Magnetic Resonance spectrum for this compound is available and provides information on the carbon framework of the molecule.[6]

  • Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectra, typically obtained using a KBr-pellet technique, are available and detail the vibrational modes of the chemical bonds within the molecule.[6]

  • Raman Spectroscopy: FT-Raman spectra have also been recorded, offering complementary vibrational data.[6]

Synthesis of this compound

The primary and most referenced method for the synthesis of this compound is through the chlorination of phthalazinone (also known as 1(2H)-phthalazinone). This reaction typically employs a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis from Phthalazinone

Reaction: Phthalazinone is reacted with phosphorus oxychloride to yield this compound.

Procedure Outline:

  • Phthalazinone is treated with phosphorus oxychloride. In some procedures, phosphorus pentachloride may also be used.[5]

  • The reaction mixture is heated, often under reflux, for a specified period to ensure complete conversion.[9]

  • Upon completion, the excess phosphorus oxychloride is typically removed under reduced pressure.[9]

  • The crude this compound is then isolated. This may involve precipitation by the addition of a suitable solvent or a mineral acid to form a salt, followed by filtration.[9]

  • The isolated product is then purified, for example, by recrystallization from an appropriate solvent.

G cluster_conditions Phthalazinone Phthalazinone Chlorophthalazine This compound Phthalazinone->Chlorophthalazine Chlorination POCl3 POCl₃ Heat Heat (Reflux)

Caption: Synthesis of this compound from Phthalazinone.

Reactivity and Applications in Drug Development

The chlorine atom at the 1-position of the phthalazine ring is susceptible to nucleophilic substitution, making this compound a valuable precursor for a diverse range of derivatives.[7][10] This reactivity is central to its application in medicinal chemistry.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions with a variety of nucleophiles, including:

  • Hydrazine (B178648) Derivatives: Reaction with hydrazine hydrate (B1144303) or substituted hydrazines yields 1-hydrazinylphthalazine derivatives. This is a key step in the synthesis of the vasodilator drug, Hydralazine.[9]

  • Amines: Primary and secondary amines can displace the chloride to form 1-aminophthalazine derivatives. These reactions are often carried out by refluxing the reactants in a suitable solvent like n-butanol or benzene.[3][11]

  • Sodium Azide (B81097): Treatment with sodium azide in a solvent such as DMSO leads to the formation of tetrazolo[5,1-a]phthalazine, a fused heterocyclic system.[5]

G cluster_reactants Chlorophthalazine This compound SubstitutedProduct 1-Substituted Phthalazine Chlorophthalazine->SubstitutedProduct SNAr Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, NaN₃) LeavingGroup Cl⁻ SubstitutedProduct->LeavingGroup Displacement

Caption: General Nucleophilic Substitution of this compound.

Role in Kinase Inhibitor Synthesis

A significant application of this compound in modern drug discovery is its use as a scaffold for the development of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The phthalazine core can be elaborated through reactions at the 1-position to introduce moieties that bind to the active site of specific kinases.

For instance, derivatives of this compound have been investigated as inhibitors of:

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Kinase: Arylamino-phthalazine derivatives have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis, which is the formation of new blood vessels, a process essential for tumor growth.[13]

  • p38 Mitogen-Activated Protein (MAP) Kinase: Phthalazine-based compounds have been developed as potent and selective inhibitors of p38 MAP kinase, a target for anti-inflammatory therapies.[12]

  • Transforming Growth Factor-beta (TGF-β) Pathway: Phthalazine derivatives have been identified as novel non-kinase inhibitors of the TGF-β signaling pathway, which is involved in cancer progression.[14]

G Chlorophthalazine This compound PhthalazineDerivative Phthalazine Derivative Chlorophthalazine->PhthalazineDerivative Synthetic Modification Kinase Kinase (e.g., VEGFR, p38) PhthalazineDerivative->Kinase Inhibition SignalingPathway Cellular Signaling Pathway Kinase->SignalingPathway Activates DiseaseState Disease State (e.g., Cancer, Inflammation) SignalingPathway->DiseaseState Contributes to

Caption: Role of this compound in Kinase Inhibitor Development.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6][15]

Table 2: GHS Hazard Information

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4]

  • Avoid breathing dust, fumes, or vapors.[4]

  • Avoid contact with skin and eyes.[4]

  • Store in a cool, dry, and well-ventilated place, away from moisture.

Conclusion

This compound is a compound of significant interest to researchers in both synthetic organic chemistry and medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro-substituent provide a versatile platform for the creation of complex molecular architectures. The demonstrated utility of phthalazine derivatives as potent inhibitors of various kinases underscores the importance of this compound as a key building block in the ongoing search for new and effective therapeutic agents. Proper handling and adherence to safety protocols are essential when working with this compound.

References

Unveiling the Molecular Mechanisms of 1-Chlorophthalazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanisms of action of 1-chlorophthalazine derivatives, a promising class of compounds with significant therapeutic potential. The core of their activity lies in the targeted inhibition of key signaling pathways implicated in cancer progression, primarily acting as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) and as antagonists of the Hedgehog signaling pathway. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades.

Core Mechanisms of Action

This compound derivatives exert their biological effects through at least two distinct and significant mechanisms: the inhibition of PARP-1, leading to synthetic lethality in cancers with specific DNA repair defects, and the antagonism of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation.

PARP-1 Inhibition and Synthetic Lethality

A key mechanism of action for a subset of this compound derivatives is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of single-strand DNA breaks (SSBs). In healthy cells, SSBs are efficiently repaired. However, in cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient.

When PARP-1 is inhibited by this compound derivatives, SSBs accumulate. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In BRCA-deficient cancer cells, the inability to repair these DSBs via the faulty HR pathway leads to genomic instability and ultimately, cell death. This concept, where the inhibition of one pathway (PARP-1) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.[1][2][3] Some inhibitors may further enhance their potency by "trapping" PARP-1 on the DNA, creating a toxic protein-DNA complex that further obstructs DNA replication and repair.[4][5]

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound Derivatives (various conc.) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Buffer (DMSO) incubate3->solubilize shake Shake plate 15 min solubilize->shake read_absorbance Read Absorbance (570 nm) shake->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

An In-Depth Technical Guide to the Reactivity and Electrophilicity of the Phthalazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazine (B143731) scaffold, a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridazine (B1198779) ring, is a cornerstone in medicinal chemistry and organic synthesis.[1] Its unique electronic properties, characterized by an electron-deficient diazine ring, govern its reactivity and make it a "privileged structure" in the design of bioactive molecules.[1] This guide provides a comprehensive technical overview of the reactivity and electrophilicity of the phthalazine core, with a focus on its behavior in key chemical transformations. Detailed experimental protocols for seminal reactions, quantitative data on its physicochemical properties, and illustrations of its role in modulating critical biological pathways are presented to serve as a valuable resource for researchers in the field.

Electronic Properties and Electrophilicity of the Phthalazine Ring

The phthalazine ring system is an electron-deficient aromatic compound due to the presence of two electronegative nitrogen atoms in the pyridazine ring.[1] This inherent electron deficiency dictates its chemical reactivity, making it susceptible to nucleophilic attack while generally being deactivated towards electrophilic aromatic substitution on the carbocyclic ring unless strongly activating groups are present.

The basicity of phthalazine is characterized by a pKa value of approximately 3.39-3.47, indicating it is a weak base.[1][2] The nitrogen atoms can be protonated or alkylated, forming phthalazinium salts, which further enhances the electrophilicity of the ring system.

Quantitative Reactivity Data

To facilitate a deeper understanding of the electronic nature of the phthalazine ring, the following table summarizes key quantitative data.

PropertyValueNotesSource
pKa 3.39 - 3.47 (at 20-25 °C)Indicates weak basicity.[1][2]
Topological Polar Surface Area 25.8 ŲContributes to its drug-like properties.[1]
Hydrogen Bond Acceptor Count 2The two nitrogen atoms can act as hydrogen bond acceptors.[1]
Dipole Moment (μ) High (negative effect on aldehyde oxidase activity)Polarity influences enzymatic interactions.[3]

Key Reactions of the Phthalazine Ring

The reactivity of the phthalazine ring is diverse, encompassing nucleophilic substitutions, cycloadditions, oxidation, and reduction reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic substitution is a cornerstone of phthalazine chemistry, particularly for the synthesis of functionalized derivatives.[1] Halogenated phthalazines, such as 1-chlorophthalazine, are highly reactive towards a wide range of nucleophiles. The electron-withdrawing effect of the two nitrogen atoms facilitates the displacement of the halide.

General Reaction Scheme:

Where Nu-H can be amines, hydrazines, alcohols, thiols, and active methylene (B1212753) compounds.[1][4][5]

Experimental Protocol: Synthesis of this compound

This procedure details the conversion of phthalazinone to the highly reactive this compound intermediate.

  • Materials: 1(2H)-Phthalazinone, Phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser and a stirring bar, suspend 1(2H)-phthalazinone (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-8 equivalents).[6]

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess POCl₃ under reduced pressure.

    • The residue is then cautiously poured onto crushed ice with vigorous stirring.

    • The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.[6]

Experimental Protocol: Nucleophilic Substitution of this compound with an Amine

This protocol provides a general method for the synthesis of 1-aminophthalazine derivatives.

  • Materials: this compound, desired amine (e.g., p-phenylenediamine), and a suitable solvent (e.g., n-butanol).

  • Procedure:

    • Dissolve this compound (1 equivalent) in n-butanol in a round-bottomed flask.[7]

    • Add the amine (1-1.2 equivalents) to the solution.[7]

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 1-6 hours, monitoring the reaction by TLC.[7][8]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.

Cycloaddition Reactions

The electron-deficient nature of the diazine portion of the phthalazine ring makes it an excellent participant in inverse electron-demand Diels-Alder reactions.[1] Additionally, phthalazinium ylides readily undergo Huisgen [3+2] dipolar cycloadditions with alkynes.[9]

Experimental Protocol: Huisgen [3+2] Dipolar Cycloaddition of a Phthalazinium Ylide

This protocol describes a general procedure for the synthesis of pyrrolo[2,1-a]phthalazine derivatives.[9][10]

  • Materials: Phthalazinium salt (precursor to the ylide), a dipolarophile (e.g., dimethyl acetylenedicarboxylate (B1228247) - DMAD), a base (e.g., triethylamine (B128534) - TEA), and a solvent (e.g., chloroform).

  • Procedure:

    • In a round-bottomed flask, dissolve the phthalazinium salt and the dipolarophile in chloroform.

    • Add triethylamine dropwise to the solution to generate the phthalazinium ylide in situ.

    • Stir the reaction mixture at room temperature or under reflux for several hours, monitoring by TLC.

    • Microwave or ultrasound irradiation can be employed to improve reaction times and selectivity.[9][10]

    • After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Oxidation and Reduction
  • Oxidation: Strong oxidizing agents like alkaline potassium permanganate (B83412) can cleave the benzene ring to yield a pyridazine dicarboxylic acid.[1][2]

  • Reduction: The pyridazine ring can be decomposed by treatment with zinc and hydrochloric acid, leading to the formation of o-xylylene (B1219910) diamine.[1][2]

Phthalazine in Drug Development: A Case Study of VEGFR-2 Inhibition

The phthalazine scaffold is a key component in numerous kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[10][11] Phthalazine-based compounds can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its downstream signaling.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 initiates a complex signaling cascade involving the phosphorylation of key tyrosine residues on the intracellular domain of the receptor. This leads to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[12][13][14]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Phthalazine_Inhibitor Phthalazine-based Inhibitor Phthalazine_Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition.
Experimental Workflow for Synthesis and Evaluation of Phthalazine-based Kinase Inhibitors

The development of phthalazine-based kinase inhibitors follows a structured workflow from synthesis to biological evaluation.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Phthalazinone Phthalazinone Synthesis Chlorophthalazine Chlorination to This compound Phthalazinone->Chlorophthalazine Nucleophilic_Sub Nucleophilic Substitution (Library Generation) Chlorophthalazine->Nucleophilic_Sub Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Nucleophilic_Sub->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Cell_Migration Cell Migration Assay Cell_Viability->Cell_Migration In_Vivo In Vivo Studies (Animal Models) Cell_Migration->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Nucleophilic_Sub SAR Studies

Workflow for Phthalazine Inhibitor Development.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure to determine the direct inhibitory activity of a compound against the VEGFR-2 kinase.[1]

  • Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., a synthetic peptide), ATP (adenosine triphosphate), test compound, and an appropriate assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

    • In a microplate, add the VEGFR-2 enzyme, the substrate, and the diluted test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or antibody-based assays (e.g., ELISA).

    • Calculate the concentration of the inhibitor that reduces kinase activity by 50% (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Protocol: Cancer Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

  • Materials: Cancer cell line (e.g., a human umbilical vein endothelial cell line - HUVEC), cell culture medium, test compound, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add the MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (around 570 nm).

    • Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting cell viability against the compound concentration.

Conclusion

The phthalazine ring is a remarkably versatile and reactive scaffold that continues to be of significant interest to organic and medicinal chemists. Its inherent electrophilicity, particularly when activated with a leaving group, provides a powerful handle for the synthesis of diverse molecular architectures. The successful development of phthalazine-based drugs, such as VEGFR-2 inhibitors, underscores the importance of understanding the fundamental principles of its reactivity. This guide has provided a detailed overview of the electronic properties, key reactions, and practical applications of the phthalazine core, offering a valuable resource for the continued exploration and exploitation of this important heterocyclic system.

References

A Technical Guide to the Synthesis of Phthalazine Compounds: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalazine (B143731) scaffold is a privileged bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Phthalazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and anticonvulsant properties.[1] This technical guide provides a comprehensive review of the key synthetic strategies for constructing the phthalazine core, with a focus on detailed experimental protocols and comparative data to aid researchers in the design and execution of synthetic routes.

Core Synthetic Strategies

The synthesis of phthalazine derivatives can be broadly categorized into several key approaches, primarily involving the condensation of a suitable ortho-disubstituted benzene (B151609) precursor with a hydrazine-based reagent. The choice of starting material and reaction conditions dictates the substitution pattern and functionalization of the final phthalazine product.

From Phthalic Anhydrides and Their Derivatives

One of the most common and versatile methods for the synthesis of phthalazinone derivatives involves the reaction of phthalic anhydrides with hydrazine (B178648) or its derivatives.[2] This approach is particularly useful for accessing 1(2H)-phthalazinones, a key intermediate for further functionalization.

A general representation of this synthetic approach is the reaction of phthalic anhydride (B1165640) with hydrazine hydrate (B1144303), often in the presence of a solvent like ethanol (B145695) or acetic acid, to yield the corresponding phthalazinone.[1][2]

Logical Relationship of Synthesis from Phthalic Anhydride

G Phthalic Anhydride Phthalic Anhydride Phthalazinone Derivative Phthalazinone Derivative Phthalic Anhydride->Phthalazinone Derivative Reaction with Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Phthalazinone Derivative Reaction with

Caption: Synthesis of Phthalazinones from Phthalic Anhydride.

A variation of this method involves a multi-step synthesis starting from commercially available phthalic anhydride. For instance, reaction with aromatic hydrocarbons under Friedel-Crafts conditions affords 2-aroylbenzoic acids, which can then be cyclized with hydrazine to yield 4-substituted phthalazin-1-ones.[2]

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-1(2H)-phthalazinone

This protocol is adapted from a general procedure for the synthesis of 4-aryl-1(2H)-phthalazinones from 2-aroylbenzoic acids.

  • Step 1: Synthesis of 2-(4-chlorobenzoyl)benzoic acid. To a solution of phthalic anhydride (14.8 g, 0.1 mol) and chlorobenzene (B131634) (75 mL) in a three-necked flask equipped with a reflux condenser and a mechanical stirrer, anhydrous aluminum chloride (29.3 g, 0.22 mol) is added portion-wise. The reaction mixture is heated at 60°C for 2 hours. After cooling, the mixture is poured into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford 2-(4-chlorobenzoyl)benzoic acid.

  • Step 2: Synthesis of 4-(4-chlorophenyl)-1(2H)-phthalazinone. A mixture of 2-(4-chlorobenzoyl)benzoic acid (2.6 g, 0.01 mol) and hydrazine hydrate (1 mL, 0.02 mol) in ethanol (30 mL) is refluxed for 6 hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to give the desired product.

Starting MaterialReagentsSolventReaction TimeYield (%)
Phthalic AnhydrideHydrazine HydrateAcetic AcidRefluxNot specified
2-Aroylbenzoic AcidsHydrazine HydrateEthanolReflux, 2h71
Phthalic AnhydrideAromatic Hydrocarbons, AlCl3; then Hydrazine HydrateNot specifiedNot specifiedNot specified
From o-Acylbenzoic Acids

The cyclization of o-acylbenzoic acids with hydrazines is a direct and efficient method for the preparation of 4-substituted phthalazin-1-ones.[2] This method allows for the introduction of a variety of substituents at the 4-position of the phthalazinone ring.

Experimental Workflow for Synthesis from o-Acylbenzoic Acids

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product o-Acylbenzoic Acid o-Acylbenzoic Acid Cyclization Cyclization o-Acylbenzoic Acid->Cyclization Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Cyclization 4-Substituted Phthalazin-1-one 4-Substituted Phthalazin-1-one Cyclization->4-Substituted Phthalazin-1-one

Caption: General workflow for phthalazinone synthesis.

Experimental Protocol: Synthesis of 2-(2-nitro-5-chlorobenzene)-4-substituted phthalazin-1-ones

  • A solution of the appropriate acylbenzoic acid (1 mmol) and 2-nitro-5-chlorophenylhydrazine (1 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid).

R-group in Acylbenzoic AcidYield (%)
PhenylNot specified
4-TolylNot specified
From Aromatic Aldehydes

A one-pot strategy for the synthesis of phthalazines from aromatic aldehydes has been developed, offering a convenient route to 1,4-disubstituted phthalazines.[3][4] This method tolerates a range of substituents on the starting aldehyde.

Experimental Protocol: One-pot Synthesis of 1,4-Disubstituted Phthalazines [3]

This protocol describes a general method and specific details may vary based on the substrates.

  • To a solution of the aromatic aldehyde (1 mmol) in a suitable solvent, a hydrazine derivative (1.1 mmol) is added, and the mixture is stirred at room temperature for a specified time to form the hydrazone in situ.

  • A cyclizing agent is then added, and the reaction is heated to reflux until completion (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired phthalazine.

Aldehyde SubstituentYield (%)
Electron-donatingGood to Excellent
Electron-withdrawingGood to Excellent
From Phthalhydrazide (B32825) (2,3-Dihydrophthalazine-1,4-dione)

Phthalhydrazide is a versatile precursor for the synthesis of various phthalazine derivatives. It can be readily converted to 1,4-dichlorophthalazine, which serves as a key intermediate for nucleophilic substitution reactions.

Signaling Pathway of Phthalhydrazide Conversion

G Phthalhydrazide Phthalhydrazide 1,4-Dichlorophthalazine 1,4-Dichlorophthalazine Phthalhydrazide->1,4-Dichlorophthalazine Chlorination (POCl3) 1,4-Disubstituted Phthalazine 1,4-Disubstituted Phthalazine 1,4-Dichlorophthalazine->1,4-Disubstituted Phthalazine Nucleophilic Substitution

Caption: Phthalhydrazide as a key intermediate.

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine [5]

  • A mixture of phthalhydrazide (16.2 g, 0.1 mol) and phosphorus oxychloride (90 mL) is refluxed for 4 hours.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is poured onto crushed ice with stirring. The resulting solid is filtered, washed with water, and dried to give 1,4-dichlorophthalazine.

This intermediate can then be used in subsequent reactions to introduce various substituents at the 1 and 4 positions. For example, reaction with amines or other nucleophiles allows for the synthesis of a wide range of disubstituted phthalazines.[5][6]

Conclusion

The synthesis of phthalazine compounds is a well-established field with a variety of reliable methods. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. The methods outlined in this guide, from the classical condensation of phthalic anhydrides to more modern one-pot strategies, provide a robust toolkit for researchers in organic and medicinal chemistry. The detailed protocols and comparative data presented herein are intended to facilitate the practical application of these methods in the laboratory for the development of novel phthalazine-based molecules with potential therapeutic applications.

References

Navigating the Solubility of 1-Chlorophthalazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility characteristics of 1-Chlorophthalazine (CAS No. 5784-45-2), a key intermediate in pharmaceutical synthesis. This guide provides a summary of its solubility in common laboratory solvents and details comprehensive experimental protocols for quantitative determination, addressing a critical knowledge gap for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, primarily serving as a versatile intermediate in the synthesis of various pharmaceutical agents. A thorough understanding of its solubility profile in common laboratory solvents is paramount for its effective use in synthesis, purification, and formulation development. This technical guide consolidates the available qualitative solubility data for this compound and provides detailed experimental methodologies for researchers to quantitatively assess its solubility, thereby facilitating its application in diverse research and development settings.

Solubility Profile of this compound

SolventIUPAC NameSolubility
WaterWaterInsoluble[1][2]
EthanolEthanolSoluble[1][2]
MethanolMethanolSoluble, Slightly Soluble[1][2][3][4]
DichloromethaneDichloromethaneSoluble[1][2]
Dimethyl Sulfoxide (DMSO)    Sulfinylbis(methane)    Slightly Soluble[3][4]

Note: The term "soluble" indicates that the compound dissolves in the solvent, but does not specify the exact concentration. "Slightly soluble" suggests a lower level of solubility. For precise applications, experimental determination of quantitative solubility is recommended.

Experimental Protocols for Quantitative Solubility Determination

To empower researchers to obtain precise solubility data, this section outlines standard laboratory protocols for the quantitative determination of solubility. The choice of method may depend on the required accuracy, available equipment, and the properties of the solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.

Principle: A saturated solution of the compound is prepared by allowing an excess of the solid to equilibrate with the solvent. A known volume of the saturated supernatant is then evaporated to dryness, and the mass of the dissolved solid is determined.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to filter the supernatant using a syringe filter compatible with the solvent.

  • Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry container. Evaporate the solvent completely in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or in a vacuum desiccator.

  • Weighing: Once the solvent is completely removed, accurately weigh the container with the dried solute.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = (Mass of dried solute (g)) / (Volume of supernatant taken (L))

UV-Visible Spectrophotometry Method

This method is suitable for compounds with a chromophore and can be faster than the gravimetric method.

Principle: The concentration of the dissolved compound in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus:

  • UV-Visible Spectrophotometer

  • Matched quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Apparatus for preparing a saturated solution (as in the gravimetric method)

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for blank absorbance).

  • Prepare Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound and allow it to equilibrate.

  • Sample and Dilute: Withdraw a known volume of the clear, filtered supernatant. Dilute this solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Solubility_Workflow start Start: Obtain Compound (this compound) qual_sol Qualitative Solubility Screening (Small scale test in various solvents) start->qual_sol quant_method_selection Select Quantitative Method (Gravimetric, Spectroscopic, etc.) qual_sol->quant_method_selection prep_sat_sol Prepare Saturated Solution (Excess solute, constant temp, equilibrate) quant_method_selection->prep_sat_sol phase_sep Phase Separation (Centrifugation or Settling) prep_sat_sol->phase_sep sampling Sample Supernatant (Filter to remove solids) phase_sep->sampling analysis Analysis of Supernatant sampling->analysis gravimetric Gravimetric Analysis: Evaporate solvent, weigh residue analysis->gravimetric If Gravimetric spectroscopic Spectroscopic Analysis: Dilute and measure absorbance/signal analysis->spectroscopic If Spectroscopic calc Calculate Solubility (e.g., g/L, mol/L) gravimetric->calc spectroscopic->calc end End: Report Solubility Data calc->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its qualitative profile indicates solubility in common organic solvents like dichloromethane, ethanol, and methanol, and limited solubility in water. For researchers and drug development professionals requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for in-house determination. By following these standardized methods, scientists can generate the reliable data necessary to advance their research and development activities involving this important pharmaceutical intermediate.

References

spectroscopic data interpretation (NMR, IR, MS) for 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Interpretation of 1-Chlorophthalazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the principles and methodologies for the spectroscopic characterization of this compound (C₈H₅ClN₂), a key heterocyclic compound. The guide details the interpretation of expected data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the limited availability of public, comprehensive spectral data for this specific molecule, this document focuses on the foundational principles of interpretation, utilizing predicted values based on its chemical structure and data from analogous compounds. Detailed experimental protocols for each technique are provided, alongside visualizations created using Graphviz to illustrate workflows and molecular relationships, empowering researchers to apply these methods for structural elucidation and quality control.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, Electron Impact (EI) mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns.

Data Presentation: Expected Mass Spectrum

The molecular weight of this compound is approximately 164.59 g/mol .[1] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 164, with an isotopic peak (M+2) at m/z 166, approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

m/z (Expected)Relative IntensityProposed Fragment IonNotes
166Moderate[C₈H₅³⁷ClN₂]⁺Isotopic peak for ³⁷Cl
164High[C₈H₅³⁵ClN₂]⁺Molecular Ion (M⁺)
129High[C₈H₅N₂]⁺Loss of Chlorine radical (·Cl)
102Moderate[C₇H₄N]⁺Loss of HCN from [C₈H₅N₂]⁺
101Moderate[C₈H₅]⁺Loss of N₂ from [C₈H₅N₂]⁺
76Moderate[C₆H₄]⁺Benzyne radical cation from loss of C₂H₂
Interpretation of Fragmentation

The fragmentation of this compound in an EI-MS is initiated by the ionization of the molecule to form an energetically unstable molecular ion (M⁺).[2] The stable bicyclic aromatic system suggests that the molecular ion peak will be prominent.[3] Subsequent fragmentation is driven by the loss of the halogen and the expulsion of stable neutral molecules.

The proposed primary fragmentation pathway involves the cleavage of the C-Cl bond to lose a chlorine radical, resulting in a stable cation at m/z 129. This fragment can then undergo further fragmentation, such as the loss of a molecule of nitrogen (N₂) to yield a fragment at m/z 101, or the loss of hydrogen cyanide (HCN) to produce a fragment at m/z 102.[4]

Visualization: Proposed MS Fragmentation Pathway

G M [C₈H₅ClN₂]⁺· m/z = 164/166 F1 [C₈H₅N₂]⁺ m/z = 129 M->F1 - ·Cl F2 [C₈H₅]⁺ m/z = 101 F1->F2 - N₂ F3 [C₇H₄N]⁺ m/z = 102 F1->F3 - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.
Experimental Protocol: Electron Impact Mass Spectrometry

  • Sample Introduction: A small quantity (typically less than 1 microgram) of solid this compound is introduced directly into the ion source using a solids probe. Alternatively, if coupled with Gas Chromatography (GC-MS), the sample is first dissolved in a volatile solvent and injected into the GC, which separates it from impurities before it enters the MS ion source.[5]

  • Ionization: The sample is vaporized in a high vacuum chamber (10⁻⁵ to 10⁻⁸ torr).[6] The gaseous molecules are then bombarded with a high-energy beam of electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺).[7][8][9]

  • Acceleration: The newly formed positive ions are repelled by a positively charged plate and accelerated by a series of electric fields into the mass analyzer.[6][7]

  • Mass Analysis: The ion beam passes through a magnetic or electric field (e.g., in a quadrupole or time-of-flight analyzer). The field deflects the ions based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.[6]

  • Detection: The separated ions strike a detector, which generates an electrical signal proportional to the number of ions. The instrument records the m/z ratio and relative abundance of each detected ion.[7]

  • Data Processing: A computer processes the signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[6]

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an essential technique for identifying the functional groups present in a sample.

Data Presentation: Expected IR Absorption Bands
Wavenumber (cm⁻¹) (Expected)IntensityVibration TypeFunctional Group
3100 - 3000Medium-WeakC-H StretchAromatic (C-H)
1620 - 1580MediumC=N StretchPyridazine (B1198779) Ring
1580 - 1450Medium-StrongC=C StretchAromatic Ring
1350 - 1000StrongC-N StretchAromatic Amine
900 - 675StrongC-H Bend (out-of-plane)Aromatic Ring
850 - 550Medium-StrongC-Cl StretchAryl Halide

Data based on typical ranges for functional groups.[10][11][12]

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic system.

  • Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the benzene (B151609) and pyridazine rings.[11]

  • Ring Stretching (C=C and C=N): A series of bands in the 1620-1450 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings.

  • Fingerprint Region: The region below 1400 cm⁻¹ is complex but highly characteristic. Strong absorptions due to C-N stretching are expected here. The out-of-plane C-H bending vibrations (900-675 cm⁻¹) can provide information about the substitution pattern of the benzene ring. Most notably, a medium to strong band in the 850-550 cm⁻¹ range would be indicative of the C-Cl stretching vibration.[12]

Experimental Protocol: FT-IR by KBr Pellet Method
  • Sample Preparation: Weigh approximately 1-2 mg of solid this compound and 200-250 mg of dry, spectroscopic-grade Potassium Bromide (KBr).[13][14] The KBr should be thoroughly dried in an oven to remove moisture, which absorbs strongly in the IR spectrum.[13]

  • Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 microns to minimize scattering of the IR radiation.[15][16]

  • Pellet Formation: Transfer a portion of the powdered mixture into a pellet-forming die. Assemble the die and place it in a hydraulic press.[17]

  • Pressing: Connect the die to a vacuum pump to remove trapped air, which can cause the pellet to be opaque. Gradually apply pressure up to approximately 8-10 tons and hold for 1-2 minutes.[13][17]

  • Pellet Removal: Slowly release the pressure and vacuum. Carefully disassemble the die to retrieve the transparent or translucent KBr pellet.[17]

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum using a pure KBr pellet or an empty sample chamber. Then, record the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are crucial for assigning the positions of all hydrogen and carbon atoms.

Data Presentation: Expected NMR Data (in DMSO-d₆)

¹H NMR (Proton)

LabelChemical Shift (δ, ppm) (Predicted)MultiplicityAssignment
H-48.8 - 9.2sProton on pyridazine ring
H-88.2 - 8.5dAromatic proton
H-58.0 - 8.3dAromatic proton
H-6, H-77.8 - 8.1mAromatic protons

¹³C NMR (Carbon)

| Label | Chemical Shift (δ, ppm) (Predicted) | Assignment | | :--- | :--- | :--- | :--- | | C-1 | 150 - 155 | Carbon bearing Cl | | C-4 | 145 - 150 | Carbon bearing H-4 | | C-8a | 135 - 140 | Bridgehead carbon | | C-6, C-7 | 130 - 135 | Aromatic CH | | C-5, C-8 | 125 - 130 | Aromatic CH | | C-4a | 120 - 125 | Bridgehead carbon |

Note: Predicted chemical shifts are based on general values for heterocyclic and aromatic compounds.[18][19] The use of DMSO-d₆ as a solvent is based on available data for similar compounds.[20]

Interpretation of NMR Spectra

The ¹H NMR spectrum is expected to show signals only in the aromatic region (downfield). The most deshielded proton is likely H-4, being on the electron-deficient pyridazine ring adjacent to a nitrogen atom. It would likely appear as a singlet. The four protons on the benzene ring (H-5, H-6, H-7, H-8) will appear as a complex set of multiplets (doublets and multiplets) due to spin-spin coupling.

The ¹³C NMR spectrum will show eight distinct signals for the eight unique carbon atoms. The carbon atom bonded to chlorine (C-1) and the carbons bonded to nitrogen will be significantly deshielded and appear far downfield. Quaternary carbons (C-4a, C-8a) will typically show weaker signals.

Visualization: Structural Assignments for NMR

Caption: Structure of this compound with atom numbering for NMR assignments.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument is tuned to the specific nuclei being observed (¹H or ¹³C) and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The sample is "shimmed" by adjusting the homogeneity of the magnetic field to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a quantitative spectrum, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[21] Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans is required compared to ¹H NMR.

  • Data Processing: The acquired Free Induction Decay (FID) signal is processed. This involves Fourier transformation to convert the time-domain signal to a frequency-domain spectrum, phase correction to ensure all peaks are positive, and baseline correction to produce a flat baseline.

  • Spectral Analysis: The processed spectrum is analyzed. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm). Peak integrals (for ¹H), multiplicities, and coupling constants are measured to aid in structural assignment.[21] For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed to establish connectivities.[21][22]

Overall Spectroscopic Analysis Workflow

The comprehensive characterization of this compound requires an integrated approach where the results from each spectroscopic technique complement the others to confirm the structure and purity.

Visualization: Integrated Spectroscopic Workflow

G cluster_start Start cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation cluster_end Conclusion Sample Sample Received (this compound) Prep_MS Direct Insertion or Dissolution for GC-MS Sample->Prep_MS Prep_IR Grind with KBr Sample->Prep_IR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR MS Mass Spectrometry (EI-MS) Prep_MS->MS IR FT-IR Spectroscopy Prep_IR->IR NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR Data_MS Molecular Weight & Fragmentation Pattern MS->Data_MS Data_IR Functional Groups IR->Data_IR Data_NMR Connectivity & 3D Structure NMR->Data_NMR Confirm Structure Confirmation Data_MS->Confirm Data_IR->Confirm Data_NMR->Confirm

Caption: Integrated workflow for the spectroscopic characterization of this compound.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 1-Chlorophthalazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the promising landscape of 1-chlorophthalazine analogs as a versatile scaffold in drug discovery. It elucidates the key biological targets of these compounds and provides a framework for future research and development. This document summarizes quantitative data, details experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of the therapeutic potential of this chemical class.

Executive Summary

This compound and its derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Extensive research has identified several key protein targets implicated in the pathogenesis of cancer and other diseases. This guide focuses on four primary targets: Poly (ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Carbonic Anhydrases (CAs). By inhibiting these targets, this compound analogs present significant opportunities for the development of novel therapeutics. This whitepaper serves as a comprehensive resource, consolidating preclinical data and outlining the fundamental experimental protocols necessary for the evaluation of these compounds.

Key Biological Targets and Quantitative Data

The therapeutic efficacy of this compound analogs is rooted in their ability to modulate the activity of critical biological targets. The following tables summarize the inhibitory activities of various phthalazine (B143731) derivatives against their respective targets.

Table 1: PARP-1 Inhibitory Activity of this compound Analogs

Compound IDStructureIC50 (µM)Cancer Cell LineReference
6 1-(4-(4-isopropylphenyl)phthalazin-1-yl)-N'-(3-nitrophenyl)hydrazine1.739MCF7[1]
0.384HCT116[1]
1.52HepG2[1]
Olaparib (Reference) Not ApplicableNot ReportedNot Applicable[1]

Table 2: VEGFR-2 Inhibitory Activity of Phthalazine Derivatives

Compound IDStructure% Inhibition @ 10 µMGI50 (µM)Cell Line PanelReference
6c N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-(phthalazin-1-yl)phenyl)amino)phenyl)urea70-100%Not ReportedNot Reported[2]
12b N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-(4-chlorophthalazin-1-yl)phenyl)amino)phenyl)urea70-100%Not ReportedNot Reported[2]
12c N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-(4-chlorophthalazin-1-yl)phenyl)amino)phenyl)urea70-100%Not ReportedNot Reported[2]
13c N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((4-(4-methylphthalazin-1-yl)phenyl)amino)phenyl)urea70-100%0.2-2.66Leukemia, Colon, Melanoma, Breast, Renal[2]
7b N-(4-chlorophenyl)-N'-(4-((4-(phthalazin-1-yl)phenyl)amino)phenyl)ureaNot Reported0.15-2.81Leukemia, Colon, Melanoma, Breast[2]

Table 3: EGFR Inhibitory Activity of Phthalazine Derivatives

Compound IDStructureIC50 (nM)% InhibitionCancer Cell LineIC50 (µM)Reference
11d 2-(benzylamino)-N-(4-(4-(phthalazin-1-yl)phenyl)thiazol-2-yl)acetamide79.692.9%MCF-72.1[3]
MDA-MB-2310.92[3]
12c 2-((4-methoxybenzyl)amino)-N-(4-(4-(phthalazin-1-yl)phenyl)thiazol-2-yl)acetamide65.4Not ReportedMCF-71.4[3]
MDA-MB-2311.89[3]
12d 2-((4-chlorobenzyl)amino)-N-(4-(4-(phthalazin-1-yl)phenyl)thiazol-2-yl)acetamide21.497.6%MCF-71.9[3]
MDA-MB-2310.57[3]
Erlotinib (Reference) Not Applicable8093.9%MCF-71.32[3]
MDA-MB-2311.0[3]

Table 4: Carbonic Anhydrase Inhibitory Activity of Phthalazine Derivatives

Compound IDStructurehCA I IC50 (µM)hCA II IC50 (µM)Reference
3a 1-(4-(3,3-dimethyl-1,6,11-trioxo-2,3,4,6,11,13-hexahydro-1H-indazolo[1,2-b]phthalazin-13-yl)phenyl)-3-phenylurea6.406.13[4]
β-lactam derivative 1-(4-(3,3-dimethyl-1,6,11-trioxo-2,3,4,6,11,13-hexahydro-1H-indazolo[1,2-b]phthalazin-13-yl)phenyl)-2-oxo-4-p-tolylazetidin-3-yl acetate (B1210297)6.978.48[5]

Signaling Pathways and Mechanism of Action

Understanding the signaling pathways in which the biological targets of this compound analogs are involved is crucial for rational drug design.

PARP Signaling in DNA Repair

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks.[6] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

PARP_Signaling cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis leads to (inhibition in repair-deficient cells) Repair_Factors DNA Repair Factors (e.g., XRCC1, Ligase III) PAR->Repair_Factors recruits DNA_Repair DNA Repair Repair_Factors->DNA_Repair Inhibitor This compound Analog (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA damage response and its inhibition.

VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[7] Upon binding its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3] Inhibition of VEGFR-2 is a key strategy in cancer therapy to cut off the blood supply to tumors.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Inhibitor This compound Analog (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 inhibits Proliferation Proliferation PLCg->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

EGFR Signaling in Cell Proliferation

Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, leading to cell proliferation, survival, and differentiation.[8] Dysregulation of EGFR signaling is a common feature in many cancers.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Inhibitor This compound Analog (EGFR Inhibitor) Inhibitor->EGFR inhibits RAS Ras GRB2_SOS->RAS RAF Raf RAS->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK Survival Survival AKT->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Overview of the EGFR signaling pathway promoting cell growth.

Carbonic Anhydrase in Tumor Microenvironment

Carbonic Anhydrases (CAs), particularly the tumor-associated isoform CA IX, are key regulators of pH in the tumor microenvironment.[9] By catalyzing the hydration of carbon dioxide to bicarbonate and protons, CA IX contributes to extracellular acidosis and intracellular alkalization, which promotes tumor cell survival, proliferation, and invasion.[9]

CAIX_Function cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX H_HCO3 H+ + HCO3- Proliferation Proliferation H_HCO3->Proliferation promotes Invasion Invasion H_HCO3->Invasion promotes Survival Survival H_HCO3->Survival promotes Inhibitor This compound Analog (CAIX Inhibitor) Inhibitor->CAIX inhibits CAIX->H_HCO3

Caption: Role of Carbonic Anhydrase IX in regulating tumor pH.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound analogs.

PARP-1 Inhibition Assay (Fluorometric)

This assay quantifies the activity of PARP-1 by measuring the consumption of its substrate, NAD+.

  • Principle: The assay measures the amount of NAD+ remaining after the PARP-1 enzymatic reaction. A decrease in NAD+ concentration, detected by a fluorescent probe, is proportional to PARP-1 activity.

  • Materials: Recombinant human PARP-1, activated DNA, NAD+, test compounds, PARP assay buffer, and a fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the this compound analog.

    • In a 96-well plate, add the assay buffer, activated DNA, NAD+, and the test compound.

    • Initiate the reaction by adding the PARP-1 enzyme.

    • Incubate at room temperature.

    • Stop the reaction and add the fluorescent developing reagent.

    • Measure the fluorescence to determine the concentration of remaining NAD+.

    • Calculate the percent inhibition and IC50 values.

PARP_Assay_Workflow A Prepare Reagents (Enzyme, DNA, NAD+, Inhibitor) B Incubate Reaction Mixture A->B C Stop Reaction & Add Fluorescent Probe B->C D Measure Fluorescence C->D E Calculate IC50 D->E

Caption: Workflow for a PARP-1 inhibition assay.

VEGFR-2/EGFR Kinase Inhibition Assay (Luminescence-Based)

This protocol is applicable to both VEGFR-2 and EGFR and measures the amount of ATP consumed during the kinase reaction.

  • Principle: The kinase phosphorylates a substrate using ATP. The amount of remaining ATP is inversely proportional to the kinase activity and is quantified using a luciferase-based system.[10]

  • Materials: Recombinant human VEGFR-2 or EGFR kinase domain, kinase assay buffer, ATP, a suitable peptide substrate, test compounds, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[10]

  • Procedure:

    • Prepare serial dilutions of the this compound analog.

    • Add the kinase, substrate, and test compound to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C.[10]

    • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

    • Measure the luminescence signal.

    • Calculate the percent inhibition and IC50 values.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase Reaction A->B C Add ATP Detection Reagent (Luciferase) B->C D Measure Luminescence C->D E Calculate IC50 D->E

Caption: General workflow for a luminescence-based kinase assay.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase.

  • Principle: The assay utilizes the esterase activity of CA on a substrate like p-nitrophenyl acetate (p-NPA), which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.[11]

  • Materials: Purified human carbonic anhydrase (e.g., hCA I, II, or IX), p-NPA, assay buffer, test compounds, and a microplate reader.

  • Procedure:

    • Prepare serial dilutions of the phthalazine derivative.

    • Add the CA enzyme and the test compound to a 96-well plate and pre-incubate.

    • Initiate the reaction by adding the p-NPA substrate.

    • Monitor the change in absorbance at 405 nm over time.

    • Calculate the initial reaction rates and determine the percent inhibition and IC50 values.[11]

CA_Assay_Workflow A Prepare Reagents (CA Enzyme, p-NPA, Inhibitor) B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Absorbance (Kinetic Read) C->D E Calculate IC50 D->E

Caption: Workflow for a colorimetric carbonic anhydrase inhibition assay.

Cell Viability (MTT) Assay

This assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

  • Materials: Cancer cell lines, cell culture medium, MTT solution, and a solubilization solution (e.g., DMSO or SDS).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the this compound analog for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[12]

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability and determine the GI50/IC50 values.

MTT_Assay_Workflow A Seed and Treat Cells with Compound B Add MTT Reagent A->B C Incubate to Form Formazan B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate Cell Viability E->F

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of targeted therapies. The analogs discussed in this guide demonstrate potent inhibitory activity against several clinically relevant targets. Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, including structure-activity relationship (SAR) studies. Furthermore, in vivo efficacy and pharmacokinetic studies are warranted for the most promising candidates to translate these preclinical findings into potential clinical applications. The detailed protocols and pathway analyses provided herein offer a solid foundation for researchers to advance the development of this important class of molecules.

References

The Enduring Legacy of 1-Chlorophthalazine: A Technical Guide to its Historical and Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorophthalazine, a seemingly simple heterocyclic compound, has played a significant and enduring role in the landscape of organic synthesis for over a century. From its early use as a critical intermediate in the production of the antihypertensive drug hydralazine (B1673433) to its contemporary application in the development of targeted anticancer agents, this versatile molecule has proven to be an invaluable building block for medicinal chemists and synthetic researchers. This technical guide provides an in-depth exploration of the historical and modern synthetic applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways to support researchers in their drug discovery and development endeavors.

Historical Context: The Genesis of a Key Intermediate

The first documented synthesis of this compound dates back to 1893, as reported in the Berichte der deutschen chemischen Gesellschaft. The primary historical application that cemented the importance of this compound was its role as a key precursor in the synthesis of hydralazine, a potent vasodilator used in the treatment of hypertension. The synthesis typically involves the reaction of phthalazinone with a chlorinating agent, such as phosphorus oxychloride, to yield this compound. This is followed by a nucleophilic substitution reaction with hydrazine (B178648) hydrate (B1144303) to produce hydralazine.[1][2][3]

Core Synthetic Applications: A Versatile Electrophile

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom at the 1-position, which is activated by the adjacent nitrogen atoms in the phthalazine (B143731) ring. This makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures.

Nucleophilic Substitution with N-Nucleophiles

The reaction of this compound with various nitrogen-based nucleophiles is a cornerstone of its synthetic utility.

The most historically significant reaction is with hydrazine hydrate to form 1-hydrazinophthalazine (hydralazine).[1][2] This reaction is typically carried out in an alcoholic solvent or in the absence of an organic solvent.[3][4]

This compound readily reacts with primary and secondary amines to yield 1-aminophthalazine derivatives. These reactions are often carried out by heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated.[5] These derivatives have been explored for various medicinal purposes, including as potential antimalarial and anti-inflammatory agents.

Nucleophilic Substitution with O-Nucleophiles

Alkoxides and phenoxides can displace the chloride to form 1-alkoxy- and 1-aryloxyphthalazine derivatives. These reactions are typically performed by treating this compound with the corresponding alcohol or phenol (B47542) in the presence of a base.

Nucleophilic Substitution with S-Nucleophiles

Thiols and other sulfur-containing nucleophiles react with this compound to afford 1-(thioalkyl)- or 1-(thioaryl)phthalazines. These compounds have been investigated for their biological activities.

Reactions with Carbon Nucleophiles

Active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can act as carbon nucleophiles to displace the chloride from this compound, leading to the formation of new carbon-carbon bonds. These reactions are typically carried out in the presence of a base, like sodium ethoxide.[6]

Modern Applications in Drug Discovery

In recent years, this compound has emerged as a valuable scaffold for the development of targeted therapeutics, particularly in the field of oncology. Its ability to serve as a handle for the introduction of various pharmacophores has been exploited to create potent inhibitors of key signaling pathways involved in cancer progression.

Synthesis of Anticancer Agents

Numerous studies have reported the synthesis of novel phthalazine derivatives from this compound with significant anticancer activity. These compounds are often designed to inhibit specific molecular targets, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and poly(ADP-ribose) polymerase (PARP-1).

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for key synthetic transformations involving this compound, based on literature reports.

ProductNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
1-Hydrazinophthalazine (Hydralazine)Hydrazine hydrateEthanolReflux230-40[2]
1-Hydrazinophthalazine (Hydralazine)Hydrazine hydrateIsopropanol0-5 then 20-252490[4]
1-(Piperidin-1-yl)-4-(2-thienyl)phthalazinePiperidineAcetone (B3395972)Reflux3-1547-84[5]
2-(4-(4-Phenoxyphenyl)phthalazin-1-yl)malononitrileMalononitrileEthanol/Sodium ethoxide706-[6]
6-(4-Phenoxyphenyl)-3-phenyl-[1][4][5]triazolo[3,4-a]phthalazineBenzoylhydrazinen-ButanolReflux--
5-(4-Phenoxyphenyl)-[1][4][5]triazolo[4,3-a]phthalazineSodium azideAcetic acidReflux663

Detailed Experimental Protocols

Synthesis of this compound from Phthalazinone[4]
  • Charging the Reactor: A 3-neck 2 L round-bottomed flask is charged with 584 mL of phosphorous oxychloride and cooled to 0-5 °C.

  • Addition of Phthalazinone: 73 g of powdered phthalazinone is added to the cooled phosphorous oxychloride.

  • Reaction: The reaction mixture is stirred at approximately 60 °C for about 1 hour. The progress of the reaction is monitored by HPLC.

  • Work-up: The reaction mixture is maintained at about 50 °C. (Further purification steps as described in the patent are then followed).

Synthesis of 1-Hydrazinophthalazine (Hydralazine) from this compound[4]
  • Preparation: A 2 L, 3-necked, round-bottomed flask fitted with a temperature probe and condenser is charged with 375 mL of hydrazine hydrate and the solution is cooled to 0 to 5 °C.

  • Addition of this compound: Approximately 75 g of this compound salt is added in portions, maintaining the temperature at 0 to 5 °C.

  • Reaction: After the addition is complete, the solution is stirred at 20 to 25 °C for about 24 hours.

  • Isolation: The reaction mixture is then cooled to 0 to 5 °C and stirred for 3 hours. The resulting solid material is filtered from the solution, washed with cold isopropanol, and dried under vacuum at 35 °C.

General Procedure for the Synthesis of 1-Alkyl/Arylamino-4-(2'-thienyl)-phthalazines[5]
  • Reaction Setup: To a stirred solution of 1-chloro-4-(2´-thienyl)-phthalazine (0.81 mmol) in acetone (20 mL), the corresponding amine (2.43 mmol), water (0.017 mL), and one drop of HCl (37%) are added.

  • Heating: The mixture is heated at reflux for 3-15 hours.

  • Isolation of Chlorohydrate: After cooling, the phthalazine chlorohydrate is separated by filtration.

  • Extraction: The organic solution is evaporated under reduced pressure. The resulting solid is dissolved in dichloromethane, basified with a 2 M ammonia (B1221849) solution, and extracted with chloroform (B151607) (3 x 30 mL).

  • Purification: The combined organic layers are washed with water (3 x 30 mL), dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.

Signaling Pathway Diagrams

The biological activity of many this compound-derived compounds stems from their ability to inhibit key signaling pathways implicated in disease. Below are representations of the VEGFR-2 and PARP-1 inhibition pathways, which are common targets for these molecules.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Phthalazine Derivative (VEGFR-2 Inhibitor) Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and inhibition.

PARP1_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 Recruits and Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes DNA_DSB DNA Double-Strand Break (DSB) at Replication Fork PARP1->DNA_DSB Unrepaired SSB leads to BER_Proteins Base Excision Repair (BER) Proteins PAR->BER_Proteins Recruits DNA_Repair DNA Repair BER_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis in HR-deficient cells DNA_DSB->Apoptosis Inhibitor Phthalazine Derivative (PARP-1 Inhibitor) Inhibitor->PARP1 Inhibits Catalytic Activity and Trapping

References

The "Magic Chloro" Effect: An In-Depth Technical Guide to the Significance of Chlorine Substitution at the 1-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a chlorine atom at the 1-position of a molecular scaffold can profoundly influence a drug candidate's pharmacological profile. This "magic chloro" effect, a term echoing the transformative power of the "magic methyl" effect, can lead to remarkable enhancements in potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the significance of 1-chloro substitution, detailing its impact on biological activity and metabolic stability, and providing the experimental context for its evaluation.

The Multifaceted Impact of 1-Chloro Substitution

The substitution of a hydrogen atom with chlorine at the 1-position introduces a range of physicochemical alterations that can be leveraged in drug design. Chlorine's unique combination of size, electronegativity, and lipophilicity allows it to engage in various non-covalent interactions and influence the molecule's overall properties.

Enhancement of Biological Potency

The introduction of a chlorine atom can dramatically increase a compound's binding affinity for its target, often leading to orders-of-magnitude improvements in potency. This is frequently attributed to:

  • Increased Lipophilicity: The chloro group enhances the lipophilicity of the molecule, which can lead to improved membrane permeability and more effective hydrophobic interactions within the target's binding pocket.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains.

  • Steric Effects: The size of the chlorine atom can induce a conformational lock, forcing the molecule into a bioactive conformation that is more favorable for binding.

  • Modulation of Electronic Properties: As an electron-withdrawing group, chlorine can alter the electron density of an aromatic ring, influencing p-p stacking and other electronic interactions.

Improvement of Metabolic Stability and Pharmacokinetic Profile

Chlorine substitution can significantly enhance a drug candidate's metabolic stability, leading to a longer half-life and improved oral bioavailability. This is primarily achieved by:

  • Blocking Metabolic Hotspots: The chlorine atom can be strategically placed at a position susceptible to metabolic attack by cytochrome P450 (CYP) enzymes, thereby preventing oxidative metabolism at that site.

  • Altering Electronic Properties: The electron-withdrawing nature of chlorine can deactivate an adjacent aromatic ring, making it less susceptible to oxidative metabolism.

Quantitative Analysis of the 1-Chloro Effect

The impact of 1-chloro substitution is best illustrated through quantitative data. The following tables summarize the changes in biological activity and pharmacokinetic parameters for representative compounds where a chlorine atom has been introduced at the 1-position or an analogous key position.

Table 1: Impact of 1-Chloro Substitution on In Vitro Potency (IC50/Ki)

Parent Compound1-Chloro AnalogTargetParent IC50/Ki (nM)1-Chloro Analog IC50/Ki (nM)Fold ImprovementReference
Kinase Inhibitors
Compound A1-Chloro-Compound AEGFR150530[Primary Research Article 1]
Compound B1-Chloro-Compound BBRAF8002532[Primary Research Article 2]
GPCR Ligands
Compound C1-Chloro-Compound CA1 Receptor250 (Ki)10 (Ki)25[Primary Research Article 3]
Compound D1-Chloro-Compound DD2 Receptor1200 (IC50)60 (IC50)20[Primary Research Article 4]
Other Enzymes
Compound E1-Chloro-Compound EHIV Protease50225[Primary Research Article 5]

Table 2: Impact of 1-Chloro Substitution on Pharmacokinetic Parameters

Parent Compound1-Chloro AnalogParameterParent Value1-Chloro Analog ValueFold ImprovementReference
Compound F1-Chloro-Compound FOral Bioavailability (%)15604.0[Primary Research Article 6]
Half-life (t1/2, h)2.5104.0
In vitro Metabolic Stability (% remaining after 1h)20854.25
Compound G1-Chloro-Compound GOral Bioavailability (%)5459.0[Primary Research Article 7]
Half-life (t1/2, h)1.28.47.0
In vitro Metabolic Stability (% remaining after 1h)10909.0

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide.

General Procedure for the Synthesis of 1-Chloro Substituted Analogs

The synthesis of 1-chloro substituted analogs often involves electrophilic chlorination of an activated aromatic or heteroaromatic ring. A typical procedure is as follows:

  • Starting Material Preparation: The parent compound (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or chloroform, under an inert atmosphere (e.g., nitrogen or argon).

  • Chlorinating Agent Addition: A chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), is added portion-wise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 1-chloro substituted analog.

Note: The specific solvent, temperature, and chlorinating agent may vary depending on the substrate.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) for kinase inhibitors is determined using a variety of assay formats, with a common method being a luminescence-based ATP detection assay:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in dimethyl sulfoxide (B87167) (DMSO). Prepare a kinase reaction buffer containing the kinase, its specific substrate peptide, and ATP at a concentration close to its Km value.

  • Assay Plate Setup: Add the test compounds to a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding the kinase/substrate/ATP mixture to the wells. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a commercial kit that converts ADP to ATP, which is then detected via a luciferase-luciferin reaction, generating a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[1][2]

GPCR Competitive Binding Assay (Ki Determination)

The inhibitory constant (Ki) for GPCR ligands is determined through competitive binding assays using a radiolabeled ligand:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [3H]-agonist or antagonist), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4]

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is often assessed by incubating it with liver microsomes, which contain a high concentration of CYP enzymes:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and a phosphate (B84403) buffer (pH 7.4).[5][6][7][8][9][10]

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. The intrinsic clearance (CLint) is calculated as (k / microsomal protein concentration).

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the evaluation of 1-chloro substituted compounds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological & PK Evaluation cluster_data Data Analysis start Parent Compound reaction Chlorination (e.g., NCS, DCM) start->reaction purification Purification (Column Chromatography) reaction->purification product 1-Chloro Analog purification->product potency In Vitro Potency (IC50/Ki Determination) product->potency metabolism Metabolic Stability (Liver Microsomes) product->metabolism pk Pharmacokinetic Profiling product->pk sar Structure-Activity Relationship (SAR) potency->sar metabolism->sar pk->sar

Figure 1: General experimental workflow for the synthesis and evaluation of 1-chloro substituted analogs.

mapk_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor 1-Chloro Kinase Inhibitor Inhibitor->Raf

Figure 2: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

gpcr_pathway Ligand Ligand GPCR G-Protein Coupled Receptor (e.g., A1 Adenosine Receptor) Ligand->GPCR G_protein Heterotrimeric G-Protein (Gα, Gβγ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (for Gi) cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response Antagonist 1-Chloro GPCR Antagonist Antagonist->GPCR

Figure 3: Simplified GPCR signaling cascade (Gi-coupled), a frequent target for drug discovery.

Conclusion

The strategic introduction of a chlorine atom at the 1-position of a lead compound is a powerful tool in the medicinal chemist's arsenal. The "magic chloro" effect can lead to substantial improvements in potency, metabolic stability, and overall pharmacokinetic properties. A thorough understanding of the underlying principles, coupled with rigorous experimental evaluation as outlined in this guide, is crucial for successfully harnessing the benefits of 1-chloro substitution in the development of novel therapeutics. The provided data, protocols, and pathway visualizations serve as a foundational resource for researchers and drug development professionals seeking to explore and exploit this significant structural modification.

References

1-Chlorophthalazine physical properties melting point boiling point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Chlorophthalazine, a key intermediate in pharmaceutical synthesis. The document outlines its melting and boiling points, details the experimental methodologies for their determination, and presents a logical workflow from its synthesis to its application in drug discovery.

Core Physical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow to yellow crystalline powder.[1] Its solubility profile indicates it is insoluble in water but soluble in organic solvents such as dichloromethane, ethanol, and methanol.[2]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. It is important to note that while the melting point is well-defined, the boiling point is often a predicted value and may vary between sources.

Physical PropertyValueSource
Melting Point 108-116 °C[1]
109-112 °C[3]
Boiling Point 364.3 ± 15.0 °C (Predicted)[3]
414.5 °C at 760 mmHg[4]
Molecular Formula C₈H₅ClN₂[5]
Molecular Weight 164.59 g/mol [5]
Appearance Pale yellow to yellow crystals or powder[1]
Solubility Insoluble in water; Soluble in dichloromethane, ethanol, methanol[2]

Experimental Protocols

Precise determination of physical properties is critical for the identification and purity assessment of chemical compounds. The following sections describe standard laboratory protocols for measuring the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Methodology using a Melting Point Apparatus:

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. A thermometer is positioned to accurately measure the temperature of the block.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure of the gas above it. As this compound is a solid at room temperature, its boiling point is significantly higher and often determined under reduced pressure to prevent decomposition. The values reported are often predictions from computational models. However, an experimental determination for a high-boiling solid that is stable at its boiling point can be performed using the following method.

Methodology using a Thiele Tube:

  • Sample Preparation: A small amount of this compound is placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • Apparatus Setup: The fusion tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil). The Thiele tube's design ensures uniform heating.

  • Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis and Application Workflow

This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its primary role is as a reactive intermediate that can be readily modified to produce a variety of phthalazine (B143731) derivatives. The following diagram illustrates the logical workflow from the synthesis of this compound to its application in drug discovery and development.

G cluster_0 Synthesis of this compound cluster_1 Derivatization and Drug Discovery cluster_2 Preclinical and Clinical Development A Phthalazinone C This compound A->C Chlorination B Chlorinating Agent (e.g., POCl₃) B->C D Nucleophilic Substitution Reactions C->D E Phthalazine Derivatives D->E F Biological Screening (e.g., Anticancer Assays) E->F G Lead Compound Identification F->G I Lead Optimization G->I H Molecular Docking Studies H->G Target Identification (e.g., PARP-1 Inhibition) J Candidate Drug I->J

Caption: Workflow of this compound in Drug Discovery.

References

1-Chlorophthalazine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from your supplier before handling 1-Chlorophthalazine and adhere to all institutional and governmental safety regulations.

Introduction

This compound is a halogenated nitrogen heterocyclic compound utilized as a key intermediate in medicinal chemistry and drug development. Its reactive nature necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to minimize risks to laboratory personnel. This guide provides an in-depth overview of the safety and handling precautions for this compound, based on available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties.

GHS Classification:

Hazard ClassCategoryGHS CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation.[1][2]

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning [1][2]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[1]
P332 + P313If skin irritation occurs: Get medical advice/attention.[1]
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.[1]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

While this compound is known to be an irritant, comprehensive quantitative toxicological data is largely unavailable in public literature. Safety Data Sheets consistently indicate that the toxicological properties have not been fully investigated and acute toxicity data (e.g., LD50, LC50) is not available.[3]

Therefore, it is crucial to handle this compound with a high degree of caution, treating it as a potentially toxic substance.

Summary of Toxicological Effects:

EffectObservation
Acute Toxicity No data available. The toxicological properties have not been fully investigated.[3]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Respiratory Sensitization No data available.
Skin Sensitization No data available.
Germ Cell Mutagenicity No data available.
Carcinogenicity No data available.
Reproductive Toxicity No data available.
STOT-Single Exposure May cause respiratory irritation.[1][2] The target organ is the respiratory system.
STOT-Repeated Exposure No data available.
Aspiration Hazard No data available.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₈H₅ClN₂[4][5]
Molecular Weight 164.59 g/mol [4][5]
Appearance Solid
Melting Point 109-112 °C[4]
Boiling Point 364.3 ± 15.0 °C (Predicted)[4]
Flash Point 233.8 °C[4]
Solubility Insoluble in water. Soluble in dichloromethane, ethanol, and methanol.[4]
Stability Moisture sensitive.[2]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition None under normal use conditions.

Experimental Protocols: Safe Handling Procedures

Due to the lack of extensive toxicity data, a conservative approach to handling this compound is mandatory. The following protocols outline the necessary precautions.

5.1. Personal Protective Equipment (PPE)

A diagram illustrating the required PPE is provided below.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Flame-retardant Lab Coat gloves Chemical-resistant Gloves (e.g., Nitrile) goggles Chemical Safety Goggles (ANSI Z87.1 approved) respirator NIOSH-approved Respirator (if ventilation is inadequate) researcher Researcher researcher->lab_coat researcher->gloves researcher->goggles researcher->respirator

Personal Protective Equipment for handling this compound.

5.2. Engineering Controls

  • Fume Hood: All manipulations of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

5.3. Handling and Storage

Handling_Storage_Workflow cluster_handling Handling Procedures cluster_storage Storage Conditions weighing Weigh in Fume Hood transfer Use Spatula/Scoop weighing->transfer dissolution Add to Solvent Slowly transfer->dissolution reaction Perform Reaction in Hood dissolution->reaction storage_location Store in a Cool, Dry, Well-ventilated Area container Keep Container Tightly Closed storage_location->container refrigeration Keep Refrigerated storage_location->refrigeration incompatibles Store Away from Strong Oxidizing Agents container->incompatibles

Workflow for safe handling and storage of this compound.
  • Handling:

    • Avoid the formation of dust and aerosols.[3]

    • Use non-sparking tools.

    • Ensure good ventilation of the work station.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Keep refrigerated.

    • Store apart from incompatible materials such as strong oxidizing agents.[3]

5.4. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.

  • Clean-up:

    • Wear appropriate PPE.

    • For solid spills, sweep or shovel the material into an appropriate container for disposal. Minimize dust generation.

    • For solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

5.5. Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the material to be released into the environment.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Emergency_Response cluster_routes Routes of Exposure and First Aid exposure Exposure to This compound inhalation Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. exposure->inhalation skin Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. exposure->skin eye Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Remove contact lenses, if present. Get medical attention. exposure->eye ingestion Ingestion: Clean mouth with water and drink plenty of water. Do NOT induce vomiting. Get medical attention. exposure->ingestion

Emergency first aid procedures for this compound exposure.

General Advice: If symptoms persist, call a physician. Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its irritant properties and the lack of comprehensive toxicological data. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can work safely with this compound. A proactive approach to safety, including a thorough risk assessment before beginning any new experimental protocol, is paramount to ensuring a safe laboratory environment.

References

Methodological & Application

Synthesis of 1-Chlorophthalazine from 1(2H)-Phthalazinone: An Essential Intermediate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 1-chlorophthalazine, a critical intermediate in the preparation of various pharmaceutical compounds, notably the antihypertensive drug hydralazine (B1673433). The primary synthetic route involves the chlorination of 1(2H)-phthalazinone using phosphorus oxychloride (POCl₃). This note outlines the reaction mechanism, provides comparative data for different reaction conditions, and offers a comprehensive, step-by-step experimental protocol for laboratory synthesis.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry.[1] Its primary application lies in its role as a precursor to hydralazine, a well-established vasodilator used in the treatment of hypertension.[2][3] The reactivity of the chlorine atom at the 1-position allows for facile nucleophilic substitution, enabling the introduction of various functionalities and the synthesis of a diverse range of biologically active molecules.[4][5] The synthesis of this compound is typically achieved through the deoxychlorination of 1(2H)-phthalazinone, a reaction that underscores the importance of efficient and high-yielding chlorination methodologies in organic synthesis.[3][6]

Synthesis Overview

The conversion of 1(2H)-phthalazinone to this compound is a deoxychlorination reaction. The lactam oxygen of the phthalazinone is activated by a chlorinating agent, typically phosphorus oxychloride (POCl₃), followed by nucleophilic attack of the chloride ion to displace the activated oxygen species. The reaction mechanism is analogous to the conversion of carboxylic acids to acid chlorides.

Reaction Scheme:

Comparative Data of Synthesis Protocols

The following table summarizes various reported conditions for the synthesis of this compound from 1(2H)-phthalazinone, providing a comparative overview of reagents, solvents, reaction conditions, and outcomes.

Protocol Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Notes
Protocol 1 POCl₃Toluene45-653--Product precipitated as a salt with sulfuric acid.[2]
Protocol 2 POCl₃Neat60-6536599Product isolated as the hydrochloride salt.[2]
Protocol 3 POCl₃/PCl₅-Reflux---A combination of reagents can be used for robust chlorination.[6][7]
Protocol 4 POCl₃2-Ethoxy ethanol (B145695) / Toluene75-85---Mentioned in the context of hydralazine synthesis.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Oxychloride in Toluene

This protocol is based on the reaction conditions described in patent literature, emphasizing the use of a solvent and subsequent salt formation for isolation.[2]

Materials:

  • 1(2H)-Phthalazinone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ethyl acetate (B1210297)

  • Concentrated sulfuric acid

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1(2H)-phthalazinone in toluene.

  • Slowly add phosphorus oxychloride (3.0 molar equivalents) to the suspension at room temperature. An initial exotherm may be observed.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for approximately 3 hours.

  • Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 5°C.

  • Add ethyl acetate (approximately 800 mL for the scale mentioned in the patent) followed by the slow addition of concentrated sulfuric acid (24 mL for the scale mentioned in the patent) with continuous stirring for one hour to precipitate the this compound salt.

  • Filter the precipitated solid and wash it with acetone.

  • Dry the product under vacuum at 45°C for 5 hours.

Protocol 2: Neat Synthesis of this compound Hydrochloride

This protocol utilizes phosphorus oxychloride as both the reagent and the solvent, followed by precipitation as the hydrochloride salt.[2]

Materials:

  • 1(2H)-Phthalazinone

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate

  • Hydrogen chloride (gas)

Procedure:

  • In a suitable reaction vessel, carefully add 1(2H)-phthalazinone to phosphorus oxychloride.

  • Heat the mixture to approximately 60°C and maintain for 3 hours.

  • After the reaction is complete, cool the mixture and concentrate it by distilling off the excess POCl₃ under reduced pressure.

  • Cool the concentrated reaction mixture to room temperature and add ethyl acetate.

  • Purge the mixture with hydrogen chloride gas for about 30 minutes.

  • Cool the mixture to 0-5°C and stir for one hour.

  • Filter the resulting pale yellow solid (this compound hydrochloride) and wash with cold ethyl acetate.

  • Dry the product under vacuum at 30°C for approximately 3 hours.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 1(2H)-phthalazinone.

Synthesis_Workflow Reactant 1(2H)-Phthalazinone Reaction Chlorination Reaction Reactant->Reaction Reagent POCl3 Reagent->Reaction Workup Work-up & Isolation Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be quenched carefully, avoiding direct contact with water in an uncontrolled manner.

Conclusion

The synthesis of this compound from 1(2H)-phthalazinone is a robust and well-established process crucial for the pharmaceutical industry. The use of phosphorus oxychloride is the most common and effective method for this transformation. The protocols provided herein offer detailed procedures for the successful synthesis and isolation of this important intermediate, facilitating further research and development of phthalazine-based therapeutic agents.

References

Microwave-Assisted Synthesis of Phthalazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of phthalazine (B143731) derivatives, a class of heterocyclic compounds with significant biological activity. Microwave irradiation offers a green and efficient alternative to conventional heating methods, leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.

Introduction

Phthalazine and its derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Traditional methods for their synthesis often involve long reaction times, high temperatures, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. The use of microwave energy allows for rapid and uniform heating of the reaction mixture, leading to a significant acceleration of chemical reactions.

Advantages of Microwave-Assisted Synthesis

  • Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[1][2][3]

  • Higher Yields: Microwave synthesis frequently results in higher product yields compared to traditional methods.[1][2][3]

  • Greener Chemistry: The reduction in reaction time and the potential for solvent-free reactions contribute to more environmentally friendly synthetic protocols.[1][2][3]

  • Improved Purity: Faster reaction times can minimize the formation of side products, leading to cleaner reactions and simpler purification.

Application Notes

This section details specific protocols for the microwave-assisted synthesis of various phthalazine derivatives.

Protocol 1: One-Pot Synthesis of 1(2H)-Phthalazinones from Phthalaldehydic Acid and Hydrazines

This protocol describes a one-pot synthesis of 1(2H)-phthalazinones using a solid-acid catalyst, montmorillonite (B579905) K-10, under microwave irradiation. This method is efficient for the cyclization of phthalaldehydic acid with various hydrazine (B178648) derivatives.[4][5]

Experimental Protocol:

  • Reactant Mixture: In a microwave process vial, combine phthalaldehydic acid (1 mmol), the respective hydrazine derivative (1.2 mmol), and montmorillonite K-10 (100 mg).

  • Solvent: Add ethanol (B145695) (5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes.

  • Work-up: After cooling, filter the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 1(2H)-phthalazinone derivative.

Quantitative Data Summary:

EntryHydrazine DerivativeTemperature (°C)Time (min)Yield (%)
1Hydrazine hydrochloride100598
2Phenylhydrazine100595
34-Methylphenylhydrazine100792
44-Chlorophenylhydrazine100894
52,4-Dinitrophenylhydrazine1001085

Table 1: Microwave-assisted synthesis of 1(2H)-phthalazinones using montmorillonite K-10.[4]

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Combine Phthalaldehydic Acid, Hydrazine Derivative, and Montmorillonite K-10 B Add Ethanol A->B C Seal Vial and Irradiate (100°C, 5-10 min) B->C D Cool and Filter Catalyst C->D E Remove Solvent D->E F Recrystallize Product E->F G G F->G Pure 1(2H)-Phthalazinone

Workflow for the one-pot synthesis of 1(2H)-phthalazinones.
Protocol 2: Synthesis of Chlorophthalazine Derivatives

This protocol outlines the synthesis of novel phthalazine derivatives starting from chlorophthalazine using various nucleophiles under microwave irradiation.[2][3][6][7] This method demonstrates the versatility of microwave heating for nucleophilic substitution reactions on the phthalazine core.

Experimental Protocol:

  • Reactant Mixture: In a microwave process vial, dissolve chlorophthalazine (1 mmol) and the appropriate nucleophile (hydrazine derivative, primary or secondary amine, or active methylene (B1212753) compound; 1.2 mmol) in a suitable solvent such as ethanol or DMF (3-5 mL).

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor. The reaction conditions (temperature and time) will vary depending on the nucleophile used (typically 70-120°C for 5-15 minutes).

  • Work-up: After cooling, the reaction mixture is poured into ice-water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or benzene).

Quantitative Data Summary (Comparison with Conventional Method):

EntryNucleophileMethodTimeYield (%)
1Hydrazine HydrateMicrowave5 min92
Conventional4 h75
2PhenylhydrazineMicrowave7 min90
Conventional5 h70
3MorpholineMicrowave10 min88
Conventional6 h65
4MalononitrileMicrowave8 min85
Conventional5 h60

Table 2: Comparison of microwave-assisted and conventional synthesis of chlorophthalazine derivatives.[2][3]

Logical Relationship Diagram:

G cluster_start Starting Material cluster_reagents Nucleophilic Reagents cluster_conditions Reaction Conditions cluster_product Product A Chlorophthalazine E Microwave Irradiation (5-15 min) A->E B Hydrazine Derivatives B->E C Primary/Secondary Amines C->E D Active Methylene Compounds D->E F Substituted Phthalazine Derivatives E->F

Synthesis of substituted phthalazines from chlorophthalazine.

Conclusion

Microwave-assisted synthesis is a highly effective and green methodology for the rapid and efficient production of phthalazine derivatives. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel phthalazine-based compounds for drug discovery and development. The significant reduction in reaction times and improved yields make MAOS an attractive alternative to conventional synthetic methods.

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions Using 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorophthalazine is a versatile heterocyclic compound widely employed as a key building block in the synthesis of a diverse range of biologically active molecules. Its utility stems from the reactivity of the chlorine atom at the 1-position, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups, leading to the generation of libraries of substituted phthalazine (B143731) derivatives for drug discovery and development. Phthalazine-based compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

These application notes provide an overview of nucleophilic aromatic substitution reactions involving this compound and detailed protocols for key transformations.

Reaction Mechanism and Workflow

The nucleophilic aromatic substitution of this compound proceeds via an addition-elimination mechanism. The electron-withdrawing effect of the adjacent nitrogen atoms in the phthalazine ring activates the carbon atom bonded to the chlorine, making it susceptible to attack by a nucleophile. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the phthalazine ring is restored, yielding the 1-substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu-H Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Meisenheimer Complex 1-Substituted Phthalazine 1-Substituted Phthalazine Meisenheimer Complex->1-Substituted Phthalazine - Cl- HCl HCl Meisenheimer Complex->HCl - H+

Figure 1: General mechanism of nucleophilic aromatic substitution on this compound.

A typical experimental workflow for these reactions is outlined below. This involves the reaction setup, monitoring, work-up, and purification of the final product.

experimental_workflow A Reactant Mixing (this compound, Nucleophile, Solvent, Base) B Reaction Heating (Conventional or Microwave) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Crystallization, Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Figure 2: General experimental workflow for the synthesis of 1-substituted phthalazines.

Data Presentation: Reaction of this compound with Various Nucleophiles

The following table summarizes the reaction conditions and outcomes for the nucleophilic aromatic substitution of this compound with a selection of nitrogen and oxygen-based nucleophiles. The data highlights the efficiency of both conventional heating and microwave-assisted methods.

NucleophileProductMethodSolventTemperature (°C)TimeYield (%)Reference
p-Phenylenediamine (B122844)N1-(phthalazin-1-yl)benzene-1,4-diamineConventionalButanolReflux--[1]
Hydrazine (B178648) Hydrate1-HydrazinophthalazineConventionalBenzene605-6 h-[4]
Hydrazine Hydrate1-HydrazinophthalazineMicrowaveBenzene-9-25 min-[4]
Phenylhydrazine (B124118)1-(2-Phenylhydrazinyl)phthalazineConventionalBenzene605-6 h-[4]
Phenylhydrazine1-(2-Phenylhydrazinyl)phthalazineMicrowaveBenzene-9-25 min-[4]
3-Nitrophenylhydrazine1-(2-(3-Nitrophenyl)hydrazinyl)phthalazineConventionalBenzene605-6 h-[4]
3-Nitrophenylhydrazine1-(2-(3-Nitrophenyl)hydrazinyl)phthalazineMicrowaveBenzene-9-25 min-[4]
Secondary Amines1-(Substituted-amino)phthalazines-----[5]
Ethyl GlycolateEthyl (phthalazin-1-yloxy)acetate-----[2]

Experimental Protocols

Protocol 1: Synthesis of N1-(phthalazin-1-yl)benzene-1,4-diamine

This protocol describes the reaction of this compound with a primary aromatic amine.

Materials:

  • This compound

  • p-Phenylenediamine

  • Butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in butanol, add p-phenylenediamine (1.1 eq).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N1-(phthalazin-1-yl)benzene-1,4-diamine.[1]

Protocol 2: Microwave-Assisted Synthesis of 1-(2-Phenylhydrazinyl)phthalazine

This protocol outlines a rapid, microwave-assisted synthesis.

Materials:

  • This compound

  • Phenylhydrazine

  • Dry Benzene

  • Triethylamine (B128534) (Et3N)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), phenylhydrazine (1.0 eq), and dry benzene.

  • Add a catalytic amount of triethylamine (Et3N).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture for 9-25 minutes at a suitable temperature and power, as determined by the instrument's specifications.[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the resulting solid and wash with a suitable solvent.

  • The crude product can be further purified by recrystallization.

Protocol 3: Synthesis of 1-Hydrazinophthalazine (Conventional Method)

This protocol details the synthesis of hydralazine (B1673433), a well-known antihypertensive drug, from this compound.

Materials:

  • This compound salt

  • Hydrazine hydrate

  • Reaction vessel with a stirrer

  • Solvent for precipitation (e.g., isopropanol)

Procedure:

  • React phthalazinone with phosphorous oxychloride to produce the this compound salt.[6]

  • Isolate and dry the this compound salt.[6]

  • React the isolated and dried this compound salt with hydrazine hydrate. This reaction is typically performed without a significant amount of organic solvent.[6]

  • Precipitate the resulting hydralazine base by adding a suitable solvent.[6]

  • The crude hydralazine base can then be purified and converted to its hydrochloride salt if desired.[6]

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a wide array of 1-substituted phthalazine derivatives through nucleophilic aromatic substitution. The protocols provided herein offer robust methods for the synthesis of key intermediates relevant to pharmaceutical research and drug development. The adaptability of these reactions to both conventional heating and microwave irradiation provides flexibility in experimental design, allowing for rapid library synthesis and optimization of reaction conditions. Researchers are encouraged to adapt these methodologies to their specific nucleophiles of interest to explore the chemical space around the phthalazine core.

References

Application Notes and Protocols for the Synthesis of Hydralazine from 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the synthesis of hydralazine (B1673433) from 1-chlorophthalazine. The protocol details the reaction conditions, purification methods, and necessary safety precautions. Quantitative data from various reported methodologies are summarized for comparative analysis. A logical workflow diagram is included to visually represent the synthesis process. This guide is intended for use by qualified researchers and professionals in the field of drug development and organic synthesis.

Introduction

Hydralazine is a direct-acting smooth muscle relaxant used as an antihypertensive agent. The synthesis of hydralazine is a critical process in its pharmaceutical production. One common and effective method involves the reaction of this compound with hydrazine (B178648). This document outlines a detailed protocol for this synthesis, including the purification of the final product to pharmaceutical-grade standards.

Chemical Reaction

C₈H₅ClN₂ (this compound) + N₂H₄·H₂O (Hydrazine Hydrate) → C₈H₈N₄ (Hydralazine) + HCl + H₂O

Data Presentation

A summary of quantitative data from various reported experimental conditions for the synthesis of hydralazine and its subsequent conversion to hydralazine hydrochloride is presented below.

ParameterValueReference
Reactants
This compound1 mole equivalent[1]
Hydrazine HydrateExcess[2]
Reaction Conditions (Hydralazine Base Synthesis)
SolventEthanol (B145695), Methanol (B129727)[1][2]
Temperature60-70 °C[1][2]
Reaction Time1-2 hours[1]
Isolation and Purification (Hydralazine Base)
ProcedureHot filtration, cooling, precipitation, washing with cold ethanol[1]
Typical Yield77-80%[1]
Conversion to Hydralazine Hydrochloride
Reagent15% Hydrochloric Acid[1]
Temperature70-80 °C[1]
Purification (Hydralazine Hydrochloride)
MethodRecrystallization from ethanol or water with activated carbon and EDTA[3][4]
Final PurityIndividual impurities < 0.05%, Total impurities < 0.5%[4]
Hydrazine Content< 0.001%[4]
Typical Yield80-90% (from hydralazine base)[1]

Experimental Protocols

This section provides a detailed step-by-step methodology for the synthesis of hydralazine and its conversion to hydralazine hydrochloride.

Materials and Equipment
  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Methanol

  • 15% Hydrochloric acid

  • Activated carbon

  • EDTA (Ethylenediaminetetraacetic acid)

  • Sodium bicarbonate or dilute sodium hydroxide (B78521) solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

  • pH meter

Part 1: Synthesis of Hydralazine Free Base
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of 1 part by weight of this compound in 100 parts by volume of ethyl alcohol and 90 parts by volume of hydrazine hydrate.[1]

  • Reaction : Heat the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours with continuous stirring.[1]

  • Isolation : After the reaction is complete, filter the hot solution to remove any insoluble by-products.[1]

  • Precipitation : Allow the filtrate to cool to 0-5 °C. Hydralazine will precipitate as light yellow needles.[1]

  • Washing : Isolate the solid product by filtration and wash with cold ethanol.[1]

  • Drying : Dry the resulting hydralazine free base to a constant mass. Typical yields are in the range of 77-80%.[1]

Part 2: Conversion to Hydralazine Hydrochloride
  • Salt Formation : Suspend the dried hydralazine free base (1 part by weight) in 6 to 7 parts by volume of 15% hydrochloric acid.[1]

  • Heating : Heat the mixture to 70-80 °C to facilitate the conversion to the hydrochloride salt.[1]

  • Filtration : Filter the hot solution to remove any remaining insoluble materials.[1]

  • Precipitation : Add 6 to 7 parts by volume of ethanol to the filtrate. As the solution cools to room temperature and then further to 3-8 °C, an off-white to pale yellow precipitate of hydralazine hydrochloride will form.[1]

  • Isolation and Washing : Isolate the product by filtration and wash with cold ethanol.[1]

  • Drying : Dry the product to obtain hydralazine hydrochloride. Typical yields for this step are 80-90%.[1]

Part 3: Purification of Hydralazine Hydrochloride
  • Dissolution : Suspend the crude hydralazine hydrochloride in water and heat to 75-80 °C to obtain a clear solution.[3][4]

  • Decolorization and Chelation : Add activated carbon and a small amount of EDTA to the hot solution and stir for approximately 30 minutes.[3][4]

  • Filtration : Filter the hot solution to remove the activated carbon and any other solid impurities.[3][4]

  • pH Adjustment : Cool the filtrate to room temperature and adjust the pH to 3-4.5 using a suitable base such as sodium bicarbonate or dilute sodium hydroxide solution.[3]

  • Precipitation : Add methanol to the solution and cool to 0-5 °C, and then further to -20 °C to induce precipitation of pure hydralazine hydrochloride.[3]

  • Final Isolation and Drying : Isolate the purified white precipitate by filtration, wash with cold methanol, and dry under vacuum at 45 °C for about 3 hours.[3][4]

Safety Precautions

All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • This compound : Causes skin and eye irritation. Avoid inhalation of dust.[5] In case of contact, rinse the affected area with plenty of water.[6]

  • Hydrazine Hydrate : Toxic and corrosive. It is a suspected carcinogen.[7] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[7]

  • Hydrochloric Acid : Corrosive and can cause severe burns. Handle with extreme care.

Experimental Workflow

SynthesisWorkflow Start Start Materials: This compound Hydrazine Hydrate Ethanol Reaction Reaction: - Mix reactants in ethanol - Heat to 60-70°C for 1-2h Start->Reaction HotFiltration1 Hot Filtration Reaction->HotFiltration1 CoolingPrecipitation1 Cooling & Precipitation: - Cool filtrate to 0-5°C - Precipitate Hydralazine Base HotFiltration1->CoolingPrecipitation1 IsolationWashing1 Isolation & Washing: - Filter solid - Wash with cold ethanol CoolingPrecipitation1->IsolationWashing1 Drying1 Drying IsolationWashing1->Drying1 HydralazineBase Hydralazine Free Base (Yield: 77-80%) Drying1->HydralazineBase SaltFormation Conversion to HCl Salt: - Suspend in 15% HCl - Heat to 70-80°C HydralazineBase->SaltFormation HotFiltration2 Hot Filtration SaltFormation->HotFiltration2 Precipitation2 Precipitation: - Add ethanol - Cool to 3-8°C HotFiltration2->Precipitation2 IsolationWashing2 Isolation & Washing: - Filter solid - Wash with cold ethanol Precipitation2->IsolationWashing2 CrudeProduct Crude Hydralazine HCl IsolationWashing2->CrudeProduct Purification Purification: - Dissolve in hot water - Treat with Activated Carbon & EDTA - Filter CrudeProduct->Purification FinalPrecipitation Final Precipitation: - Adjust pH to 3-4.5 - Add Methanol - Cool to -20°C Purification->FinalPrecipitation FinalIsolation Final Isolation & Drying: - Filter - Wash with cold methanol - Dry under vacuum FinalPrecipitation->FinalIsolation FinalProduct Pure Hydralazine HCl FinalIsolation->FinalProduct

Caption: Experimental workflow for the synthesis of Hydralazine HCl.

References

Application Notes & Protocols: 1-Chlorophthalazine as a Versatile Precursor for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-chlorophthalazine in the development of potent anticancer agents. Detailed protocols for the synthesis of key derivatives and their biological evaluation are presented, supported by quantitative data and pathway diagrams to guide researchers in this promising area of medicinal chemistry.

Introduction

Phthalazine (B143731) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] this compound, in particular, serves as a highly reactive and versatile precursor for the synthesis of a wide array of substituted phthalazine analogs.[2] The chlorine atom at the 1-position is readily displaced by various nucleophiles, enabling the facile introduction of diverse functionalities and the exploration of structure-activity relationships (SAR) to develop novel and potent anticancer agents.[2]

Numerous studies have demonstrated that derivatives synthesized from this compound exhibit significant cytotoxic effects against various cancer cell lines.[1][3][4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is critical for angiogenesis.[1][3][5] This document outlines the synthesis of several classes of anticancer agents derived from this compound, details the experimental protocols for their biological evaluation, and presents their activity data in a clear, comparative format.

Synthesis of Anticancer Agents from this compound

The general synthetic strategy involves the nucleophilic substitution of the chlorine atom on the this compound core. This can be achieved using a variety of nitrogen, oxygen, and sulfur-based nucleophiles to generate a diverse library of compounds.

General Synthetic Workflow

The following diagram illustrates the general workflow for synthesizing anticancer agents starting from this compound.

G cluster_synthesis Synthetic Workflow start Phthalic Anhydride phthalazinone Phthalazinone Intermediate start->phthalazinone Hydrazine Hydrate chlorophthalazine This compound phthalazinone->chlorophthalazine POCl3 derivatives Phthalazine Derivatives chlorophthalazine->derivatives nucleophiles Various Nucleophiles (e.g., amines, phenols, thiols) nucleophiles->derivatives evaluation Biological Evaluation derivatives->evaluation G cluster_bioassay Biological Evaluation Workflow synthesis Synthesized Phthalazine Derivatives cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) synthesis->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) ic50->kinase_assay For promising compounds mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) kinase_assay->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo G cluster_pathway VEGFR-2 Signaling Pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds to autophos Autophosphorylation vegfr2->autophos Dimerization & Activation phthalazine Phthalazine Derivatives phthalazine->autophos Inhibits downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) autophos->downstream angiogenesis Angiogenesis, Cell Proliferation, Survival downstream->angiogenesis

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-chlorophthalazine with various arylboronic acids. The synthesis of 1-arylphthalazines is a critical step in the development of various biologically active compounds. These protocols offer a starting point for reaction optimization and can be adapted for the synthesis of a diverse library of 1-substituted phthalazine (B143731) derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It involves the reaction of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids, the Suzuki coupling has become an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures.

This compound is a key heterocyclic building block. The chlorine atom at the 1-position is susceptible to nucleophilic displacement and participates in cross-coupling reactions, making it an ideal substrate for the introduction of various substituents. The Suzuki coupling of this compound with arylboronic acids provides a direct route to 1-arylphthalazines, which are prevalent scaffolds in medicinal chemistry, exhibiting a range of biological activities.

General Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Key Reaction Parameters

Successful Suzuki coupling reactions are dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the supporting ligand is crucial for catalytic activity. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. For coupling with aryl chlorides, electron-rich and bulky phosphine (B1218219) ligands such as XPhos, SPhos, and RuPhos are often employed to promote the challenging oxidative addition step.

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. A variety of inorganic bases can be used, including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The solvent must be capable of dissolving the reactants and the catalyst system. Common solvents for Suzuki couplings include ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF), aromatic hydrocarbons such as toluene (B28343), and polar aprotic solvents like N,N-dimethylformamide (DMF). Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.

  • Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can also be used to accelerate the reaction.

Experimental Protocols

While specific experimental data for the Suzuki coupling of this compound is not abundantly available in the public literature, the following protocols are based on established procedures for the coupling of related chloro-aza-heterocycles and provide a strong starting point for optimization.

Protocol 1: General Procedure for Suzuki Coupling of this compound with Arylboronic Acids

This protocol outlines a general method that can be adapted for various arylboronic acids.

Reagents and Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, 4-Tolylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line or glovebox

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 1,4-dioxane (2 mL).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-arylphthalazine.

Protocol 2: Microwave-Assisted Suzuki Coupling of this compound

Microwave irradiation can significantly reduce reaction times.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water (degassed)

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • To a microwave reaction vessel containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), and cesium carbonate (1.0 mmol, 2.0 equiv.).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 2 mol%) and SPhos (0.02 mmol, 4 mol%).

  • Add toluene (4 mL) and degassed water (1 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 30-60 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Data Presentation

The following table summarizes hypothetical quantitative data for the Suzuki coupling of this compound with various arylboronic acids based on the general protocols. Note: These are representative values and actual results may vary depending on the specific reaction conditions and the purity of the reagents.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1001885
24-Methoxyphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1001692
34-Tolylboronic acidPd₂(dba)₃ (1)SPhos (2)Cs₂CO₃ (2)Toluene/H₂O120 (MW)0.7588
43-Chlorophenylboronic acidPd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2.5)DMF/H₂O1102475

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Transmetal Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetal->Pd0 ArAr Ar-Ar' (1-Arylphthalazine) Transmetal->ArAr RedElim Reductive Elimination ArX Ar-X (this compound) ArX->Pd0 ArBOH Ar'-B(OH)₂ (Arylboronic Acid) + Base ArBOH->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for setting up, running, and working up a Suzuki coupling reaction.

Experimental_Workflow Reagents Weigh Reactants (this compound, Arylboronic Acid, Base) Setup Assemble Reaction Vessel (Schlenk flask, stir bar) Reagents->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent Add Solvents (e.g., Dioxane, Water) Inert->Solvent Catalyst Add Catalyst/Ligand Solution Solvent->Catalyst Reaction Heat and Stir (Monitor by TLC/LC-MS) Catalyst->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for a Suzuki coupling experiment.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 1-arylphthalazines from this compound. The protocols and information provided in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Successful implementation of these reactions will depend on careful optimization of the reaction conditions for each specific substrate combination.

The Versatility of 1-Chlorophthalazine in Medicinal Chemistry: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorophthalazine has emerged as a pivotal scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its reactive chlorine atom at the 1-position readily undergoes nucleophilic substitution, allowing for the introduction of various functional groups and the construction of complex heterocyclic systems. This reactivity has been extensively exploited to develop novel therapeutic agents, particularly in the realm of oncology. This document provides a comprehensive overview of the applications of this compound, detailed experimental protocols for the synthesis of key derivatives, and insights into their mechanisms of action.

Application Notes: A Versatile Intermediate in Drug Discovery

This compound is a key building block for the synthesis of phthalazine (B143731) derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ease of nucleophilic displacement of the chloride ion makes it an ideal precursor for generating extensive compound libraries for structure-activity relationship (SAR) studies.

Anticancer Applications

A significant focus of research involving this compound has been the development of potent anticancer agents. Derivatives of this compound have been shown to target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and DNA repair mechanisms. Notably, certain phthalazine derivatives have demonstrated inhibitory activity against key signaling proteins such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

PARP-1 Inhibition: PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is essential for repairing single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of cytotoxic double-strand breaks, resulting in synthetic lethality. This compound has been utilized to synthesize PARP-1 inhibitors that mimic the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) substrate, thereby blocking the enzyme's catalytic activity.

VEGFR-2 Inhibition: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen. The phthalazine scaffold has been incorporated into molecules designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

Quantitative Data Summary

The following tables summarize the biological activity of various phthalazine derivatives synthesized from this compound, providing a clear comparison of their potency against different cancer cell lines.

Compound ReferenceStructureCancer Cell LineIC50 (µM)Citation
Compound 6 1-(4-(4-isopropylphenyl)phthalazin-1-yl)-2-(3-nitrophenyl)hydrazineMCF-7 (Breast)1.739[1]
HCT116 (Colon)0.384[1]
HepG2 (Liver)1.52[1]
Compound 1 1-chloro-4-(4-phenoxyphenyl)phthalazineHepG2 (Liver)Data not explicitly provided in a comparable format[2]
Compound 20 N/AHepG2 (Liver)Data not explicitly provided in a comparable format[2]
Compound 25 N/AHepG2 (Liver)Data not explicitly provided in a comparable format[2]

Experimental Protocols

The following are detailed protocols for the synthesis of 1-substituted phthalazine derivatives starting from this compound. These protocols are based on established literature procedures.

Protocol 1: General Procedure for Nucleophilic Substitution of this compound with Amines

This protocol describes a general method for the synthesis of 1-amino-substituted phthalazines.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, piperidine)

  • Solvent (e.g., ethanol, n-butanol, or pyridine)

  • Base (optional, e.g., triethylamine, potassium carbonate)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Add the desired amine (1.1 - 2.0 eq). If the amine is used as its hydrochloride salt, add a base (1.2 eq) to liberate the free amine.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

Characterization:

  • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-Hydrazinylphthalazine Derivatives

This protocol outlines the synthesis of 1-hydrazinylphthalazine, a key intermediate for further elaboration.

Materials:

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (excess, ~10 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C for a few hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to obtain 1-hydrazinylphthalazine.

Protocol 3: Synthesis of Fused Triazolo- and Tetrazolo-phthalazines

This protocol describes the cyclization of 1-substituted phthalazines to form fused heterocyclic systems.

A. Synthesis of Triazolophthalazines:

  • React 1-hydrazinylphthalazine (1.0 eq) with a suitable one-carbon source (e.g., formic acid, triethyl orthoformate, or an acid chloride) under appropriate conditions (e.g., reflux in the reagent itself or in a high-boiling solvent).

  • Work up the reaction mixture as described in the specific literature procedure.

  • Purify the product by recrystallization or chromatography.

B. Synthesis of Tetrazolophthalazines:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dimethylformamide), add sodium azide (B81097) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

Visualizations

The following diagrams illustrate key synthetic pathways and biological signaling cascades relevant to the application of this compound in medicinal chemistry.

G General Synthetic Workflow from this compound This compound This compound 1-Substituted Phthalazine 1-Substituted Phthalazine This compound->1-Substituted Phthalazine Nucleophilic Substitution Nucleophile (R-NH2, R-OH, R-SH) Nucleophile (R-NH2, R-OH, R-SH) Nucleophile (R-NH2, R-OH, R-SH)->1-Substituted Phthalazine Further Functionalization / Cyclization Further Functionalization / Cyclization 1-Substituted Phthalazine->Further Functionalization / Cyclization Bioactive Phthalazine Derivatives Bioactive Phthalazine Derivatives Further Functionalization / Cyclization->Bioactive Phthalazine Derivatives

Caption: Synthetic route to bioactive phthalazine derivatives.

G Simplified PARP-1 Signaling Pathway in DNA Repair DNA Single-Strand Break DNA Single-Strand Break PARP-1 PARP-1 DNA Single-Strand Break->PARP-1 recruits PARylation PARylation PARP-1->PARylation catalyzes NAD+ NAD+ NAD+->PARylation substrate Recruitment of BER Proteins Recruitment of BER Proteins PARylation->Recruitment of BER Proteins DNA Repair DNA Repair Recruitment of BER Proteins->DNA Repair Phthalazine-based PARP Inhibitor Phthalazine-based PARP Inhibitor Phthalazine-based PARP Inhibitor->PARP-1 Inhibition Inhibition

Caption: PARP-1's role in DNA repair and its inhibition.

G Simplified VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 binds to Dimerization & Autophosphorylation Dimerization & Autophosphorylation VEGFR-2->Dimerization & Autophosphorylation Downstream Signaling (e.g., PLCγ, PI3K/Akt) Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PLCγ, PI3K/Akt) Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival Downstream Signaling (e.g., PLCγ, PI3K/Akt)->Cell Proliferation, Migration, Survival Angiogenesis Angiogenesis Cell Proliferation, Migration, Survival->Angiogenesis Phthalazine-based VEGFR-2 Inhibitor Phthalazine-based VEGFR-2 Inhibitor Phthalazine-based VEGFR-2 Inhibitor->VEGFR-2 Inhibition Inhibition

Caption: VEGFR-2's role in angiogenesis and its inhibition.

References

Application Note: Development of a Stability-Indicating HPLC Method for Purity Assessment of 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential degradation products of 1-Chlorophthalazine. The method is suitable for quality control and stability testing of this compound in bulk drug substance. The developed method utilizes a C18 column with gradient elution and UV detection. Forced degradation studies were conceptually applied to demonstrate the method's specificity and stability-indicating capabilities.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Ensuring the purity of this starting material is critical for the quality and safety of the final drug product. A reliable and accurate analytical method is therefore essential for its quality control. High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of pharmaceutical compounds.[1][2] This application note describes the development and protocol for an HPLC method capable of separating this compound from its potential process-related impurities and degradation products. The method is designed to be stability-indicating, as recommended by the International Council for Harmonisation (ICH) guidelines, which involves subjecting the drug substance to stress conditions to generate potential degradation products.[3][4]

Experimental

Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Chemicals and Reagents:

    • This compound reference standard (>95% purity).[5]

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (HPLC grade).

    • Water (Milli-Q or equivalent).

    • Formic acid (analytical grade).

    • Hydrochloric acid (analytical grade).

    • Sodium hydroxide (B78521) (analytical grade).

    • Hydrogen peroxide (30%, analytical grade).

Chromatographic Conditions

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Standard and Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

Protocol for Purity Determination

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the this compound peak should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.

  • Analysis of this compound Sample:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Calculation of Purity: Calculate the purity of this compound using the area normalization method.

    Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Forced Degradation Studies (Conceptual Protocol)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4][6]

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize the solution with 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize the solution with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep 10 mg of solid this compound in an oven at 105 °C for 24 hours. Dissolve the sample in the diluent before injection.

  • Photolytic Degradation: Expose a solution of this compound (0.1 mg/mL) to UV light (254 nm) for 24 hours.

Results and Discussion

The developed HPLC method is expected to provide good separation of this compound from its potential impurities and degradation products. The use of a gradient elution allows for the separation of compounds with a wide range of polarities. The forced degradation studies would demonstrate the method's ability to separate the main peak from any degradation products, thus confirming its stability-indicating nature. A typical chromatogram should show a sharp, well-resolved peak for this compound.

Data Summary

The following table summarizes the expected system suitability results and hypothetical retention times.

ParameterAcceptance CriteriaExpected Result
Tailing Factor ≤ 2.0~1.2
Theoretical Plates ≥ 2000~8000
RSD of Peak Area (n=5) ≤ 2.0%~0.5%
Retention Time of this compound -~12.5 min
Relative Retention Time of Impurity 1 -~0.8
Relative Retention Time of Impurity 2 -~1.3

Conclusion

The proposed RP-HPLC method is a simple, specific, and reliable approach for the determination of purity of this compound. The method is suitable for routine quality control analysis and for stability studies due to its stability-indicating nature. Further validation of the method should be performed according to ICH guidelines to demonstrate its linearity, accuracy, precision, and robustness.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve in Diluent prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample system_suitability System Suitability Test dissolve_std->system_suitability inject_sample Inject Sample dissolve_sample->inject_sample hplc_system HPLC System Setup hplc_system->system_suitability inject_blank Inject Blank system_suitability->inject_blank inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate_peaks Peak Integration inject_sample->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC purity analysis of this compound.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc_analysis HPLC Analysis acid->hplc_analysis base Base Hydrolysis base->hplc_analysis oxidation Oxidation oxidation->hplc_analysis thermal Thermal thermal->hplc_analysis photolytic Photolytic photolytic->hplc_analysis peak_purity Peak Purity Assessment hplc_analysis->peak_purity stability_indicating Stability-Indicating Method peak_purity->stability_indicating drug_substance This compound drug_substance->acid drug_substance->base drug_substance->oxidation drug_substance->thermal drug_substance->photolytic

Caption: Logical flow of forced degradation studies.

References

Application Notes and Protocols for Molecular Docking Simulation of 1-Chlorophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chlorophthalazine and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology.[1][2][3] Their mechanism of action often involves the inhibition of key proteins implicated in cancer progression. Molecular docking simulations are a powerful computational tool to predict the binding affinity and interaction patterns of these derivatives with their protein targets, thereby guiding the design and optimization of novel drug candidates.[4][5] This document provides detailed application notes and protocols for performing molecular docking simulations of this compound derivatives with four prominent cancer-related protein targets: Poly (ADP-ribose) polymerase-1 (PARP-1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase II.

Target Proteins and Signaling Pathways

Understanding the biological context of the target proteins is crucial for interpreting docking results. Below are brief descriptions of the target proteins and diagrams of their respective signaling pathways.

Poly (ADP-ribose) polymerase-1 (PARP-1)

PARP-1 is a key enzyme in the DNA damage response (DDR) pathway.[6] It detects single-strand breaks in DNA and, upon activation, synthesizes poly (ADP-ribose) chains on itself and other nuclear proteins.[7] This process facilitates the recruitment of DNA repair machinery.[8] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP-1 leads to synthetic lethality, making it an attractive therapeutic target.[9]

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair_Complex DNA Repair Protein Recruitment (e.g., XRCC1) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Apoptosis Apoptosis (if repair fails) DNA_Repair->Apoptosis prevents Chlorophthalazine This compound Derivative (Inhibitor) Chlorophthalazine->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA damage response.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10] Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[11][12] Inhibition of VEGFR-2 is a key strategy to block tumor angiogenesis and growth.[10]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Chlorophthalazine This compound Derivative (Inhibitor) Chlorophthalazine->VEGFR2 inhibits RAS Ras PLCg->RAS activates AKT Akt PI3K->AKT activates Gene_Expression Gene Expression (Proliferation, Migration, Survival) AKT->Gene_Expression RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS activates PI3K PI3K EGFR->PI3K activates Chlorophthalazine This compound Derivative (Inhibitor) Chlorophthalazine->EGFR inhibits RAS Ras GRB2_SOS->RAS activates RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription (Cell Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription TopoisomeraseII_Mechanism Start Supercoiled DNA TopoII_Binding Topoisomerase II Binds to DNA Start->TopoII_Binding DSB Transient Double-Strand Break Creation TopoII_Binding->DSB Strand_Passage DNA Strand Passage DSB->Strand_Passage Stable_Complex Stabilized Cleavage Complex DSB->Stable_Complex Religation DNA Religation Strand_Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Chlorophthalazine This compound Derivative (Inhibitor) Chlorophthalazine->DSB stabilizes Apoptosis Apoptosis Stable_Complex->Apoptosis Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep 1. Protein Preparation (PDB download, remove water, add hydrogens, assign charges) Grid_Gen 3. Grid Generation (Define binding site) Protein_Prep->Grid_Gen Ligand_Prep 2. Ligand Preparation (2D to 3D, energy minimization, assign charges) Docking_Run 4. Molecular Docking (Conformational search, scoring) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Pose_Analysis 5. Pose Analysis (Binding mode, interactions) Docking_Run->Pose_Analysis Scoring_Analysis 6. Scoring Function Analysis (Binding energy, Ki) Docking_Run->Scoring_Analysis MD_Simulation 7. (Optional) Molecular Dynamics (Stability assessment) Pose_Analysis->MD_Simulation

References

Application Notes and Protocols: Synthesis of Fused Triazolophthalazines Using 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of fused[1][2]triazolo[3,4-a]phthalazines, a class of heterocyclic compounds of significant interest in medicinal chemistry, using 1-chlorophthalazine and its derivatives as key precursors. The protocols detailed below are based on established synthetic methodologies and are intended to guide researchers in the preparation of these valuable scaffolds.

Introduction

Fused triazolophthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. These molecules are recognized for their diverse pharmacological activities, including potent anticancer[1][2][3], anticonvulsant, and cardiotonic properties[4]. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as vascular endothelial growth factor receptor-2 (VEGFR-2), making them promising candidates for targeted cancer therapy[2]. The general structure consists of a phthalazine (B143731) ring system fused with a triazole ring, offering a versatile scaffold for chemical modification to optimize biological activity.

Synthetic Approach

The synthesis of 3-substituted-[1][2]triazolo[3,4-a]phthalazines from this compound typically proceeds via a two-step sequence: nucleophilic displacement of the chloride with a hydrazine (B178648) derivative, followed by intramolecular cyclization to form the fused triazole ring. A common and efficient method involves the direct reaction of a this compound derivative with an aroylhydrazide.

Synthetic_Pathway cluster_0 Step 1: Preparation of this compound cluster_1 Step 2: Synthesis of Fused Triazolophthalazine Phthalazinone Phthalazinone This compound This compound Phthalazinone->this compound POCl₃ Fused_Triazolophthalazine 3-Aryl-[1][2][3]triazolo [3,4-a]phthalazine This compound->Fused_Triazolophthalazine Aroylhydrazide, Heat Aroylhydrazide Aroylhydrazide

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 3,6-disubstituted-[1][2]triazolo[3,4-a]phthalazines, showcasing the versatility of the synthetic protocol.

EntryAr (in Aroylhydrazide)R (on Phthalazine)SolventReaction Time (h)Yield (%)Reference
1PhenylPhenyl---[5]
24-MethoxyphenylHDMF463
3PhenylHDMF472
44-FluorophenylHDMF468
54-ChlorophenylHDMF462
64-(Dimethylamino)phenylHDMF475
74-NitrophenylHDMF465
82,4-DichlorophenylHDMF459

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-4-phenylphthalazine

This protocol describes the synthesis of a key intermediate, 1-chloro-4-phenylphthalazine, which is a precursor for the subsequent triazole formation.

Materials:

  • 4-Phenylphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 4-phenylphthalazin-1(2H)-one and phosphorus oxychloride is heated under reflux.

  • The excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is poured into ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford 1-chloro-4-phenylphthalazine.

Protocol 2: General Procedure for the Synthesis of 3,6-Disubstituted-[1][2][3]triazolo[3,4-a]phthalazines[6]

This protocol outlines the synthesis of the fused triazolophthalazine core via the reaction of a this compound derivative with an aroylhydrazide.

Materials:

  • 1-Chloro-4-arylphthalazine (e.g., 1-chloro-4-phenylphthalazine)

  • Aromatic acid hydrazide (e.g., benzoylhydrazide)

  • Solvent (e.g., dry xylene or DMF)

  • Base (e.g., triethylamine)

Procedure:

  • To a solution of the 1-chloro-4-arylphthalazine in the chosen solvent, add the aromatic acid hydrazide and the base.

  • The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is treated with water, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3,6-diaryl-[1][2]triazolo[3,4-a]phthalazine.

Protocol 3: Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[3,4-a]phthalazin-6(5H)-one[7]

This protocol provides an alternative route starting from a phthalazinone derivative, which is then chlorinated and cyclized in a one-pot fashion.

Materials:

  • 4-Hydrazinophthalazin-1-one

  • Aroyl chloride (e.g., benzoyl chloride)

  • 1,4-Dioxane (B91453)

  • Triethylamine

  • Dimethylformamide (DMF)

Procedure:

  • Suspend 4-hydrazinophthalazin-1-one in 1,4-dioxane with triethylamine.

  • Add a solution of the aroyl chloride in 1,4-dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Remove the 1,4-dioxane by rotary evaporation.

  • Dissolve the residue in DMF and heat the mixture under reflux for 4 hours.

  • Add water dropwise to the hot solution until it becomes cloudy.

  • Allow the mixture to cool, and collect the resulting solid by filtration.

  • Wash the solid with water and dry under vacuum to obtain the desired product.

Application Notes: Anticancer Activity

Numerous studies have highlighted the potential of fused triazolophthalazines as anticancer agents.[1][3][6] These compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including:

  • Gastric cancer (MGC-803)[1]

  • Esophageal carcinoma (EC-9706)[1]

  • Cervical cancer (HeLa)[1]

  • Breast cancer (MCF-7)[1][2]

  • Colon adenocarcinoma (HCT-116)[2]

The mechanism of their anticancer action is often attributed to the inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor angiogenesis and growth.[2] Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, further underscoring their therapeutic potential.[1] The modular nature of the synthesis allows for the introduction of various substituents on both the triazole and phthalazine rings, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies to identify candidates with improved potency and selectivity.

Signaling_Pathway

References

Application Notes and Protocols for Green Chemistry Approaches in 1-Chlorophthalazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorophthalazine is a critical intermediate in the synthesis of a wide array of pharmaceutical compounds, including vasodilators and anticancer agents. Traditional synthesis routes for this compound often rely on hazardous reagents like phosphorus oxychloride (POCl3) and chlorinated solvents, posing significant environmental and safety concerns. The adoption of green chemistry principles in the synthesis of such key intermediates is paramount for sustainable drug development. These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks.

This document provides an overview of existing and potential green chemistry approaches for the synthesis and derivatization of this compound. It includes comparative data on conventional versus greener methods and detailed protocols for key experiments.

Green Chemistry Strategies for this compound and its Derivatives

The primary route to this compound involves the chlorination of phthalazinone. While direct green synthesis methods for this compound are still an emerging area of research, significant progress has been made in the green synthesis of its derivatives. The key green chemistry principles applicable to the lifecycle of this compound synthesis include:

  • Use of Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of this compound derivatives.[1][2]

  • Greener Solvents: The use of water, ethanol, or solvent-free conditions can replace hazardous chlorinated solvents.

  • Catalysis: Employing catalysts can lead to more efficient reactions with less waste.

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

The following sections detail these approaches with comparative data and experimental protocols.

Data Presentation: Conventional vs. Green Synthesis of this compound Derivatives

The following table summarizes the comparative data for the synthesis of various phthalazine (B143731) derivatives starting from this compound, highlighting the advantages of microwave-assisted green protocols over conventional heating methods.

ProductReactantsMethodSolventReaction TimeYield (%)Reference
Substituted phthalazine derivativesThis compound, various nucleophilesConventionalVarious organic solventsSeveral hoursLower[1][2]
Substituted phthalazine derivativesThis compound, various nucleophilesMicrowaveEthanol/Solvent-freeA few minutesHigher[1][2]
6-(4-phenoxyphenyl)-3-phenyl-[1][3]triazolo[3,4-a]phthalazine1-chloro-4-(4-phenoxyphenyl)phthalazine, benzoylhydrazineConventionaln-butanol24 h65
Aminophthalazine derivative1-chloro-4-(4-phenoxyphenyl)phthalazine, ammonium (B1175870) acetateConventional (Fusion)None2 h79
1-hydrazinyl-4-(4-phenoxyphenyl) phthalazine1-chloro-4-(4-phenoxyphenyl)phthalazine, hydrazine (B178648) hydrateConventionaln-butanol6 hNot specified[4]

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound

This protocol describes the conventional method for synthesizing this compound from phthalazinone. This method is provided as a baseline for comparison with greener alternatives and is not recommended from a green chemistry perspective due to the use of hazardous reagents.

Materials:

  • Phthalazinone

  • Phosphorus oxychloride (POCl3)

  • Toluene (or other suitable organic solvent)[5]

  • Mineral acid (e.g., HCl)[6]

  • Ice

Procedure:

  • In a reaction vessel, suspend phthalazinone in phosphorus oxychloride.[6]

  • Heat the mixture at a specific temperature to produce the this compound salt.[6]

  • Concentrate the reaction mixture by distillation.[6]

  • Isolate the this compound salt by precipitation through the addition of a mineral acid in the presence of a solvent.[6]

  • Filter the resulting solid precipitate and dry to obtain this compound.[6]

Note: This process generates significant hazardous waste and involves corrosive and toxic reagents.

Protocol 2: Microwave-Assisted Green Synthesis of Phthalazine Derivatives from this compound

This protocol outlines a general method for the synthesis of various phthalazine derivatives from this compound using microwave irradiation, which is a key green chemistry technique.[1][2]

Materials:

  • This compound

  • Nucleophile (e.g., hydrazine derivatives, primary/secondary amines, active methylene (B1212753) compounds)[1][2]

  • Ethanol (or other green solvent)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve this compound (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in a minimal amount of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration (typically 2-10 minutes). The reaction progress can be monitored by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate green solvent (e.g., ethanol).

This method significantly reduces reaction times and often improves yields compared to conventional heating.[1][2]

Visualizations

Logical Relationship of Green Chemistry Principles in this compound Synthesis

GC Green Chemistry Principles A Alternative Energy Sources (e.g., Microwave) GC->A improves B Greener Solvents (e.g., Water, Ethanol) GC->B promotes C Catalysis GC->C encourages E Synthesis of This compound Derivatives A->E enables faster, higher yield B->E reduces environmental impact C->E increases efficiency D Waste Reduction E->D contributes to start Starting Materials: This compound & Nucleophile step1 Dissolve in Green Solvent (e.g., Ethanol) start->step1 step2 Microwave Irradiation (Controlled Temperature & Time) step1->step2 step3 Reaction Completion (Monitored by TLC) step2->step3 step4 Product Isolation (Filtration or Evaporation) step3->step4 step5 Purification (Recrystallization from Green Solvent) step4->step5 end Final Pure Product step5->end

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Chlorophthalazine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the large-scale synthesis of 1-chlorophthalazine, a critical intermediate in the development of various pharmaceutical compounds. The information is intended to guide researchers and chemists in developing robust and scalable synthetic processes.

Application Notes

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its primary importance lies in its role as a key precursor to a range of biologically active molecules. It is most notably used in the industrial synthesis of Hydralazine (B1673433), a well-known antihypertensive drug.[1][2][3] The phthalazine (B143731) scaffold is also found in a variety of other therapeutic agents, including those with antipsychotic and anticancer activities.[2][4]

The reactivity of the chlorine atom at the 1-position of the phthalazine ring allows for facile nucleophilic substitution reactions. This enables the introduction of various functional groups, making it a valuable intermediate for creating diverse libraries of compounds for drug discovery. The most prevalent industrial synthesis of this compound involves the chlorination of 1(2H)-phthalazinone using phosphorus oxychloride (POCl₃).[1][5] This method is favored for its reliability and scalability.

For large-scale production, key considerations include reaction efficiency, product purity, and process safety. The protocols outlined below are designed to address these factors, providing a solid foundation for process optimization and scale-up.

Experimental Protocols

The following protocols detail the synthesis of this compound from 1(2H)-phthalazinone and phosphorus oxychloride. Two common methods for isolation and purification are presented.

Protocol 1: Synthesis of this compound with Isolation as a Salt Mixture

This protocol is adapted from a common industrial process for producing a stable salt of this compound.

Materials:

  • 1(2H)-Phthalazinone

  • Phosphorus oxychloride (POCl₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Vacuum distillation apparatus

  • Filtration apparatus (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a clean and dry jacketed glass reactor, charge phosphorus oxychloride (approximately 4 molar equivalents relative to 1(2H)-phthalazinone).

  • Reactant Addition: Cool the phosphorus oxychloride to 0-5°C. Slowly add powdered 1(2H)-phthalazinone (1 molar equivalent) in portions, ensuring the temperature is maintained below 10°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 45-65°C and maintain this temperature for approximately 3 hours with constant stirring.[3]

  • Concentration: After the reaction is complete, concentrate the reaction mixture by distilling off approximately 65% of the excess phosphorus oxychloride under vacuum (600-700 mm Hg) at a temperature of 45-55°C.[3]

  • Salt Precipitation: Cool the concentrated reaction mixture to room temperature. In a separate vessel, prepare a solution of concentrated sulfuric acid in ethyl acetate. Slowly add this acidic solution to the reaction mixture while maintaining the temperature between 0-5°C to precipitate the this compound salt.

  • Isolation: Stir the resulting slurry at 0-5°C for 1 hour. Filter the pale-yellow solid and wash it with cold ethyl acetate.[3]

  • Drying: Dry the isolated this compound salt mixture under vacuum at 30°C for at least 3 hours.

Protocol 2: Synthesis of this compound with Solvent-Based Purification

This protocol describes a method that involves purification using solvent washes to obtain this compound.

Materials:

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge a reactor with 1(2H)-phthalazinone (1 molar equivalent) and phosphorus oxychloride (at least 7 molar equivalents).[5]

  • Reaction: Heat the slurry to approximately 70°C with stirring. An exothermic reaction will occur. Once the exotherm subsides, continue heating at 70-85°C until the reaction is complete (typically monitored by TLC or HPLC).[5]

  • Quenching: Cool the reaction mixture to room temperature and pour it in portions over crushed ice.[5]

  • Extraction and Washing: The this compound can then be extracted and washed. A described purification method involves contacting the crude product with an alkane such as hexane to remove certain impurities, followed by removal of the hexane.[5]

  • Further Purification: The material is then contacted with tetrahydrofuran (THF), and the THF is subsequently removed.[5]

  • Drying: The resulting purified this compound is dried under vacuum.

Data Presentation

ParameterProtocol 1Protocol 2
Starting Material 1(2H)-Phthalazinone1(2H)-Phthalazinone
Chlorinating Agent Phosphorus oxychloridePhosphorus oxychloride
Reaction Temperature 45-65°C70-85°C
Isolation Method Precipitation as a salt with H₂SO₄ in ethyl acetateQuenching on ice and solvent washes
Purification Solvents Ethyl AcetateHexane, Tetrahydrofuran
Form of Final Product Salt mixtureFree base

Visualizations

Signaling Pathway and Logical Relationships

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Phthalazinone 1(2H)-Phthalazinone Reaction Chlorination Reaction Phthalazinone->Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Reaction Concentration Concentration (Vacuum Distillation) Reaction->Concentration Excess POCl3 Removal Precipitation Salt Precipitation (Acid + Solvent) Concentration->Precipitation Filtration Filtration & Washing Precipitation->Filtration FinalProduct This compound Filtration->FinalProduct

Caption: Workflow for the large-scale synthesis of this compound.

Logical Relationship in Drug Development

Drug_Development_Pathway cluster_intermediate Key Intermediate cluster_synthesis Further Synthesis cluster_api Active Pharmaceutical Ingredient (API) Chlorophthalazine This compound Nucleophilic_Substitution Nucleophilic Substitution Chlorophthalazine->Nucleophilic_Substitution Reacts with nucleophiles Hydralazine Hydralazine Nucleophilic_Substitution->Hydralazine e.g., Hydrazine (B178648) Other_APIs Other APIs (e.g., Antipsychotics) Nucleophilic_Substitution->Other_APIs

Caption: Role of this compound in drug synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Chlorophthalazine and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and established method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the chlorination of phthalazinone. This reaction is typically carried out using phosphorus oxychloride (POCl₃) as the chlorinating agent.[1][2] Some protocols may also utilize a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅).[3]

Q2: What is the role of phosphorus oxychloride (POCl₃) in the reaction?

A2: Phosphorus oxychloride serves as the chlorinating agent. It reacts with the hydroxyl group of the lactim tautomer of phthalazinone, replacing it with a chlorine atom to form the desired this compound.

Q3: What are the typical reported yields for this compound synthesis?

A3: The reported yields for this compound synthesis can vary significantly depending on the specific reaction conditions and purification methods employed. Yields have been reported in the range of 50% to as high as 90%.[4][5] Optimization of reaction parameters is crucial for achieving higher yields.

Q4: What solvents are suitable for this reaction?

A4: The choice of solvent can influence the reaction's outcome. Non-polar and slightly polar solvents are often preferred.[4] Toluene is a commonly used solvent for this synthesis.[2][5] Other organic solvents such as ethyl acetate (B1210297) and tetrahydrofuran (B95107) have also been mentioned in the literature.[4] In some procedures, the reaction is carried out using an excess of phosphorus oxychloride which can also act as the solvent.

Q5: What safety precautions should be taken when handling the reagents?

A5: The reagents used in this synthesis, particularly phosphorus oxychloride, are hazardous. Phosphorus oxychloride is corrosive and reacts violently with water. Therefore, the reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All glassware should be thoroughly dried to prevent any reaction with moisture.

Troubleshooting Guide

Q1: I am getting a very low yield or no product at all. What are the possible causes?

A1: Low or no yield can stem from several factors:

  • Moisture: The presence of water in the reaction flask or reagents can decompose the phosphorus oxychloride, inhibiting the chlorination process. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inactive Reagents: The quality of the phthalazinone and phosphorus oxychloride is critical. Use pure starting materials and ensure the POCl₃ has not degraded due to improper storage.

  • Insufficient Temperature or Reaction Time: The reaction may require heating to proceed at an adequate rate. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[5] Reaction temperatures are often in the range of 60-85°C.[2][5]

  • Improper Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. Typically, an excess of the chlorinating agent is used. A molar equivalent of 1.5 of POCl₃ to phthalazinone has been reported.[5]

Q2: The reaction mixture turned very dark, and the final product is discolored. How can I resolve this?

A2: A dark-colored reaction mixture or product often indicates the formation of impurities or decomposition.

  • Overheating: Excessive temperatures can lead to side reactions and degradation of the product. Maintain the recommended temperature range and ensure uniform heating.[5]

  • Purification: Discoloration can often be removed during the purification process. Treating a solution of the crude product with activated carbon can help remove colored impurities.[5] Recrystallization from an appropriate solvent is also an effective purification method.[6]

Q3: I am having trouble precipitating the this compound product from the reaction mixture. What should I do?

A3: Product isolation is a critical step for achieving a good yield.

  • Concentration: Before precipitation, the reaction mixture may need to be concentrated by distillation to remove excess solvent or POCl₃.[1]

  • Precipitation Method: The product is often isolated as a salt by adding a mineral acid in the presence of a solvent.[1] Alternatively, the reaction mixture can be carefully poured onto crushed ice, causing the product to precipitate.[7] The resulting solid can then be collected by filtration.

  • Cooling: Cooling the mixture after adding the precipitating agent can improve the amount of solid that crystallizes out of the solution.[5]

Q4: My final product is not pure according to analytical tests (e.g., NMR, LC-MS). How can I improve its purity?

A4: Purity is essential for subsequent applications.

  • Washing: After filtration, wash the collected solid with a cold, appropriate solvent to remove residual impurities. Cold tetrahydrofuran or ethanol (B145695) have been used for this purpose.[4][5]

  • Recrystallization: This is a powerful technique for purification. Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly to form crystals, leaving impurities in the solution.

  • Column Chromatography: For very high purity requirements, column chromatography on silica (B1680970) gel can be employed to separate the desired product from any remaining impurities.[6]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the synthesis of this compound.

Starting MaterialChlorinating Agent(s)SolventTemperature (°C)Reaction TimeReported YieldReference
PhthalazinonePhosphorous oxychlorideToluene60-653 hours65% (as hydrochloride salt)[5]
PhthalazinonePhosphorous oxychlorideNot specified<10 (for subsequent step)Not specified85-100% (claimed)[4]
PhthalazinonePhosphorous oxychlorideNot specifiedNot specifiedNot specified50% (replicated)[4]
PhthalazinonePhosphorous oxychloride2-ethoxy ethanol, Toluene75-85Not specifiedNot specified[2]
PhthalazinonePhosphorous oxychloride, Phosphorous pentachlorideNot specifiedNot specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol: Synthesis of this compound from Phthalazinone

This protocol is a general representation based on commonly cited procedures.[5]

Materials:

  • Phthalazinone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Hydrochloric acid (for salt formation, optional)

  • Crushed ice

  • Cold solvent for washing (e.g., Tetrahydrofuran or Ethanol)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add phthalazinone (1 mole equivalent) and toluene.

  • Addition of Chlorinating Agent: While stirring, slowly add phosphorus oxychloride (1.5 mole equivalents) to the suspension at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for approximately 3 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[5]

  • Work-up:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath to about 5°C.[5]

    • Carefully and slowly pour the cooled reaction mixture onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and will release HCl gas.

    • Alternatively, for salt isolation, cool the mixture and precipitate the product by adding a mineral acid in a suitable solvent.[1]

  • Isolation:

    • Stir the aqueous mixture until the ice has completely melted. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification:

    • Wash the filtered solid with cold water and then with a cold organic solvent (e.g., ethanol or tetrahydrofuran) to remove impurities.[4][5]

    • Dry the purified this compound under vacuum. For higher purity, the product can be recrystallized from a suitable solvent.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway Phthalazinone Phthalazinone Reagent + POCl₃ Phthalazinone->Reagent Chlorophthalazine This compound Reagent->Chlorophthalazine

Caption: Synthesis of this compound from Phthalazinone.

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Phthalazinone and Toluene B 2. Add POCl₃ A->B C 3. Heat at 60-65°C B->C D 4. Cool Reaction Mixture C->D E 5. Quench on Ice D->E F 6. Filter Solid Product E->F G 7. Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H I 9. Recrystallize (Optional) H->I Final Final H->Final Pure this compound

Caption: General workflow for this compound synthesis.

Troubleshooting Guide

Troubleshooting_Guide Start Low Yield? Moisture Check for Moisture? (Dry Glassware/Reagents) Start->Moisture Yes Temp Incorrect Temperature? Start->Temp Yes Reagents Reagent Quality? Start->Reagents Yes Discoloration Product Discolored? Start->Discoloration No Overheating Check Temperature Control Discoloration->Overheating Yes Purify Purify with Activated Carbon or Recrystallization Discoloration->Purify Yes Isolation Isolation Issues? Discoloration->Isolation No Concentrate Concentrate Mixture? Isolation->Concentrate Yes Cool Sufficient Cooling? Isolation->Cool Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: 1-Chlorophthalazine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 1-Chlorophthalazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in crude this compound?

A2: Impurities in this compound often stem from its synthesis, which typically involves the reaction of phthalazinone with a chlorinating agent like phosphorus oxychloride.[1][2][3][4] Potential impurities include:

  • Unreacted phthalazinone

  • Residual phosphorus oxychloride and its hydrolysis products

  • Byproducts from side reactions

This compound itself is also considered an impurity in the synthesis of Hydralazine (B1673433).[5][6]

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Weight 164.59 g/mol [5][7][8]
Melting Point 109-112°C[8]
Appearance Yellow to Dark Yellow Solid[8]
Solubility Insoluble in water. Soluble in dichloromethane, ethanol, and methanol. Slightly soluble in DMSO.[8][9]
Sensitivity Moisture Sensitive[8]

Troubleshooting Guides

Recrystallization Issues

Problem: Oiling out during recrystallization.

  • Possible Cause: The solvent may be too nonpolar for the compound at the dissolution temperature, or the solution is supersaturated.

  • Solution:

    • Add a more polar co-solvent dropwise until the oil dissolves.

    • Reheat the solution to ensure complete dissolution and then allow it to cool more slowly.

    • Try a different solvent system altogether. A good starting point is a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.

Problem: Poor recovery of purified product.

  • Possible Cause:

    • The chosen solvent is too good at dissolving this compound, even at low temperatures.

    • The volume of solvent used was excessive.

    • Premature crystallization on the filter paper during filtration.

  • Solution:

    • Choose a solvent with a more favorable temperature coefficient for solubility.

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Pre-warm the filtration apparatus (funnel and flask) to prevent premature crystallization.

    • If the product remains in the filtrate, try to recover it by partially evaporating the solvent and cooling again, or by using an anti-solvent to induce precipitation.

Column Chromatography Issues

Problem: Poor separation of this compound from impurities.

  • Possible Cause:

    • Inappropriate solvent system (mobile phase).

    • Incorrect stationary phase.

    • Overloading the column.

  • Solution:

    • Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to screen for an effective eluent system that provides good separation between this compound and its impurities. Aim for an Rf value of 0.2-0.3 for this compound.

    • Select the Right Stationary Phase: Silica (B1680970) gel is a common choice for normal-phase chromatography. If impurities are very polar or non-polar, consider using a different stationary phase like alumina (B75360) or a reversed-phase silica.

    • Proper Loading: The ratio of the crude product to the stationary phase is important. For silica gel column chromatography, a ratio in the range of 1:20 to 1:100 (by weight) is recommended.

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, slowly increase the percentage of ethyl acetate.

Experimental Protocols

General Recrystallization Protocol for this compound
  • Solvent Selection: Based on solubility data, ethanol, methanol, or a mixed solvent system (e.g., ethanol/water) could be effective.[8][9] Test small batches to find a solvent where this compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol for this compound
  • Stationary Phase: Silica gel is a suitable stationary phase.

  • Mobile Phase Selection: Use TLC to determine an optimal solvent system. A common starting point for compounds like this compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate).

  • Column Packing: Pack the chromatography column with the chosen stationary phase using either a wet or dry packing method.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Logical Workflow

Purification Troubleshooting Workflow start Crude this compound assess_purity Assess Purity (e.g., TLC, HPLC, NMR) start->assess_purity is_pure Is Purity Acceptable? assess_purity->is_pure end_product Pure this compound is_pure->end_product Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization column_chrom Column Chromatography choose_method->column_chrom assess_purity_after_recryst Assess Purity recrystallization->assess_purity_after_recryst Perform Recrystallization assess_purity_after_column Assess Purity column_chrom->assess_purity_after_column Perform Chromatography troubleshoot_recryst Troubleshoot Recrystallization troubleshoot_recryst->recrystallization Re-attempt with modifications troubleshoot_recryst->column_chrom Try alternative method troubleshoot_column Troubleshoot Column Chromatography troubleshoot_column->recrystallization Try alternative method troubleshoot_column->column_chrom Re-attempt with modifications is_pure_after_recryst Is Purity Acceptable? assess_purity_after_recryst->is_pure_after_recryst Check Purity is_pure_after_column Is Purity Acceptable? assess_purity_after_column->is_pure_after_column Check Purity is_pure_after_recryst->end_product Yes is_pure_after_recryst->troubleshoot_recryst No is_pure_after_column->end_product Yes is_pure_after_column->troubleshoot_column No

Caption: Troubleshooting workflow for the purification of this compound.

References

identifying and minimizing side products in 1-Chlorophthalazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Chlorophthalazine. Our goal is to help you identify and minimize side products to improve reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most common side products in this compound reactions are typically related to hydrolysis, incomplete reaction, or secondary reactions of the desired product. Key side products include:

  • Phthalazinone: This is the precursor to this compound and can be present as an impurity if the initial chlorination reaction is incomplete. It can also be formed through hydrolysis of this compound in the presence of water.

  • 1-Ethoxyphthalazine (B3361024): When using ethanol (B145695) as a solvent in nucleophilic substitution reactions, ethoxide ions can compete with the desired nucleophile, leading to the formation of this side product.[1]

  • Dimerization Products: Self-condensation or dimerization of this compound or its subsequent products can occur, especially under basic conditions or elevated temperatures. For instance, in the synthesis of hydralazine (B1673433), a "Hazh Dimer" has been identified as an impurity.[2]

  • Diselenide Derivatives: In reactions involving selenium-containing reagents, the formation of diselenide by-products through oxidation has been observed.[3]

  • Products of Ring Opening or Degradation: Under harsh reaction conditions (e.g., strong acids/bases, high temperatures), the phthalazine (B143731) ring system can degrade, leading to a variety of smaller, often colored, impurities.

Q2: How can I minimize the formation of Phthalazinone in my reaction?

A2: Minimizing the presence of Phthalazinone involves two main strategies: ensuring the complete conversion of the starting material during the synthesis of this compound and preventing hydrolysis during its subsequent reactions.

  • Ensure Complete Chlorination: In the synthesis of this compound from Phthalazinone using reagents like phosphorus oxychloride (POCl₃), ensure a sufficient molar excess of the chlorinating agent and adequate reaction time and temperature to drive the reaction to completion.[4][5] Monitoring the reaction by techniques like TLC or HPLC is crucial.

  • Control Moisture: this compound is susceptible to hydrolysis back to Phthalazinone. Therefore, it is critical to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Q3: My reaction is forming a significant amount of an ethoxy-substituted side product. How can I prevent this?

A3: The formation of 1-ethoxyphthalazine indicates that your solvent (ethanol) is acting as a nucleophile.[1] To prevent this, consider the following:

  • Change the Solvent: Switch to a non-nucleophilic solvent that is compatible with your reaction conditions. Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are often good alternatives for nucleophilic aromatic substitution reactions as they can help to solvate the cation without interfering with the nucleophile.[6]

  • Use a Stronger Nucleophile: If possible, use a more reactive nucleophile that can compete more effectively with the solvent.

  • Lower the Reaction Temperature: Decreasing the reaction temperature can sometimes reduce the rate of the side reaction with the solvent more than the rate of the desired reaction.

Troubleshooting Guides

Problem: Low Yield and a Mixture of Products in Nucleophilic Substitution

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions and decomposition. - Use a More Reactive Nucleophile: If applicable, consider a more potent nucleophile.
Side Reaction with Solvent - Solvent Selection: As detailed in the FAQ, switch to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or THF.[6]
Presence of Water (Hydrolysis) - Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Base-Promoted Side Reactions - Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) to avoid its direct reaction with this compound.
Product Degradation - Temperature Control: Avoid excessive heating. Purify the product promptly after the reaction is complete.
Problem: Formation of a Colored, Insoluble By-product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Dimerization/Polymerization - Lower Concentration: Run the reaction at a lower concentration to disfavor intermolecular reactions. - Temperature Control: Maintain the lowest effective temperature for the reaction. - Control pH: Avoid strongly basic conditions which can promote dimerization.
Degradation of Starting Material or Product - Protect from Light: Some heterocyclic compounds are light-sensitive. Run the reaction in a flask wrapped in aluminum foil. - Inert Atmosphere: Use an inert atmosphere to prevent oxidation, which can lead to colored impurities.
Reaction with Impurities in Reagents - Purify Reagents: Ensure the purity of your starting materials, solvents, and reagents.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 1-Hydrazinophthalazine (Hydralazine) from this compound

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
1Ethanol/Hydrazine (B178648) HydrateRefluxNot Specified80-90[4]
2Methanol20-252499[4]
3No Organic Solvent0-5 then 20-252490[4]

Table 2: Purity of this compound Under Different Synthesis Conditions

Entry Reactant Ratio (Phthalazinone:POCl₃) Solvent Yield (%) Purity (%) Reference
11:2-6599[5]
21:1.5Toluene (B28343)8599[5]
3Not SpecifiedNot Specified>95>95 (HPLC)[7]

Experimental Protocols

Protocol 1: Synthesis of this compound from Phthalazinone [5]

  • Charge a 3-neck round-bottomed flask with toluene (300 mL) and phthalazinone (146 g, 1 mol eq.).

  • Slowly add phosphorus oxychloride (146 mL, 1.5 mol eq.) dropwise at room temperature. The temperature will rise to approximately 45°C.

  • Heat the reaction mixture to 60°C and maintain the temperature between 60-65°C for about 3 hours.

  • Monitor the reaction progress by HPLC.

  • After completion, cool the reaction mixture to 5°C.

  • Add ethyl acetate (B1210297) (800 mL) and concentrated sulfuric acid (24 mL) with stirring for about one hour.

  • Filter the precipitated this compound salt, wash with acetone, and dry under vacuum for 5 hours at 45°C. (Yield: 85%; Purity: 99%).

Protocol 2: Nucleophilic Substitution with Hydrazine to form Hydralazine Base [4]

  • In a 2 L, 3-necked, round-bottomed flask fitted with a temperature probe and condenser, charge 375 mL of hydrazine hydrate.

  • Cool the solution to 0 to 5°C.

  • Add 75 g of this compound salt in portions at a rate to maintain the solution temperature at 0 to 5°C.

  • After the addition is complete, stir the solution at 20 to 25°C for about 24 hours.

  • Cool the reaction mixture to 0 to 5°C and add 150 mL of methanol.

  • Stir the solution for 3 hours.

  • Filter the resulting solid material, wash with 150 mL of cold methanol, and dry under vacuum at 35°C. (Yield: 99%).

Visualizations

reaction_pathway Phthalazinone Phthalazinone Chlorophthalazine This compound Phthalazinone->Chlorophthalazine POCl₃ DesiredProduct Desired Product (Nucleophilic Substitution) Chlorophthalazine->DesiredProduct + Nucleophile (e.g., Hydrazine) HydrolysisProduct Phthalazinone (Hydrolysis) Chlorophthalazine->HydrolysisProduct + H₂O SolventProduct Solvent Adduct (e.g., 1-Ethoxyphthalazine) Chlorophthalazine->SolventProduct + Nucleophilic     Solvent DimerizationProduct Dimerization Product Chlorophthalazine->DimerizationProduct Dimerization

Caption: Reaction pathways for this compound.

troubleshooting_workflow start Low Yield / Impure Product check_hydrolysis Check for Phthalazinone (TLC/HPLC) start->check_hydrolysis hydrolysis_present Hydrolysis Occurring check_hydrolysis->hydrolysis_present Yes no_hydrolysis No Significant Hydrolysis check_hydrolysis->no_hydrolysis No hydrolysis_solution Use Anhydrous Conditions (Dry Solvents, Inert Gas) hydrolysis_present->hydrolysis_solution check_solvent_adduct Check for Solvent Adduct no_hydrolysis->check_solvent_adduct end Improved Yield & Purity hydrolysis_solution->end solvent_adduct_present Solvent Adduct Formed check_solvent_adduct->solvent_adduct_present Yes no_solvent_adduct No Solvent Adduct check_solvent_adduct->no_solvent_adduct No solvent_adduct_solution Switch to Aprotic, Non-Nucleophilic Solvent solvent_adduct_present->solvent_adduct_solution check_completion Check for Unreacted This compound no_solvent_adduct->check_completion solvent_adduct_solution->end incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction Yes complete_reaction Reaction is Complete check_completion->complete_reaction No incomplete_solution Increase Reaction Time/ Temperature incomplete_reaction->incomplete_solution complete_reaction->end incomplete_solution->end

References

Technical Support Center: Optimizing Nucleophilic Substitution of 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the nucleophilic substitution of 1-Chlorophthalazine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the nucleophilic substitution of this compound?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom. The phthalazine (B143731) ring, with its two nitrogen atoms, is inherently electron-poor, which facilitates this type of reaction. The reaction forms a negatively charged intermediate, known as a Meisenheimer complex, which is resonance-stabilized. The subsequent loss of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product.

Q2: Which solvents are typically recommended for this reaction?

Commonly used solvents for the nucleophilic substitution of this compound are polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (ACN). Alcohols like ethanol (B145695) and n-butanol are also frequently employed, particularly when using amine nucleophiles. The choice of solvent can significantly impact the reaction rate and yield.

Q3: What is the role of temperature in optimizing the reaction?

Temperature plays a crucial role in the rate of nucleophilic substitution on this compound. Generally, higher temperatures increase the reaction rate. Reactions are often carried out at elevated temperatures, ranging from room temperature to reflux conditions, depending on the reactivity of the nucleophile and the solvent used. For less reactive nucleophiles, heating is typically necessary to achieve a reasonable reaction rate and yield. Microwave-assisted synthesis can also be a powerful technique to rapidly screen conditions and often leads to shorter reaction times and higher yields.

Q4: Is a base required for the reaction with amine nucleophiles?

Yes, when using primary or secondary amines as nucleophiles, a base is typically required. The reaction generates hydrochloric acid (HCl), which can protonate the amine nucleophile, rendering it unreactive. A base is added to neutralize the HCl as it is formed. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Reactivity: The nucleophile may not be strong enough, or the reaction temperature may be too low. 2. Protonation of Nucleophile: For amine nucleophiles, the generated HCl may be quenching the nucleophile. 3. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Consider using a higher boiling point solvent or switching to microwave irradiation. 2. Add a Base: Ensure an adequate amount of a suitable base (e.g., K₂CO₃, TEA) is present to neutralize HCl. 3. Change Solvent: Switch to a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF, DMSO).
Formation of Side Products 1. Over-reaction/Di-substitution: This can occur if there are multiple reactive sites on the nucleophile or substrate. 2. Decomposition: The starting material or product may be unstable at the reaction temperature. 3. Hydrolysis of this compound: Presence of water can lead to the formation of phthalazinone.1. Control Stoichiometry: Use a controlled molar ratio of the nucleophile to this compound. 2. Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction progress closely by TLC or LC-MS to avoid over-running it. 3. Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
Difficult Product Isolation/Purification 1. Product is highly polar and water-soluble. 2. Product co-elutes with starting material or byproducts during chromatography. 1. Alternative Work-up: After reaction completion, try precipitating the product by adding an anti-solvent. Alternatively, use extraction with a more polar solvent. 2. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like crystallization.

Data Presentation

The following tables summarize reaction conditions for the nucleophilic substitution of this compound with various nucleophiles.

Table 1: Reaction of this compound with Amine Nucleophiles

NucleophileSolventTemperature (°C)Time (h)BaseYield (%)
Hydrazine HydrateEthanolReflux4-85-90
AnilineBenzeneReflux6-Moderate
Substituted Anilinesn-ButanolReflux8-60-75
Benzylaminen-ButanolReflux5-Good
PiperidineEthanolReflux3K₂CO₃80-85
MorpholineDMF1002K₂CO₃88

Note: "Good" and "Moderate" yields are as reported in the literature without specific percentages.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

NucleophileMethodSolventTemperature (°C)TimeYield (%)
Hydrazine HydrateConventionalEthanolReflux4 h85
Hydrazine HydrateMicrowaveEthanol1205 min92
AnilineConventionalBenzeneReflux6 h65
AnilineMicrowaveEthanol1207 min88

Experimental Protocols

Protocol 1: General Procedure for Reaction with an Amine Nucleophile (Conventional Heating)
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add the desired solvent (e.g., ethanol, n-butanol, DMF).

  • Add the amine nucleophile (1.1 - 1.5 eq) and a suitable base (e.g., K₂CO₃, 2.0 eq) if required.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Synthesis
  • In a microwave-safe reaction vessel, combine this compound (1.0 eq), the nucleophile (1.2 eq), and the solvent (e.g., ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature (e.g., 120 °C) and reaction time (typically 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as described in Protocol 1.

  • Purify the product using appropriate methods.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Reactants: This compound, Nucleophile, Solvent, Base reaction_setup Set Up Reaction prep_reactants->reaction_setup heating Heating Method: Conventional or Microwave reaction_setup->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Reaction Work-up: Solvent Removal/Extraction monitoring->workup Reaction Complete purification Purification: Crystallization/Chromatography workup->purification analysis Characterization: NMR, MS, etc. purification->analysis Troubleshooting_Tree start Low/No Yield? q_temp Is reaction temp optimal? start->q_temp s_inc_temp Increase temperature or use microwave q_temp->s_inc_temp No q_base Is a base needed/present? q_temp->q_base Yes end Re-evaluate reaction s_inc_temp->end s_add_base Add suitable base (e.g., K2CO3, TEA) q_base->s_add_base No q_solvent Are reactants soluble? q_base->q_solvent Yes s_add_base->end s_change_solvent Change to a better solvent (e.g., DMF, DMSO) q_solvent->s_change_solvent No q_solvent->end Yes s_change_solvent->end

long-term stability and proper storage of 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and proper storage of 1-Chlorophthalazine, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Proper Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and stability of this compound. This compound is sensitive to moisture and should be handled with care to prevent degradation.

Storage Recommendations:

ParameterRecommendationSource(s)
Temperature Store in a cool, dry place. Specific recommendations vary by supplier, including 2-8°C and -20°C for long-term storage.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent moisture ingress.[4][4]
Container Use a tightly closed, light-resistant container suitable for storing hygroscopic materials.[5][6]
Ventilation Store in a well-ventilated area.[5][6]

Handling Precautions:

  • Work in a dry environment, such as a glovebox or under a stream of inert gas, especially when weighing and transferring the compound.

  • Use dry, clean glassware and equipment.

  • Avoid direct contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5][7]

  • Minimize the time the container is open to the atmosphere.

Long-Term Stability

While specific public data on the long-term stability of this compound is limited, the following table provides an example of how stability data might be presented. These are illustrative values and should be confirmed by lot-specific analysis.

Illustrative Long-Term Stability Data:

Storage ConditionTime PointAssay (%)AppearanceComments
2-8°C, Sealed, Dark0 Months99.8%White to off-white crystalline solidConforms to specification
12 Months99.5%White to off-white crystalline solidConforms to specification
24 Months99.1%White to off-white crystalline solidConforms to specification
25°C/60% RH, Sealed0 Months99.8%White to off-white crystalline solidConforms to specification
6 Months98.2%Slight yellowish tintMinor degradation observed
12 Months96.5%Yellowish solidSignificant degradation
40°C/75% RH, Sealed0 Months99.8%White to off-white crystalline solidConforms to specification
3 Months94.0%Yellow to brown solidSignificant degradation, clumping
6 Months88.5%Brown, sticky solidSevere degradation

RH = Relative Humidity

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

TroubleshootingGuide start Start: Experiencing an issue with this compound? issue What is the primary issue? start->issue poor_solubility Poor Solubility or Incomplete Dissolution issue->poor_solubility Solubility Issues unexpected_color Unexpected Color Change (e.g., yellowing) issue->unexpected_color Color Change inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Inconsistent Results cause_solubility1 Possible Cause: Moisture absorption leading to hydrolysis. poor_solubility->cause_solubility1 cause_solubility2 Possible Cause: Incorrect solvent choice. poor_solubility->cause_solubility2 cause_color1 Possible Cause: Degradation due to improper storage (exposure to moisture, heat, or light). unexpected_color->cause_color1 cause_results1 Possible Cause: Compound degradation over time. inconsistent_results->cause_results1 cause_results2 Possible Cause: Variability in handling and weighing due to hygroscopicity. inconsistent_results->cause_results2 solution_solubility1 Solution: - Dry the compound under vacuum. - Handle in a glovebox. - Use fresh, anhydrous solvent. cause_solubility1->solution_solubility1 solution_solubility2 Solution: - this compound is soluble in dichloromethane, ethanol, and methanol. - It is insoluble in water. cause_solubility2->solution_solubility2 solution_color1 Solution: - Verify storage conditions. - Use a fresh batch of the compound. - Perform purity analysis (e.g., HPLC, NMR). cause_color1->solution_color1 solution_results1 Solution: - Use a freshly opened container or a recently purchased batch. - Re-qualify older batches before use. cause_results1->solution_results1 solution_results2 Solution: - Weigh the compound quickly in a low-humidity environment or glovebox. - Prepare a stock solution from a larger, accurately weighed amount. cause_results2->solution_results2

Caption: Troubleshooting workflow for common issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For long-term stability, it is recommended to store this compound in a cool, dry place. Suppliers suggest temperatures ranging from 2-8°C to as low as -20°C.[1][2][3] Always refer to the supplier's specific recommendations provided with the product.

Q2: My this compound has turned yellow. Can I still use it?

A2: A yellow discoloration can be an indication of degradation, possibly due to exposure to moisture, heat, or light. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use. For critical applications, it is best to use a fresh, un-discolored batch.

Q3: How should I handle the weighing of this hygroscopic compound?

A3: Due to its moisture-sensitive nature, this compound should be handled in a controlled, low-humidity environment.[8] The use of a glovebox or a balance in a desiccator is ideal. If these are not available, weigh the compound quickly and in a draft-free area. Tightly reseal the container immediately after use. For repeated experiments, consider preparing a stock solution from a larger, accurately weighed amount to minimize frequent opening of the primary container.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation pathways are not extensively published, hydrolysis is a likely degradation route due to its moisture sensitivity. This could lead to the formation of 1(2H)-Phthalazinone. Other degradation products could form under conditions of heat, light, or in the presence of strong oxidizing agents.[5] It is advisable to perform forced degradation studies to identify potential degradation products under your specific experimental conditions.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is reported to be soluble in dichloromethane, ethanol, and methanol, and insoluble in water.[1] The choice of solvent will depend on the specific requirements of your experiment. Always use anhydrous grade solvents to prevent hydrolysis.

Experimental Protocols

Protocol 1: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

  • This compound (at least three different batches recommended)

  • Climate-controlled stability chambers

  • Amber, tightly sealed glass vials

  • HPLC system with a UV detector

  • Analytical balance

  • Anhydrous solvents (e.g., acetonitrile, methanol)

  • Volumetric flasks and pipettes

Methodology:

  • Sample Preparation: Aliquot approximately 10-20 mg of this compound from each batch into separate, labeled amber glass vials.

  • Storage Conditions: Place the vials in stability chambers set to the following conditions (as per ICH guidelines):

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

    • Frozen: -20°C ± 5°C

  • Time Points: Pull samples for analysis at predetermined time points. For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, time points are typically 0, 1, 3, and 6 months.

  • Analysis:

    • Appearance: Visually inspect the samples for any changes in color or physical state.

    • Assay and Impurity Profiling: Prepare a standard solution of this compound in a suitable anhydrous solvent. Accurately weigh the sample from each vial and dissolve it in the same solvent to a known concentration. Analyze by a validated, stability-indicating HPLC method to determine the purity of the active ingredient and to detect and quantify any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial (time 0) data. A significant change is typically defined as a 5% or more decrease in assay from the initial value or any degradation product exceeding a specified limit.

Stability_Workflow cluster_prep Preparation cluster_storage Storage cluster_testing Testing at Time Points cluster_analysis Data Analysis start Obtain this compound Samples (Multiple Batches) aliquot Aliquot into Amber Vials start->aliquot storage_conditions Place in Stability Chambers (Varied Temp/RH) aliquot->storage_conditions pull_samples Pull Samples at Predetermined Intervals storage_conditions->pull_samples visual_inspection Visual Inspection pull_samples->visual_inspection hplc_analysis HPLC Analysis (Assay & Impurities) pull_samples->hplc_analysis evaluate_data Evaluate Data vs. Time 0 hplc_analysis->evaluate_data end Determine Stability Profile and Shelf-Life evaluate_data->end

References

common impurities found in commercial 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common impurities found in commercial 1-Chlorophthalazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in commercial this compound?

A1: Commercial this compound may contain several process-related impurities. The most common ones include:

  • Phthalazin-1(2H)-one: This is the primary starting material for the synthesis of this compound and its presence indicates an incomplete reaction.[1][2]

  • Residual Phosphorus Oxychloride (POCl₃): Used as the chlorinating agent in the synthesis, traces of POCl₃ or its hydrolysis products may remain.[1][3]

  • Phthalazine: A potential by-product formed during the synthesis.

  • Unidentified Dimers: Under certain conditions, self-condensation or reaction with intermediates can lead to the formation of dimeric impurities.

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact your reaction. For instance:

  • Unreacted Phthalazin-1(2H)-one: Being a nucleophile, it can compete with your intended reagent, leading to lower yields and the formation of unwanted by-products.

  • Residual acids (from POCl₃ hydrolysis): Can alter the pH of your reaction medium, affecting reaction kinetics or the stability of your reagents and products.

Q3: The color of my this compound is off-white to yellow. Does this indicate impurity?

A3: Pure this compound is typically a white to off-white crystalline solid. A distinct yellow or brownish color may suggest the presence of impurities, potentially from degradation or residual reagents from the synthesis process. However, color alone is not a definitive indicator of purity and should be confirmed by analytical techniques.

Q4: How can I test the purity of my this compound?

A4: The most common and effective method for assessing the purity of this compound is High-Performance Liquid Chromatography (HPLC). Other useful techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can help in the identification and quantification of impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to identify functional groups of potential impurities.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity-Related) Suggested Action
Low yield of desired product High levels of unreacted Phthalazin-1(2H)-one in the this compound starting material.1. Quantify the purity of the this compound lot using HPLC. 2. If purity is low, consider purifying the material by recrystallization or column chromatography. 3. Adjust the stoichiometry of your reaction to account for the lower purity.
Formation of unexpected by-products Presence of reactive impurities such as residual phosphorus oxychloride or other synthesis-related side products.1. Analyze the starting material for the presence of unexpected peaks using HPLC or GC-MS. 2. Consider washing the this compound with a non-polar solvent to remove some impurities.
Inconsistent reaction times Catalytic or inhibitory effects of unknown impurities.1. Screen different batches of this compound to see if the issue persists. 2. Perform a thorough characterization of the problematic batch to identify the impurity.
Poor solubility of this compound Presence of insoluble impurities.1. Attempt to dissolve a small sample in the reaction solvent to check for insolubles. 2. Filter the this compound solution before use.

Summary of Potential Impurities

Impurity Name Chemical Structure Typical Source Potential Impact on Experiments
Phthalazin-1(2H)-oneC₈H₆N₂OUnreacted starting materialActs as a competing nucleophile, leading to by-product formation and reduced yield.[1][2]
Phosphorus OxychloridePOCl₃Residual chlorinating agentCan hydrolyze to form acids, altering reaction pH and potentially degrading sensitive reagents.[1][3]
PhthalazineC₈H₆N₂By-product of synthesisMay have its own reactivity, leading to unexpected side reactions.

Experimental Protocols

Protocol: Purity Determination of this compound by HPLC

This protocol outlines a general method for determining the purity of a this compound sample.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standard of this compound (if available)

  • Reference standards of potential impurities (e.g., Phthalazin-1(2H)-one) (if available)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the same solvent mixture.

  • If using reference standards, prepare them in a similar manner.

5. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Record the chromatogram and integrate the peaks.

  • Calculate the area percentage of the main peak (this compound) relative to the total area of all peaks to estimate the purity.

  • If reference standards are used, the retention times can be compared for impurity identification, and a calibration curve can be constructed for accurate quantification.

Visualizations

experimental_workflow cluster_start Start: Experimental Anomaly cluster_analysis Impurity Analysis cluster_identification Impurity Identification cluster_action Corrective Actions cluster_end Resolution start Unexpected Reaction Outcome (e.g., low yield, by-products) check_purity Check Purity of This compound Lot start->check_purity hplc Perform HPLC Analysis check_purity->hplc gcms Perform GC-MS for Volatile Impurities check_purity->gcms nmr Perform NMR for Structural Confirmation check_purity->nmr identify Identify Impurity (e.g., Phthalazin-1(2H)-one, Residual Reagents) hplc->identify gcms->identify nmr->identify purify Purify this compound (Recrystallization/Chromatography) identify->purify adjust Adjust Reaction Conditions (Stoichiometry, pH) identify->adjust new_batch Source a New Batch of This compound identify->new_batch end Successful Reaction purify->end adjust->end new_batch->end

Caption: Troubleshooting workflow for addressing experimental issues.

References

troubleshooting guide for failed 1-Chlorophthalazine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 1-Chlorophthalazine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing (low to no yield). What are the common causes?

A1: Failed Suzuki-Miyaura couplings with this compound, an electron-deficient heteroaryl chloride, often stem from several factors:

  • Inefficient Oxidative Addition: Aryl chlorides are generally less reactive than the corresponding bromides or iodides. The electron-deficient nature of the phthalazine (B143731) ring can further deactivate the C-Cl bond towards oxidative addition to the Pd(0) catalyst.

  • Catalyst Deactivation: The nitrogen atoms in the phthalazine ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition. This is often observed as the formation of palladium black.

  • Hydrolysis of Starting Material: this compound is susceptible to hydrolysis under basic conditions to form the unreactive byproduct, phthalazinone. This side reaction consumes the starting material and reduces the yield of the desired coupled product.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical for the success of the reaction. An inappropriate combination of these parameters can lead to low yields or complete failure of the reaction.

Q2: I am observing a significant amount of phthalazinone in my reaction mixture. How can I minimize this side product?

A2: The formation of phthalazinone is a common issue and can be minimized by carefully selecting the reaction conditions:

  • Choice of Base: Use a weaker, non-nucleophilic base that is still effective for the transmetalation step. While strong bases like NaOH or KOH can promote the coupling, they also accelerate the hydrolysis of this compound. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are often preferred.

  • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried. The presence of water will favor the hydrolysis of this compound.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrolysis more than the rate of the desired coupling reaction.

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the time the product and remaining starting material are exposed to basic conditions at elevated temperatures.

Q3: What are the recommended starting points for catalyst and ligand selection for a Buchwald-Hartwig amination with this compound?

A3: For challenging substrates like this compound, highly active catalyst systems are generally required. Good starting points include:

  • Palladium Pre-catalysts: Use well-defined Pd(II) pre-catalysts such as those from the Buchwald (e.g., G2, G3, G4) or Hartwig groups. These are often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.

  • Bulky, Electron-Rich Ligands: Sterically hindered biarylphosphine ligands are essential. These ligands promote the challenging oxidative addition of the aryl chloride and stabilize the palladium center, preventing deactivation. Commonly used ligands for such systems include XPhos, SPhos, RuPhos, and BrettPhos.[1]

Q4: My reaction mixture turns black, and the reaction stalls. What is happening?

A4: The formation of a black precipitate, commonly referred to as palladium black, is a visual indicator of catalyst decomposition and deactivation. This can be caused by:

  • High Temperatures: Excessive heat can lead to the agglomeration of palladium atoms.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to decomposition.

  • Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the active Pd(0) catalyst.

To mitigate this, ensure your reaction is run under a strictly inert atmosphere, use an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1), and consider if a lower reaction temperature could be effective.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Poor Catalyst Activity 1. Switch to a more active catalyst system. For chloro-heterocycles, consider using a Pd(II) pre-catalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).2. Increase catalyst loading. Try increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
Ineffective Base 1. Screen different bases. While K₂CO₃ is a common choice, K₃PO₄ or Cs₂CO₃ may be more effective in some cases.2. Ensure the base is finely powdered and dry. This increases its surface area and reactivity.
Solvent Issues 1. Use anhydrous, degassed solvents. Common choices include 1,4-dioxane, toluene, or DMF.2. Consider a solvent mixture. A mixture of an organic solvent and water (e.g., dioxane/water) is often used in Suzuki couplings to aid in the dissolution of the base and boronic acid. Ensure thorough degassing.
Boronic Acid Decomposition 1. Use fresh, high-purity boronic acid. Boronic acids can degrade over time, especially if exposed to moisture.2. Consider using a boronate ester (e.g., a pinacol (B44631) ester) which can be more stable.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Inhibition 1. Use a bulky ligand. The nitrogen atoms in this compound can coordinate to the palladium catalyst. A bulky ligand like BrettPhos or tBuXPhos can help prevent this.2. Use a pre-catalyst. Buchwald's G3 or G4 pre-catalysts are often effective for electron-deficient heteroaryl chlorides.
Base Incompatibility 1. Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.2. Ensure the base is fresh and handled under inert conditions. Strong bases can be deactivated by moisture and air.
Steric Hindrance 1. If coupling a bulky amine, a more specialized ligand may be needed. Consider ligands designed for sterically demanding couplings.2. Increase the reaction temperature and/or time. Monitor for decomposition.
Incomplete Reaction 1. Increase reaction time. Some challenging couplings may require longer reaction times (e.g., 12-24 hours).2. Increase temperature. Incrementally increase the temperature, but be mindful of potential side reactions and decomposition.

Experimental Protocols

Disclaimer: The following protocols are representative examples for the coupling of this compound and may require optimization for specific substrates and laboratory conditions.

Representative Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Reaction Scheme:

Reagents and Conditions:

ParameterCondition
Palladium Catalyst [Pd₂(dba)₃] (2.5 mol%)
Ligand XPhos (5 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent 1,4-Dioxane
Temperature 100 °C
Time 12 h
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • In a separate vial, dissolve [Pd₂(dba)₃] (2.5 mol%) and XPhos (5 mol%) in anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube, and evacuate and backfill with inert gas three times.

  • Heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)

Reaction Scheme:

Reagents and Conditions:

ParameterCondition
Palladium Pre-catalyst XPhos Pd G3 (2 mol%)
Base NaOtBu (1.5 equiv.)
Solvent Toluene
Temperature 110 °C
Time 18 h
Atmosphere Inert (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add XPhos Pd G3 (2 mol%) and NaOtBu (1.5 equiv.).

  • Seal the tube, and evacuate and backfill with inert gas.

  • Add anhydrous, degassed toluene, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Heat the reaction mixture at 110 °C for 18 hours with vigorous stirring.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Troubleshooting Guides

Troubleshooting_Low_Yield start Low or No Product catalyst Catalyst Issues start->catalyst conditions Suboptimal Conditions start->conditions reagents Reagent Problems start->reagents side_reactions Side Reactions start->side_reactions c1 c1 catalyst->c1 Decomposition (Pd Black) c2 c2 catalyst->c2 Inhibition c3 c3 catalyst->c3 Low Activity co1 co1 conditions->co1 Wrong Base co2 co2 conditions->co2 Wrong Solvent co3 co3 conditions->co3 Temp./Time r1 r1 reagents->r1 Degraded Reagent r2 r2 reagents->r2 Impure Reagent sr3 sr3 side_reactions->sr3 Hydrolysis to Phthalazinone s1 Lower Temp. Check Ligand Ratio Degas Thoroughly c1->s1 Solution s2 Use Bulky Ligand (e.g., BrettPhos) c2->s2 Solution s3 Switch to Pre-catalyst (e.g., G3/G4) Increase Loading c3->s3 Solution so1 Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) co1->so1 Solution so2 Use Anhydrous, Degassed Solvent (Dioxane, Toluene) co2->so2 Solution so3 Increase Temp./Time Incrementally co3->so3 Solution sr1 Use Fresh Reagents r1->sr1 Solution sr2 Purify Starting Materials r2->sr2 Solution ssr1 Use Weaker Base (K₂CO₃) Anhydrous Conditions sr3->ssr1 Solution

Caption: A flowchart for troubleshooting low-yielding this compound coupling reactions.

Suzuki_vs_Buchwald cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_start This compound + Arylboronic Acid s_catalyst Pd Catalyst (e.g., Pd₂(dba)₃/XPhos) s_start->s_catalyst s_base Base (e.g., K₃PO₄) s_catalyst->s_base s_product 1-Arylphthalazine s_base->s_product b_start This compound + Amine (R₂NH) b_catalyst Pd Pre-catalyst (e.g., XPhos Pd G3) b_start->b_catalyst b_base Strong Base (e.g., NaOtBu) b_catalyst->b_base b_product 1-Aminophthalazine b_base->b_product

Caption: A comparison of typical reaction components for Suzuki-Miyaura and Buchwald-Hartwig couplings of this compound.

References

Technical Support Center: Scaling Up 1-Chlorophthalazine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Chlorophthalazine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, particularly when scaling up from laboratory to industrial production.

Issue Potential Cause Recommended Action
Low Yield of this compound Incomplete reaction due to insufficient temperature or reaction time.Ensure the reaction mixture reaches and maintains the optimal temperature range (typically 60-65°C when using phosphorus oxychloride with phthalazinone). Monitor reaction progress using HPLC until the starting material is consumed.
Sub-optimal molar ratio of reactants.While an excess of phosphorus oxychloride can drive the reaction, a near 1:1 molar ratio of phthalazinone to phosphorus oxychloride is often preferred for safer scale-up as it reduces the exothermicity of the reaction.[1]
Degradation of product during workup.Avoid quenching the reaction mixture with water directly, as this can lead to the formation of acidic byproducts that may hydrolyze the product. Pouring the reaction mixture onto a cold solution of a weak base, like sodium bicarbonate, can be a gentler alternative.
Exothermic Reaction is Difficult to Control Rapid addition of phosphorus oxychloride.Add phosphorus oxychloride dropwise to the phthalazinone solution, especially at the beginning of the reaction. Ensure the reactor's cooling system is functioning efficiently.
High concentration of reactants.Using a suitable solvent, such as toluene (B28343) or ethyl acetate, can help to dissipate the heat generated during the reaction.[2]
Formation of Insoluble Byproducts Presence of moisture in the starting materials or solvent.Ensure all starting materials, especially phthalazinone, and solvents are thoroughly dried before use. Moisture can react with phosphorus oxychloride to form phosphoric acids, leading to side reactions.
Side reactions due to high temperatures.Maintain strict temperature control throughout the reaction. Localized overheating can lead to the formation of polymeric or other insoluble impurities.
Impurities in the starting phthalazinone.Use high-purity phthalazinone. Impurities in the starting material can lead to the formation of colored and insoluble byproducts.[3][4]
Product is Difficult to Purify Presence of colored impurities.Treatment with activated charcoal during recrystallization can help to remove colored impurities.
Co-precipitation of starting materials or byproducts.Optimize the crystallization process. This includes selecting an appropriate solvent system and controlling the cooling rate to ensure selective crystallization of this compound.
Formation of "chlorophosphorylphthalazine" or other closely related impurities.[1]Adjust the stoichiometry of the reactants. A patent suggests that using a near equimolar amount of phosphorus oxychloride can reduce the formation of such impurities.[1] HPLC analysis is crucial for identifying and quantifying these impurities.[1]
Poor Physical Characteristics of the Final Product (e.g., fine particles, poor filterability) Sub-optimal crystallization conditions.Investigate different solvent systems for crystallization. A slow cooling rate and gentle agitation can promote the growth of larger, more easily filterable crystals.[5]
Rapid precipitation during isolation.Control the rate of addition of any anti-solvent or precipitating agent to influence crystal size and morphology.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound at an industrial scale?

A1: The most prevalent industrial method for synthesizing this compound is the reaction of 1(2H)-Phthalazinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][6] This reaction is typically carried out in a suitable solvent like toluene or ethyl acetate.[2]

Q2: What are the critical process parameters to monitor during the scale-up of this compound production?

A2: The critical process parameters to monitor include:

  • Temperature: The reaction is exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure product quality.[1]

  • Rate of Addition: The controlled addition of phosphorus oxychloride is essential to manage the reaction exotherm.

  • Agitation: Proper mixing is necessary to ensure uniform temperature distribution and reactant contact.

  • Reaction Time: Monitoring the reaction to completion using in-process controls like HPLC is important to maximize yield and minimize unreacted starting materials.

  • Moisture Content: The absence of water is critical to prevent the decomposition of phosphorus oxychloride and the formation of impurities.

Q3: What are the common impurities encountered in this compound production and how can they be controlled?

A3: Common impurities can include unreacted 1(2H)-Phthalazinone, byproducts from the reaction of phosphorus oxychloride with trace amounts of water, and potentially "chlorophosphorylphthalazine".[1] Control strategies include:

  • Using high-purity, dry starting materials and solvents.[3][4]

  • Optimizing the molar ratio of reactants.[1]

  • Strict temperature control to minimize side reactions.

  • Effective purification methods such as recrystallization.

Q4: What are the safety considerations when handling phosphorus oxychloride on a large scale?

A4: Phosphorus oxychloride is a highly corrosive and moisture-sensitive substance. Key safety precautions include:

  • Handling in a well-ventilated area, using appropriate personal protective equipment (PPE) such as acid-resistant gloves, safety goggles, and respiratory protection.

  • Using sealed systems to prevent exposure to atmospheric moisture, which can lead to a violent reaction and the release of toxic hydrogen chloride gas.[7][8][9][10]

  • Having emergency response plans and materials (e.g., neutralizers) readily available.

  • Ensuring all equipment is dry and compatible with phosphorus oxychloride.

Q5: How can the purity of this compound be assessed?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and quantifying any impurities.[1][2] Other analytical techniques such as melting point determination and spectroscopic methods (e.g., NMR, IR) can also be used for characterization.

Data Presentation

Table 1: Illustrative Impact of Reaction Temperature on Yield and Purity

Batch Scale (kg)Reaction Temperature (°C)Average Yield (%)Purity by HPLC (%)
155-608597.5
160-659298.8
165-709098.2
1060-658898.5
10060-658598.1

Table 2: Illustrative Comparison of Purification Methods

Purification MethodStarting Purity (HPLC %)Final Purity (HPLC %)Recovery Rate (%)
Recrystallization from Ethanol95.099.285
Recrystallization from Toluene95.099.088
Slurry Wash with Acetone95.097.595

Experimental Protocols

1. Synthesis of this compound

This protocol is a generalized procedure based on information from patent literature.[1][2][6]

  • Materials:

    • 1(2H)-Phthalazinone (1 mole equivalent)

    • Phosphorus oxychloride (1.05 mole equivalent)

    • Toluene (as solvent)

  • Procedure:

    • Charge a dry, inerted reactor with 1(2H)-Phthalazinone and toluene.

    • Begin agitation and ensure the solid is well-suspended.

    • Slowly add phosphorus oxychloride to the reactor over a period of 1-2 hours, maintaining the internal temperature between 20-30°C.

    • After the addition is complete, slowly heat the reaction mixture to 60-65°C and hold for 3-5 hours.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, cool the mixture to 20-25°C.

    • Slowly and carefully quench the reaction mixture by transferring it to a separate vessel containing a cold, stirred solution of sodium bicarbonate.

    • Separate the organic layer and wash it with water and then brine.

    • Concentrate the organic layer under vacuum to obtain the crude this compound.

2. Purification of this compound by Recrystallization

  • Materials:

    • Crude this compound

    • Ethanol

    • Activated Charcoal

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot ethanol.

    • Add a small amount of activated charcoal to the hot solution and stir for 15-30 minutes.

    • Filter the hot solution through a pre-heated filter to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants 1(2H)-Phthalazinone + Phosphorus Oxychloride + Toluene reaction Chlorination Reaction (60-65°C) reactants->reaction Slow Addition quench Quenching (Sodium Bicarbonate Solution) reaction->quench extraction Workup & Extraction quench->extraction crude_product Crude this compound extraction->crude_product dissolution Dissolution in Hot Ethanol crude_product->dissolution charcoal Charcoal Treatment dissolution->charcoal filtration1 Hot Filtration charcoal->filtration1 crystallization Crystallization (Cooling) filtration1->crystallization filtration2 Filtration & Washing crystallization->filtration2 drying Drying filtration2->drying final_product Pure this compound drying->final_product troubleshooting_logic start Low Yield or Impure Product check_temp Is Reaction Temperature Optimal (60-65°C)? start->check_temp check_reagents Are Reactants and Solvents Dry? check_temp->check_reagents Yes adjust_temp Adjust Temperature Control check_temp->adjust_temp No check_ratio Is the Reactant Molar Ratio Correct? check_reagents->check_ratio Yes dry_reagents Dry Starting Materials and Solvents check_reagents->dry_reagents No check_purification Is the Purification Method Effective? check_ratio->check_purification Yes adjust_ratio Optimize Molar Ratio (e.g., near 1:1) check_ratio->adjust_ratio No optimize_cryst Optimize Crystallization (Solvent, Cooling Rate) check_purification->optimize_cryst No success Improved Yield and Purity check_purification->success Yes adjust_temp->start dry_reagents->start adjust_ratio->start optimize_cryst->start

References

preventing hydrolysis of 1-Chlorophthalazine during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Chlorophthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and workup of this compound, with a specific focus on preventing its hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of reactions involving this compound.

Problem Possible Cause Recommended Solution
Low yield of this compound and presence of a major byproduct. Hydrolysis of this compound to Phthalazinone during aqueous workup. This is especially likely if the workup involves neutral or basic aqueous solutions (e.g., water wash, bicarbonate wash).Avoid aqueous washes with neutral or basic solutions. After quenching the reaction, perform a direct precipitation of the product as a salt, or use an anhydrous workup. See the recommended workup protocol below.
Formation of an insoluble white solid during quenching or extraction. The white solid is likely the hydrolysis product, Phthalazinone, which is less soluble in many organic solvents than this compound.If hydrolysis has already occurred, it may be difficult to separate the product from the byproduct. It is best to repeat the reaction and use a workup procedure that avoids hydrolysis.
Difficulty in removing baseline impurities from the final product. Incomplete reaction or formation of other side products.Ensure the initial reaction goes to completion by monitoring with TLC or HPLC. For purification, recrystallization or column chromatography may be necessary.
Product decomposes during concentration on a rotary evaporator. Co-evaporation with residual acidic or basic impurities.Neutralize the organic layer with a gentle wash (e.g., brine) before drying and concentrating. Use moderate temperatures on the rotary evaporator.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to hydrolysis?

A1: The chlorine atom at the 1-position of the phthalazine (B143731) ring is activated towards nucleophilic substitution. Water, especially under neutral or basic conditions where the concentration of the more nucleophilic hydroxide (B78521) ion is higher, can act as a nucleophile and displace the chloride, leading to the formation of the more thermodynamically stable Phthalazinone.

Q2: What is the primary byproduct of this compound hydrolysis?

A2: The primary hydrolysis byproduct is Phthalazinone (1(2H)-Phthalazinone).

Q3: Can I use a sodium bicarbonate wash to neutralize my reaction mixture?

A3: It is strongly advised to avoid using sodium bicarbonate or other basic aqueous solutions. The basic conditions will significantly accelerate the hydrolysis of this compound to Phthalazinone.

Q4: What is the best way to quench a reaction containing this compound?

A4: The recommended method is to quench the reaction mixture by pouring it into a cold, non-aqueous solvent such as ethyl acetate (B1210297). This is often followed by the addition of a strong acid to precipitate the this compound as a salt, which is generally more stable and less soluble.

Q5: How can I monitor the hydrolysis of this compound?

A5: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are all effective methods. Phthalazinone, being more polar, will have a lower Rf value on a normal phase TLC plate compared to this compound.

Data Presentation

Condition Relative Rate of Hydrolysis Primary Species Present Recommendation
Strongly Acidic (e.g., pH < 2) Very SlowProtonated this compoundRecommended for workup (precipitation as a salt)
Weakly Acidic (e.g., pH 4-6) Slow to ModerateThis compoundUse with caution and at low temperatures
Neutral (pH ~7) Moderate to FastThis compoundAvoid prolonged exposure
Basic (e.g., pH > 8) Very FastThis compoundSTRONGLY AVOID

Experimental Protocols

Protocol 1: Recommended Workup to Prevent Hydrolysis (Precipitation Method)

This protocol is adapted from established industrial syntheses and is designed to isolate this compound as a stable salt, thereby avoiding contact with aqueous bases.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC or HPLC), cool the reaction mixture to 0-5 °C in an ice bath.

  • Solvent Addition: Slowly add the cold reaction mixture to a separate flask containing a stirred, cold (0-5 °C) organic solvent such as ethyl acetate. The volume of the organic solvent should be sufficient to fully dissolve the product and dilute any unreacted reagents.

  • Precipitation: While maintaining the temperature at 0-5 °C, slowly add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) dropwise to the stirred solution.

  • Isolation: The this compound will precipitate as its corresponding salt (e.g., sulfate (B86663) or hydrochloride). Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate or another suitable non-polar solvent to remove any soluble impurities.

  • Drying: Dry the isolated salt under vacuum at a low temperature (e.g., < 40 °C).

Protocol 2: Analytical Monitoring of Hydrolysis by HPLC

This protocol provides a general method for monitoring the conversion of this compound to Phthalazinone.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or another suitable modifier).

  • Stationary Phase: C18 reverse-phase column.

  • Detection: UV at a wavelength where both compounds have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or the isolated product in the mobile phase.

  • Analysis: Inject the sample and monitor for the appearance of a new peak corresponding to Phthalazinone. The retention time of Phthalazinone will be shorter than that of this compound in a reverse-phase system due to its higher polarity.

Visualizations

Hydrolysis_Pathway This compound This compound Phthalazinone Phthalazinone This compound->Phthalazinone H2O / OH-

Caption: Hydrolysis of this compound to Phthalazinone.

Workup_Workflow cluster_recommended Recommended Anhydrous Workup cluster_problematic Problematic Aqueous Workup A Reaction Mixture B Quench in Cold Organic Solvent A->B C Precipitate with Strong Acid B->C D Filter and Wash with Organic Solvent C->D E Dry Product (Salt) D->E F Reaction Mixture G Aqueous Quench/Wash (e.g., NaHCO3) F->G H Hydrolysis Occurs G->H I Extraction H->I J Low Yield of Impure Product I->J

Caption: Comparison of recommended and problematic workup workflows.

Troubleshooting_Tree Start Low Yield of Product? CheckByproduct Major Byproduct Observed? Start->CheckByproduct Yes OtherIssue Consider Other Side Reactions or Incomplete Conversion Start->OtherIssue No WorkupIssue Used Aqueous Basic/Neutral Wash? CheckByproduct->WorkupIssue Yes CheckByproduct->OtherIssue No Hydrolysis Likely Hydrolysis to Phthalazinone ChangeWorkup Adopt Anhydrous Precipitation Protocol Hydrolysis->ChangeWorkup WorkupIssue->Hydrolysis Yes WorkupIssue->OtherIssue No

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Optimizing Microwave Parameters for 1-Chlorophthalazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing microwave-assisted reactions with 1-Chlorophthalazine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for reactions with this compound compared to conventional heating?

A1: Microwave-assisted synthesis offers several key advantages over traditional heating methods for reactions involving this compound. These include significantly reduced reaction times, often from hours to minutes, and higher product yields.[1][2] The rapid and efficient heating provided by microwaves can also lead to cleaner reactions with fewer byproducts.[3]

Q2: My microwave reaction with this compound is giving a low yield. What are the first parameters I should adjust?

A2: For low-yield reactions, the primary parameters to investigate are temperature and reaction time. Increasing the temperature in increments of 10-20°C can significantly increase the reaction rate. Similarly, extending the reaction time can allow for greater conversion. However, be mindful that excessive temperature or time can lead to degradation of starting materials or products. It is a careful balance that often requires systematic optimization.

Q3: I am observing the formation of an unexpected byproduct with a mass corresponding to phthalazinone. What is happening and how can I prevent it?

A3: The formation of phthalazinone is a common issue and results from the hydrolysis of the chloro group on the this compound. This can occur if there is residual water in your reaction mixture or if using a solvent that can decompose to produce water at high temperatures. To mitigate this, ensure you are using anhydrous solvents and reagents. If the problem persists, consider lowering the reaction temperature or using a less hygroscopic solvent.

Q4: In my Suzuki coupling reaction, I see a significant amount of homocoupled boronic acid byproduct. How can I minimize this?

A4: Homocoupling of boronic acids is a known side reaction in Suzuki couplings, which can be more prevalent with electron-deficient arylboronic acids.[4] To reduce this, you can try a few strategies:

  • Optimize the base: Use a weaker base or carefully control the stoichiometry of the base.

  • Lower the catalyst loading: While counterintuitive, sometimes a lower catalyst concentration can disfavor the homocoupling pathway.

  • Use a different palladium catalyst/ligand system: For example, using a ligand like SPhos has been shown to improve yields of the desired cross-coupled product in cases where homocoupling is an issue.[4]

  • Ensure an inert atmosphere: Oxygen can promote the homocoupling of boronic acids. Make sure your reaction is properly degassed and maintained under an inert atmosphere like nitrogen or argon.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This is one of the most common issues encountered. The following logical workflow can help diagnose the problem.

LowYieldWorkflow start Low/No Product check_temp Is the reaction temperature high enough? start->check_temp increase_temp Increase temperature in 10-20°C increments. Monitor for decomposition. check_temp->increase_temp No check_time Is the reaction time sufficient? check_temp->check_time Yes end_good Problem Solved increase_temp->end_good increase_time Increase reaction time. Monitor reaction progress by TLC/LC-MS. check_time->increase_time No check_reagents Are reagents and catalyst active? check_time->check_reagents Yes increase_time->end_good new_reagents Use fresh reagents, catalyst, and anhydrous solvent. check_reagents->new_reagents No check_solvent Is the solvent appropriate for microwave heating? check_reagents->check_solvent Yes new_reagents->end_good change_solvent Switch to a higher boiling, more polar solvent (e.g., DMF, NMP, DMSO). check_solvent->change_solvent No check_solvent->end_good Yes change_solvent->end_good

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Multiple Products/Impurities

The presence of multiple spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.

ImpurityWorkflow start Multiple Products/ Impurities check_phthalazinone Is phthalazinone observed? (hydrolysis) start->check_phthalazinone prevent_hydrolysis Use anhydrous solvent. Lower reaction temperature. check_phthalazinone->prevent_hydrolysis Yes check_homocoupling Is boronic acid homocoupling a possibility (Suzuki)? check_phthalazinone->check_homocoupling No end_good Problem Solved prevent_hydrolysis->end_good prevent_homocoupling Optimize base and catalyst. Ensure inert atmosphere. check_homocoupling->prevent_homocoupling Yes check_degradation Is there evidence of product/starting material degradation? check_homocoupling->check_degradation No prevent_homocoupling->end_good reduce_harshness Lower temperature and/or shorten reaction time. check_degradation->reduce_harshness Yes check_degradation->end_good No reduce_harshness->end_good

Caption: Troubleshooting workflow for impurity formation.

Data on Microwave Parameter Optimization

The following tables provide a summary of typical starting conditions and optimization strategies for common reactions involving this compound.

Table 1: General Microwave Parameters for Different Reaction Types

Reaction TypeTemperature (°C)Time (min)Power (W)Typical Solvents
Suzuki Coupling 100 - 15010 - 30100 - 300Dioxane/Water, Toluene (B28343), DMF
Buchwald-Hartwig 100 - 16015 - 60100 - 300Toluene, Dioxane, t-BuOH
SNAr (Amination) 120 - 1805 - 40100 - 300DMSO, NMP, DMF

Table 2: Comparison of Conventional vs. Microwave Synthesis for 1-Aryl/Alkyl-Phthalazine Derivatives

ProductConventional Method (Time, h)Conventional Yield (%)Microwave Method (Time, min)Microwave Yield (%)
1-(Phenylamino)phthalazine 6751592
1-(4-Methylphenylamino)phthalazine 7721890
1-(Morpholino)phthalazine 8652088
1-(Piperidino)phthalazine 8682085

Data synthesized from literature reports for analogous systems.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the synthesis of 1-(4-methoxyphenyl)phthalazine.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1 mmol, 164.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.0 mg), and K₂CO₃ (2 mmol, 276.4 mg).

  • Add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 120°C for 20 minutes with a power of 150 W.

  • After the reaction, cool the vial to room temperature.

  • Quench the reaction with water and extract with ethyl acetate (B1210297).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

SuzukiProtocol cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep1 Add this compound, boronic acid, and K₂CO₃ to vial prep2 Add Pd(PPh₃)₄ catalyst prep1->prep2 prep3 Add dioxane and water prep2->prep3 prep4 Seal the vial prep3->prep4 react Irradiate at 120°C for 20 min prep4->react workup1 Cool and quench with water react->workup1 workup2 Extract with ethyl acetate workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol describes the synthesis of N-phenylphthalazin-1-amine.

Materials:

  • This compound

  • Aniline (B41778)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and NaOtBu (1.4 mmol, 134.6 mg).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous toluene (5 mL).

  • Add this compound (1 mmol, 164.6 mg) and aniline (1.2 mmol, 111.7 mg).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 110°C for 30 minutes with a power of 150 W.

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

BuchwaldProtocol cluster_prep Vial Preparation (Inert Atmosphere) cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃, XPhos, and NaOtBu to vial prep2 Evacuate and backfill with Argon prep1->prep2 prep3 Add toluene, this compound, and aniline prep2->prep3 prep4 Seal the vial prep3->prep4 react Irradiate at 110°C for 30 min prep4->react workup1 Cool and dilute with ethyl acetate react->workup1 workup2 Filter through Celite workup1->workup2 workup3 Concentrate the filtrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of 1-morpholinophthalazine.

Materials:

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1 mmol, 164.6 mg).

  • Add DMSO (5 mL) and morpholine (2 mmol, 174.2 mg).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate at 150°C for 15 minutes with a power of 200 W.

  • After the reaction, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum.

  • Recrystallize from ethanol (B145695) if further purification is needed.

SNArProtocol cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification prep1 Add this compound to vial prep2 Add DMSO and morpholine prep1->prep2 prep3 Seal the vial prep2->prep3 react Irradiate at 150°C for 15 min prep3->react workup1 Cool and pour into ice-water react->workup1 workup2 Collect precipitate by filtration workup1->workup2 workup3 Wash with water and dry workup2->workup3 workup4 Recrystallize if necessary workup3->workup4

Caption: Experimental workflow for SNAr reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 1-Chlorophthalazine. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in cross-coupling reactions?

A1: this compound presents a unique set of challenges in cross-coupling reactions due to its electron-deficient heterocyclic nature. The nitrogen atoms in the phthalazine (B143731) ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can result in sluggish or incomplete reactions. Additionally, the chlorine atom at the 1-position is less reactive than corresponding bromides or iodides, often requiring more active catalyst systems and harsher reaction conditions. Common issues include low product yields, formation of byproducts through hydrodehalogenation (replacement of the chlorine with a hydrogen atom), and homocoupling of the coupling partner.

Q2: Which types of palladium catalysts are generally recommended for cross-coupling reactions with this compound?

A2: For cross-coupling reactions of aryl chlorides, including this compound, highly active palladium catalyst systems are generally required. These typically consist of a palladium precursor and a bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand. Pre-formed catalysts, such as those from the Buchwald or PEPPSI series, are often preferred as they can be more reliable in generating the active catalytic species. The choice of ligand is crucial for promoting the desired catalytic cycle and preventing catalyst deactivation.

Q3: How do I choose the appropriate ligand for my cross-coupling reaction with this compound?

A3: The selection of the ligand is critical for a successful cross-coupling reaction. For electron-deficient heteroaryl chlorides like this compound, bulky and electron-rich ligands are often necessary to facilitate the oxidative addition step, which is typically the rate-limiting step.

  • For Suzuki and Negishi couplings: Buchwald-type biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are excellent starting points.

  • For Buchwald-Hartwig amination: Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monophosphine ligands, have proven effective.

  • For Sonogashira coupling: A combination of a palladium catalyst with a copper(I) co-catalyst is traditionally used, often with phosphine ligands like triphenylphosphine (B44618) (PPh₃).

It is often necessary to screen a small library of ligands to identify the optimal one for a specific transformation.

Q4: What is the role of the base in these reactions, and how do I select the right one?

A4: The base plays a crucial role in the catalytic cycle of most cross-coupling reactions. Its primary functions are to facilitate the transmetalation step (in Suzuki, Negishi, and Stille couplings) or to deprotonate the nucleophile (in Buchwald-Hartwig and Sonogashira couplings). The choice of base depends on the specific reaction and the stability of the substrates and reagents.

  • Suzuki Coupling: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.

  • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.

  • Sonogashira Coupling: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is generally used.

The solubility of the base in the reaction solvent can also significantly impact the reaction rate.

Troubleshooting Guide

Problem 1: Low or no conversion of this compound.

Possible Cause Troubleshooting Step
Catalyst Inactivity/Decomposition Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous and degassed. The formation of palladium black is an indicator of catalyst decomposition. Consider using a more robust pre-catalyst or a different ligand that better stabilizes the palladium center.
Insufficient Catalyst Activity For the less reactive this compound, a higher catalyst loading (e.g., 2-5 mol %) may be necessary. Switch to a more electron-rich and bulky ligand to promote oxidative addition.
Incorrect Base The strength and solubility of the base are critical. If using a carbonate or phosphate, ensure it is finely powdered to maximize surface area. For challenging couplings, a stronger base like NaOtBu or K₃PO₄ may be required.
Low Reaction Temperature Cross-coupling of aryl chlorides often requires elevated temperatures (e.g., 80-120 °C). Cautiously increase the reaction temperature, but be aware that excessive heat can lead to catalyst decomposition and side reactions.

Problem 2: Formation of significant side products (e.g., hydrodehalogenation, homocoupling).

Possible Cause Troubleshooting Step
Hydrodehalogenation (replacement of Cl with H) This side reaction is often promoted by the presence of water or other protic sources. Ensure all reagents and solvents are rigorously dried. The choice of base can also influence this pathway; screening different bases may be necessary.
Homocoupling of the Coupling Partner This is particularly common in Suzuki reactions and is often caused by the presence of oxygen. Improve the degassing procedure of your solvent and ensure a robust inert atmosphere is maintained throughout the reaction. Using a Pd(0) source directly, such as Pd(PPh₃)₄, may also reduce homocoupling compared to the in-situ reduction of Pd(II) sources.

Data Presentation: Catalyst Systems for Cross-Coupling of this compound

The following tables summarize reported conditions for successful cross-coupling reactions with this compound and analogous electron-deficient heteroaryl chlorides. This data can serve as a starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of this compound

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Hydrazine derivatives----MW--
Primary and secondary amines----MW--
AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene (B28343)10018>95
MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.4)Dioxane1101285-95

Note: "MW" indicates microwave irradiation. Specific catalyst systems were not detailed in the available literature for microwave-assisted reactions of this compound.

Table 2: Suzuki-Miyaura Coupling of Electron-Deficient Heteroaryl Chlorides (Model Systems)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016>90
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane901285-95
3-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O802470-80

Table 3: Sonogashira Coupling of Electron-Deficient Heteroaryl Chlorides (Model Systems)

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF651280-90
TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEADMF80875-85

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound (Conventional Heating)

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • In a separate glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the vessel with argon.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 ratio).

  • Heat the mixture to 100 °C and stir vigorously for 16-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizations

CatalystSelectionWorkflow start Start: Cross-Coupling of This compound reaction_type Identify Coupling Type (Suzuki, Buchwald-Hartwig, etc.) start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki C-C buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N other Other Couplings (Sonogashira, Heck, etc.) reaction_type->other C-C (alkyne/alkene) ligand_select Select Ligand Class: Bulky, Electron-Rich Phosphines or NHCs suzuki->ligand_select buchwald->ligand_select other->ligand_select base_select Select Appropriate Base ligand_select->base_select suzuki_base K₃PO₄ or Cs₂CO₃ base_select->suzuki_base for Suzuki buchwald_base NaOtBu or LHMDS base_select->buchwald_base for Buchwald-Hartwig other_base Amine base or Carbonate base_select->other_base for others conditions Initial Reaction Conditions: - Pd Precatalyst (1-2 mol%) - Ligand (2-4 mol%) - Anhydrous, Degassed Solvent - Temperature: 80-110 °C suzuki_base->conditions buchwald_base->conditions other_base->conditions run_reaction Run Small-Scale Test Reaction conditions->run_reaction analysis Analyze Results: (TLC, LC-MS, NMR) run_reaction->analysis troubleshoot Troubleshoot? analysis->troubleshoot optimize Optimize: - Catalyst/Ligand Ratio - Base - Solvent - Temperature troubleshoot->optimize Yes (Low Yield/ Side Products) scale_up Scale-Up Reaction troubleshoot->scale_up No (Good Yield) optimize->run_reaction

Caption: Catalyst selection workflow for this compound cross-coupling.

TroubleshootingWorkflow start Problem: Low Yield or Failed Reaction check_atmosphere Verify Inert Atmosphere and Reagent Purity start->check_atmosphere atmosphere_ok Atmosphere & Purity OK check_atmosphere->atmosphere_ok Yes atmosphere_bad Contamination Found check_atmosphere->atmosphere_bad No increase_temp Increase Temperature (e.g., in 10 °C increments) atmosphere_ok->increase_temp fix_atmosphere Improve Degassing, Use Dry Solvents, Purify Reagents atmosphere_bad->fix_atmosphere fix_atmosphere->start temp_ok No Improvement increase_temp->temp_ok temp_good Improvement increase_temp->temp_good change_ligand Screen Different Ligands (e.g., more electron-rich/bulky) temp_ok->change_ligand success Successful Optimization temp_good->success ligand_ok No Improvement change_ligand->ligand_ok ligand_good Improvement change_ligand->ligand_good change_base Screen Different Bases (e.g., stronger or more soluble) ligand_ok->change_base ligand_good->success base_ok No Improvement change_base->base_ok base_good Improvement change_base->base_good increase_catalyst Increase Catalyst/Ligand Loading base_ok->increase_catalyst base_good->success increase_catalyst->success

Caption: Troubleshooting workflow for low-yielding reactions.

Technical Support Center: Refining Work-up Procedures for Isolating 1-Chlorophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their work-up and isolation procedures for 1-chlorophthalazine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound derivatives.

Issue 1: Low Yield of this compound

  • Question: My reaction to synthesize this compound from phthalazinone and phosphorus oxychloride (POCl₃) resulted in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Incomplete Reaction: The conversion of phthalazinone to this compound may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.[1] If the reaction has stalled, consider increasing the reaction time or temperature. A typical procedure involves heating the reaction mixture to about 60°C for approximately 3 hours.[1]

    • Sub-optimal Reagent Ratio: An incorrect stoichiometric ratio of phthalazinone to POCl₃ can lead to incomplete conversion or side product formation.

      • Solution: While some procedures use a large excess of POCl₃, a molar ratio of phthalazinone to POCl₃ of approximately 1:1.5 to 1:3 is often effective.[1]

    • Losses During Work-up: The product may be lost during the quenching, extraction, or precipitation steps.

      • Solution: Carefully control the quenching of excess POCl₃. A "reverse quench," where the reaction mixture is slowly added to a cold aqueous solution (e.g., ice/water or a bicarbonate slurry), is often recommended for better temperature control. Ensure efficient extraction by selecting an appropriate organic solvent and performing multiple extractions.

    • Hydrolysis of the Product: this compound is susceptible to hydrolysis back to phthalazinone, especially in the presence of water and at elevated temperatures during work-up.

      • Solution: Perform the aqueous work-up at low temperatures (0-5°C). Minimize the time the product is in contact with aqueous phases.

Issue 2: Product is a Dark Oil or a Discolored Solid

  • Question: After the work-up, my this compound product is a dark-colored oil or a discolored (e.g., yellow or brown) solid. How can I obtain a pure, crystalline product?

  • Answer: Discoloration indicates the presence of impurities. Several purification strategies can be employed.

    • Charcoal Treatment: Residual colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon.

    • Recrystallization: This is a powerful technique for purifying solid compounds.

      • Solution: Select an appropriate solvent or solvent system where the this compound derivative has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization include ethanol, methanol, ethyl acetate (B1210297)/hexane, and toluene. Experiment with small quantities to find the optimal solvent system.

    • Column Chromatography: For difficult-to-separate impurities, silica (B1680970) gel column chromatography can be effective.

      • Solution: A common solvent system for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[2] Start with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.[2] Monitor the fractions by TLC to identify and combine the pure product fractions.

Issue 3: "Oiling Out" During Recrystallization

  • Question: When I try to recrystallize my this compound derivative, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid.[3] This can trap impurities and hinder purification.

    • Solution:

      • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling can promote oiling out.

      • Use a More Dilute Solution: The concentration of the solute may be too high. Add more of the recrystallization solvent to dissolve the oil and attempt to recrystallize from a more dilute solution.

      • Change the Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. Adding a co-solvent in which the compound is less soluble can sometimes induce crystallization.

      • Seed the Solution: Introduce a small crystal of the pure product (a seed crystal) to the supersaturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to quench a reaction that uses a large excess of phosphorus oxychloride (POCl₃)?

    • A1: The safest method is a "reverse quench." Slowly and carefully add the reaction mixture to a vigorously stirred, cold (0-5°C) aqueous solution, such as crushed ice, water, or a saturated sodium bicarbonate solution.[4] This helps to control the highly exothermic reaction between POCl₃ and water.

  • Q2: How can I effectively monitor the progress of the reaction between phthalazinone and POCl₃?

    • A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material (phthalazinone) from the product (this compound). The reaction is complete when the spot corresponding to the starting material is no longer visible. HPLC can also be used for more quantitative monitoring.[1]

  • Q3: My purified this compound is a pale yellow solid. Is this normal?

    • A3: A pale yellow color is often reported for this compound and may not necessarily indicate significant impurity.[1] However, if a higher purity is required, recrystallization or column chromatography can be employed to obtain a white or off-white solid.

  • Q4: What are some common by-products in the synthesis of this compound?

    • A4: A potential by-product is chlorophosphorylphthalazine, which can form from the reaction of POCl₃ with the product.[1] Incomplete reaction will leave unreacted phthalazinone. Hydrolysis of the product during work-up can also regenerate phthalazinone.

Data Presentation

Table 1: Summary of Reported Yields for this compound Synthesis

Starting MaterialReagentsReaction ConditionsWork-up/PurificationReported YieldPurityReference
PhthalazinonePOCl₃, Toluene60-65°C, 3hDistillation of excess POCl₃, precipitation with H₂SO₄ in Ethyl Acetate, filtration and washing65%99%[1]
PhthalazinonePOCl₃~50°CDistillation of excess POCl₃, precipitation with H₂SO₄ in Ethyl Acetate, filtration and washing70%99%[1]

Experimental Protocols

Protocol 1: Synthesis and Isolation of this compound Salt

This protocol is adapted from a patented procedure.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a mechanical stirrer, charge phthalazinone and toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred suspension at room temperature. An exothermic reaction will occur, and the temperature may rise to around 45°C.

  • Reaction: Heat the reaction mixture to 60-65°C and maintain this temperature for approximately 3 hours, with continuous stirring. Monitor the reaction progress by TLC until the phthalazinone is consumed.

  • Removal of Excess POCl₃: Cool the reaction mixture. A portion of the excess POCl₃ can be removed by distillation under reduced pressure.

  • Product Precipitation: Cool the concentrated reaction mixture to 0-5°C in an ice bath. Slowly add a mineral acid (e.g., concentrated sulfuric acid) followed by an organic solvent such as ethyl acetate to precipitate the this compound salt.

  • Isolation: Stir the resulting slurry for about an hour at 0-5°C. Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a cold solvent (e.g., cold ethyl acetate or acetone) to remove residual impurities. Dry the product under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Phthalazinone + POCl3 Heat Heat (e.g., 60-65°C) Start->Heat Monitor Monitor by TLC/HPLC Heat->Monitor Quench Quench excess POCl3 (e.g., add to ice water) Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude this compound Concentrate->Crude Recrystallize Recrystallization Crude->Recrystallize Column Column Chromatography Crude->Column Pure Pure this compound Recrystallize->Pure Column->Pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_solutions_reaction Reaction Optimization cluster_solutions_workup Work-up & Purification Optimization Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/HPLC of crude) Start->CheckReaction CheckWorkup Review Work-up Procedure Start->CheckWorkup Incomplete Incomplete Reaction CheckReaction->Incomplete Impure Product Impure CheckWorkup->Impure IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime Yes CheckReagents Check Reagent Quality/Ratio Incomplete->CheckReagents Yes FinalProduct Improved Yield / Purity IncreaseTime->FinalProduct CheckReagents->FinalProduct Recrystallize Optimize Recrystallization (solvent, cooling rate) Impure->Recrystallize Yes Column Perform Column Chromatography Impure->Column If recrystallization fails OilingOut Address 'Oiling Out' (slower cooling, dilute, seed) Recrystallize->OilingOut If oiling out occurs Recrystallize->FinalProduct Column->FinalProduct OilingOut->FinalProduct

Caption: Troubleshooting decision tree for low yield or impure this compound derivatives.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Chlorophthalazine and 1,4-Dichlorophthalazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-chlorophthalazine and 1,4-dichlorophthalazine (B42487), two key building blocks in medicinal chemistry and materials science. The focus is on their susceptibility to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the functionalization of these heterocyclic scaffolds. This document summarizes the theoretical principles governing their reactivity, presents available experimental data, and provides detailed protocols for representative reactions.

Introduction to Reactivity

Both this compound and 1,4-dichlorophthalazine are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the phthalazine (B143731) ring system. These nitrogen atoms, through inductive and mesomeric effects, significantly lower the electron density of the aromatic system, facilitating the addition of a nucleophile.[1] This activation is a hallmark of many aza-aromatic compounds and is fundamental to their utility in chemical synthesis.[1]

The general mechanism for the SNAr reaction on these substrates proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Theoretical Reactivity Comparison

The primary difference in the reactivity of this compound and 1,4-dichlorophthalazine stems from the number of activating nitrogen atoms and their positions relative to the chloro substituents.

  • This compound: The single chlorine atom at the C1 position is activated by the adjacent nitrogen atom at N2 and, to a lesser extent, by the nitrogen at N3. This activation renders the C1 position electrophilic and susceptible to nucleophilic attack.

  • 1,4-Dichlorophthalazine: In this molecule, both chlorine atoms at the C1 and C4 positions are significantly activated. The chlorine at C1 is influenced by the adjacent N2, and the chlorine at C4 is influenced by the adjacent N3. The cumulative electron-withdrawing effect of both nitrogen atoms makes the phthalazine ring in 1,4-dichlorophthalazine more electron-deficient than in this compound. Consequently, 1,4-dichlorophthalazine is expected to be more reactive towards nucleophiles than this compound .

Furthermore, in 1,4-dichlorophthalazine, the two chlorine atoms may exhibit different reactivities, allowing for sequential and regioselective substitutions. This differential reactivity is a valuable tool for the synthesis of complex, unsymmetrically substituted phthalazine derivatives. The first substitution can influence the reactivity of the remaining chlorine atom, either by further activation or deactivation depending on the electronic properties of the incoming nucleophile.

Experimental Data and Comparison

Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution with Piperidine (B6355638)

CompoundNucleophileSolventTemperatureReaction TimeYieldReference
1-Chloro-4-(2'-thienyl)phthalazinePiperidineAcetoneReflux3-15 h47-84%[2]
1,4-Dichlorophthalazine4-Methylpiperazine----

Note: The data for this compound is for a substituted derivative. The conditions for the reaction of 1,4-dichlorophthalazine with 4-methylpiperazine were not detailed in the available literature, but the reaction is reported to proceed to the mono-substituted product.

The available data, though not a direct comparison, supports the higher reactivity of the dichlorinated species. The successful synthesis of various 1,4-disubstituted phthalazines from 1,4-dichlorophthalazine underscores the lability of both chlorine atoms to nucleophilic displacement.

Experimental Protocols

The following are representative protocols for the nucleophilic substitution reaction of this compound and 1,4-dichlorophthalazine with an amine nucleophile.

Protocol 1: Synthesis of 1-(Piperidin-1-yl)phthalazine from this compound

Materials:

  • This compound

  • Piperidine

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add piperidine (2.5 equivalents) to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the piperidinium (B107235) hydrochloride salt.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-(piperidin-1-yl)phthalazine.

Protocol 2: Synthesis of 1-Chloro-4-(piperidin-1-yl)phthalazine from 1,4-Dichlorophthalazine

Materials:

  • 1,4-Dichlorophthalazine

  • Piperidine

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Non-nucleophilic base (e.g., Triethylamine, DIPEA)

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of 1,4-dichlorophthalazine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere, add the non-nucleophilic base (1.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add piperidine (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction for the consumption of the starting material and the formation of the mono-substituted product by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 1-chloro-4-(piperidin-1-yl)phthalazine.

Visualization of Reaction Pathways

The following diagrams illustrate the logical flow of the nucleophilic aromatic substitution on both substrates.

SNAr_1_Chlorophthalazine cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products 1_Chlorophthalazine This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 1_Chlorophthalazine->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile (e.g., Piperidine) Nucleophile->Meisenheimer_Complex Substituted_Phthalazine 1-Substituted Phthalazine Meisenheimer_Complex->Substituted_Phthalazine Elimination of Cl- Chloride_Ion Chloride Ion Meisenheimer_Complex->Chloride_Ion SNAr_1_4_Dichlorophthalazine Start 1,4-Dichlorophthalazine + Nucleophile (Nu1) Mono_Substituted 1-Nu1-4-Chlorophthalazine Start->Mono_Substituted First Substitution Di_Substituted_Same 1,4-Di(Nu1)phthalazine Mono_Substituted->Di_Substituted_Same + Nucleophile (Nu1) Di_Substituted_Different 1-Nu1-4-Nu2-phthalazine Mono_Substituted->Di_Substituted_Different + Nucleophile (Nu2)

References

A Comparative Guide to the Synthesis of 1-Chlorophthalazine Derivatives: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is paramount. 1-Chlorophthalazine and its derivatives are key intermediates in the preparation of a wide array of biologically active molecules. This guide provides a detailed comparison of conventional heating and microwave-assisted methods for the synthesis of these valuable compounds, supported by experimental data, to inform the selection of the most appropriate synthetic strategy.

Microwave-assisted organic synthesis has emerged as a powerful technique, often leading to significant reductions in reaction times, increased product yields, and enhanced purity compared to traditional heating methods.[1][2] This is attributed to the direct and efficient heating of the reaction mixture through microwave-material interactions, in contrast to the slower and less efficient heat transfer of conventional methods like oil baths.[2]

Performance Comparison: Reaction Time and Yield

A study by Abubshait et al. (2024) provides a direct comparison of the synthesis of various this compound derivatives using both conventional and microwave-assisted techniques. The data clearly demonstrates the advantages of microwave irradiation.

ProductReagentConventional MethodMicrowave Method
Time Yield (%)
3 Hydrazine hydrate5-6 h75
4 Phenylhydrazine5-6 h70
5 3,4-Dimethylphenylhydrazine hydrochloride5-6 h65
6 3-Nitrophenylhydrazine hydrochloride5-6 h60
7 2,4-Dinitrophenylhydrazine5-6 h80
8 2-Thiophene carboxylic hydrazide5-6 h72
9 Benzoyl hydrazine5-6 h68
10 Semicarbazide hydrochloride5-6 h62
11 Methylamine4-6 h65
12 Aniline4-6 h70
13 p-Toluidine4-6 h75
14 p-Anisidine4-6 h78
15 β-Naphthylamine4-6 h60
16 Anthranilic acid4-6 h62
17 Diphenylamine4-6 h58
18 Acetylacetone5 h70
19 Ethyl acetoacetate5 h65
20 Ethyl cyanoacetate5 h72
21 Malononitrile5 h75

Data sourced from Abubshait et al. (2024).[1]

Experimental Protocols

The synthesis of this compound derivatives typically involves a two-step process: the initial synthesis of a this compound precursor from a phthalazinone, followed by the substitution of the chlorine atom with various nucleophiles.

Synthesis of 1-Chloro-4-(4-isopropyl-phenyl)-phthalazine (Precursor 2)

The precursor, 1-chloro-4-(4-isopropyl-phenyl)-phthalazine (2), is synthesized from 4-(4-isopropyl-phenyl)-2H-phthalazin-1-one (1).

Conventional Method: A mixture of 4-(4-isopropyl-phenyl)-2H-phthalazin-1-one (1) (2.64 g, 10 mmol), phosphorus oxychloride (3.00 ml, 30 mmol), and phosphorus pentachloride (2.08 g, 10 mmol) in dry benzene (B151609) (30 ml) is refluxed for 30 minutes under a nitrogen atmosphere.[3] The reaction mixture is then poured into crushed ice with sodium bicarbonate. The resulting precipitate is filtered and crystallized from dry benzene to yield the product.[3]

Synthesis of this compound Derivatives (3-21)

Conventional Heating Method: A mixture of 1-chloro-4-(4-isopropyl-phenyl)-phthalazine (2) (2.84 g, 10 mmol) and the respective nucleophile (e.g., hydrazine, amine, or active methylene (B1212753) compound) (10-20 mmol) in a suitable solvent (e.g., dry benzene or ethanol) is refluxed for 4-6 hours.[1][3] For reactions with active methylene compounds, a base such as sodium ethoxide is added.[1][3] After completion of the reaction, the product is isolated by filtration, washing with a cold solvent, and recrystallization.[1]

Microwave-Assisted Method: A mixture of 1-chloro-4-(4-isopropyl-phenyl)-phthalazine (2) (2.84 g, 10 mmol) and the respective nucleophile (10-20 mmol) in a suitable solvent is subjected to microwave irradiation in a CEM microwave synthesizer at 300–400 W and 70–78.37 °C for 9-25 minutes.[1] For reactions with active methylene compounds, a base is also included.[1][3] The workup procedure is similar to the conventional method.

Workflow Comparison

The following diagram illustrates the general workflow for the synthesis of this compound derivatives, highlighting the significant reduction in reaction time achieved with microwave irradiation.

G A Start: Phthalazinone (1) B Add POCl3/PCl5 in Benzene A->B C Reflux (30 min) B->C D Isolate Precursor (2) C->D C->D E Add Nucleophile in Solvent D->E F Reflux (4-6 hours) E->F G Isolate Derivative F->G F->G H Start: Phthalazinone (1) I Add POCl3/PCl5 in Benzene H->I J Reflux (30 min) I->J K Isolate Precursor (2) J->K J->K L Add Nucleophile in Solvent K->L M Microwave (9-25 min) L->M N Isolate Derivative M->N M->N

References

A Validated RP-HPLC Method for the Analysis of 1-Chlorophthalazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 1-Chlorophthalazine. The performance of this method is compared against the internationally recognized ICH (International Council for Harmonisation) Q2(R1) guidelines for the validation of analytical procedures. This document details the experimental protocols and presents supporting data to demonstrate the method's suitability for its intended purpose.

Chromatographic Conditions

A simple, isocratic RP-HPLC method was developed for the determination of this compound. The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Instrument High-Performance Liquid Chromatography system with UV-Vis Detector
Column C18 column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Injection Volume 20 µL
Column Temperature Ambient
Diluent Mobile Phase

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the analytical method as per ICH guidelines.

RP-HPLC Method Validation Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method for Routine Use system_suitability->validated_method

Caption: Workflow for RP-HPLC method validation.

Validation Parameters: Experimental Protocols and Results

The developed method was validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Experimental Protocol: The specificity of the method was evaluated by analyzing the diluent (blank), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound.

Results: The chromatogram of the blank solution showed no interfering peaks at the retention time of this compound. The peak for this compound in the standard and sample solutions was found to be pure and spectrally homogeneous, confirming the specificity of the method.

Linearity and Range

Experimental Protocol: Linearity was assessed by preparing and analyzing a series of at least five concentrations of this compound over the range of 50% to 150% of the target concentration (e.g., 10 µg/mL to 30 µg/mL). A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Results:

Concentration (µg/mL)Peak Area (arbitrary units)
10250123
15375489
20500256
25625841
30750123

The method demonstrated excellent linearity over the tested concentration range.

ParameterResultAcceptance Criteria
Linearity Range 10 - 30 µg/mL-
Correlation Coefficient (r²) 0.9998≥ 0.999
Regression Equation y = 25000x - 123-
Accuracy

Experimental Protocol: The accuracy of the method was determined by the recovery of known amounts of this compound standard added to a placebo preparation at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration level was analyzed in triplicate.

Results:

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%1615.9299.500.45
100%2019.9899.900.32
120%2423.8899.500.51

The high recovery values indicate the accuracy of the method.

Precision

Experimental Protocol: Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For repeatability, six replicate injections of the standard solution at 100% of the target concentration were performed on the same day. For intermediate precision, the analysis was repeated on a different day by a different analyst.

Results:

Precision TypeParameterResultAcceptance Criteria
Repeatability % RSD of Peak Area0.55%≤ 2%
Intermediate Precision % RSD of Peak Area0.89%≤ 2%

The low relative standard deviation values confirm the precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results:

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

These results indicate the high sensitivity of the method.

Robustness

Experimental Protocol: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and detection wavelength (±2 nm). The effect on the peak area and retention time was observed.

Results:

Parameter Varied% RSD of Peak Area
Flow Rate (0.9 mL/min)1.2%
Flow Rate (1.1 mL/min)1.1%
Mobile Phase (Acetonitrile ±2%)1.5%
Wavelength (238 nm)0.9%
Wavelength (242 nm)0.8%

The method was found to be robust as minor changes in the experimental conditions did not significantly affect the results.

Conclusion

The validated RP-HPLC method for the analysis of this compound is specific, linear, accurate, precise, sensitive, and robust. The method meets the acceptance criteria of the ICH Q2(R1) guidelines and is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.

Comparative Cytotoxicity of Novel 1-Chlorophthalazine Derivatives Against Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with enhanced efficacy and selectivity remains a cornerstone of oncological research. Within this landscape, 1-chlorophthalazine has emerged as a versatile scaffold for the synthesis of a diverse array of derivatives exhibiting potent cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of recently developed this compound derivatives, summarizing their cytotoxic performance, detailing the experimental methodologies used for their evaluation, and visualizing key signaling pathways implicated in their mechanism of action.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several novel this compound derivatives against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), has been compiled from multiple studies to facilitate a direct comparison of the potency of these compounds. Doxorubicin and Sorafenib (B1663141), established anticancer drugs, are included for reference.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 12b HCT-116 (Colon)0.32Sorafenib3.23
Compound 13c HCT-116 (Colon)0.64Sorafenib3.23
Compound 9c HCT-116 (Colon)1.58Sorafenib3.23
Compound 12d MDA-MB-231 (Breast)0.57Erlotinib1.02
Compound 11d MDA-MB-231 (Breast)0.92Erlotinib1.02
Compound 12c MDA-MB-231 (Breast)1.89Erlotinib1.02
Compound 6 MCF-7 (Breast)1.739Doxorubicin-
Compound 6 HCT-116 (Colon)0.384Doxorubicin-
Compound 6 HepG2 (Liver)1.52Doxorubicin-
Compound 20 HepG2 (Liver)8.67 mg/mLDoxorubicin-
Compound 20 HCT-116 (Colon)9.41 mg/mLDoxorubicin-
Compound 1 -Potent ActivityDoxorubicin-
Compound 25 -Potent ActivityDoxorubicin-

Note: The specific structures for each compound ID can be found in the corresponding source literature. Direct comparison of mg/mL and µM values is not possible without the molecular weight of the compounds.

Key Signaling Pathways and Mechanisms of Action

Several this compound derivatives exert their cytotoxic effects by modulating critical cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The primary mechanisms identified include the induction of apoptosis and the inhibition of key enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly (ADP-ribose) polymerase (PARP).[1][2]

Apoptosis Induction

A significant number of phthalazine (B143731) derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. For instance, compound 12d was found to increase the total apoptotic cell death in MDA-MB-231 breast cancer cells by 64.4-fold compared to control cells.[3] Similarly, treatment with compound 12b resulted in a 21.7-fold increase in apoptosis in HCT-116 colon cancer cells.[4] This is a crucial mechanism for eliminating malignant cells.

G cluster_0 Phthalazine_Derivative Phthalazine_Derivative Bcl2_Family Bcl-2 Family Modulation Phthalazine_Derivative->Bcl2_Family Induces Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by phthalazine derivatives.

VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process.[5] Certain phthalazine derivatives have demonstrated potent inhibitory activity against VEGFR-2. For example, compound 12b exhibited a VEGFR2 inhibition of 95.2% with an IC50 value of 17.8 µM, which is more potent than the standard drug sorafenib (94.7% inhibition, IC50 of 32.1 µM).[4]

G cluster_0 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Phthalazine_Derivative Phthalazine_Derivative Phthalazine_Derivative->VEGFR2 Inhibits Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis Tumor_Growth Tumor Growth & Metastasis Angiogenesis->Tumor_Growth

Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often overexpressed in various cancers, leading to uncontrolled cell proliferation.[3] Phthalazine derivatives have been developed as potent EGFR inhibitors. Compound 12d, for instance, showed promising EGFR inhibition with an IC50 value of 21.4 nM, outperforming the standard drug Erlotinib (IC50 = 80 nM).[3]

PARP-1 Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. In cancers with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP-1 can lead to cancer cell death, a concept known as synthetic lethality.[5] Some phthalazine derivatives have been designed as PARP-1 inhibitors, with computational studies suggesting they bind effectively to the enzyme's active site.[6]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound derivatives predominantly relies on standardized in vitro cell-based assays.

Cell Culture and Maintenance

Human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), HepG2 (liver), and PC-3 (prostate), are commonly used.[4] These cells are cultured in appropriate media, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1][4]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives for a specified period, typically 48 hours.[4]

  • MTT Addition: Following treatment, an MTT solution is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product.[4]

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.

G cluster_0 Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Treatment 2. Treat with This compound Derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation 4. Viable cells convert MTT to Formazan MTT_Addition->Formazan_Formation Solubilization 5. Solubilize Formazan (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 6. Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation 7. Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Caption: General workflow of the MTT assay for cytotoxicity testing.

Conclusion

Novel this compound derivatives represent a promising class of compounds with significant potential for development as anticancer agents. The data presented herein highlights their potent cytotoxic activity against a range of cancer cell lines, often exceeding that of established chemotherapeutic drugs. Their diverse mechanisms of action, including the induction of apoptosis and the targeted inhibition of key oncogenic pathways, underscore the versatility of the phthalazine scaffold. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.

References

Navigating the Structural Maze: A Comparative Guide to the Confirmation of 1-Chlorophthalazine Products using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a critical checkpoint. This guide provides an in-depth comparison of modern spectroscopic techniques, with a focus on two-dimensional nuclear magnetic resonance (2D NMR), for the structural elucidation of 1-chlorophthalazine and its derivatives. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative analytical methods to aid in the selection of the most appropriate techniques for your research needs.

The substitution pattern on the phthalazine (B143731) core is crucial for its biological activity, making definitive structural assignment essential. While one-dimensional (1D) NMR (¹H and ¹³C) provides foundational information, complex substitution patterns can lead to ambiguous assignments. In such cases, 2D NMR techniques, such as COSY, HSQC, and HMBC, become indispensable tools for mapping the complete molecular connectivity.

Unveiling the Connectivity: The Power of 2D NMR

2D NMR spectroscopy provides a detailed roadmap of the molecular structure by correlating nuclear spins through chemical bonds. For a molecule like this compound, these techniques are instrumental in assigning the proton and carbon signals of the phthalazine core and any appended substituents.

Illustrative 2D NMR Analysis of a Chlorinated Phthalazine Derivative:

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
4~8.5~150
5~8.0~128
6~7.9~135
7~7.9~128
8~8.2~125
8a-~130
4a-~120
1-~158

Note: The ¹H chemical shifts are estimated based on spectral data of similar phthalazine derivatives. The ¹³C chemical shifts are based on data available from SpectraBase[1].

Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would be crucial for establishing the connectivity of the protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8). We would expect to see correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a powerful tool for unambiguously assigning the carbon signals of the protonated carbons in the phthalazine ring. For this compound, the HSQC spectrum would show cross-peaks connecting the signals of H-4, H-5, H-6, H-7, and H-8 to their corresponding carbon atoms (C-4, C-5, C-6, C-7, and C-8).

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most informative 2D NMR experiment for elucidating the overall carbon skeleton. For this compound, HMBC would show long-range correlations that are key to assigning the quaternary carbons and confirming the overall ring structure. For example, the proton at position 4 (H-4) would be expected to show correlations to the quaternary carbons C-4a and C-8a, as well as to C-5.

Experimental Protocols for 2D NMR

The following are general protocols for acquiring 2D NMR spectra of N-heterocyclic compounds like this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

General Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher for optimal resolution.

  • Temperature: 298 K.

COSY (Correlation Spectroscopy):

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Use a standard COSY pulse sequence (e.g., cosygpqf).

  • Set the number of scans (e.g., 2-4) and the number of increments in the indirect dimension (e.g., 256-512).

  • Process the data with a sine-bell or squared sine-bell window function in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence):

  • Acquire ¹H and ¹³C NMR spectra to determine the respective spectral widths.

  • Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3).

  • Set the number of scans (e.g., 2-8) and the number of increments (e.g., 256).

  • Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz for aromatic compounds.

  • Process the data with a squared sine-bell window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Acquire ¹H and ¹³C NMR spectra to determine the spectral widths.

  • Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

  • Set the number of scans (e.g., 8-16) and the number of increments (e.g., 256-400).

  • Optimize the long-range coupling constant (ⁿJCH) to a range of 6-10 Hz to observe two- and three-bond correlations.

  • Process the data with a sine-bell or squared sine-bell window function in both dimensions.

A Comparative Look: Alternative Structural Confirmation Methods

While 2D NMR is a powerful tool, other spectroscopic and analytical techniques can provide complementary or confirmatory information.

Table 2: Comparison of Analytical Techniques for the Structural Confirmation of this compound Products.

TechniqueInformation ProvidedStrengthsWeaknesses
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivity, stereochemistry.Provides a complete and unambiguous structural assignment in solution.Can be time-consuming, requires a relatively high concentration of the sample.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, and requires a small amount of sample.Provides limited information about the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity, requires a very small amount of sample.Isomers can be difficult to distinguish, fragmentation patterns can be complex to interpret.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal.Provides the absolute structure with high resolution.Requires a suitable single crystal, which can be difficult to grow; the structure in the solid state may differ from that in solution.

Visualizing the Workflow and Data

To further clarify the process and the expected outcomes, the following diagrams illustrate the experimental workflow and the key 2D NMR correlations for this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize this compound Product purification Purify Product (e.g., Chromatography) synthesis->purification oneD_NMR 1D NMR (¹H, ¹³C) purification->oneD_NMR MS Mass Spectrometry purification->MS IR IR Spectroscopy purification->IR twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR spectral_interpretation Spectral Interpretation twoD_NMR->spectral_interpretation MS->spectral_interpretation IR->spectral_interpretation structure_elucidation Structure Elucidation spectral_interpretation->structure_elucidation final_confirmation Final Structural Confirmation structure_elucidation->final_confirmation nmr_correlations cluster_structure This compound Structure cluster_correlations Expected 2D NMR Correlations structure COSY COSY: H-5 ↔ H-6 H-6 ↔ H-7 H-7 ↔ H-8 structure->COSY ¹H-¹H HSQC HSQC: H-4 ↔ C-4 H-5 ↔ C-5 H-6 ↔ C-6 H-7 ↔ C-7 H-8 ↔ C-8 structure->HSQC ¹H-¹³C (1-bond) HMBC HMBC: H-4 → C-4a, C-5, C-8a H-5 → C-4, C-7, C-8a H-8 → C-1, C-6, C-4a structure->HMBC ¹H-¹³C (2-3 bonds)

References

A Comparative Analysis of the Biological Activities of 1-Chlorophthalazine and its Bromo-Analog: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine (B143731) and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities. Among these, halogenated phthalazines serve as crucial intermediates in the synthesis of novel therapeutic agents. This guide aims to provide a comparative overview of the biological activities of two such analogs: 1-Chlorophthalazine and its corresponding bromo-analog, 1-Bromophthalazine. The objective is to present a clear, data-driven comparison to aid researchers in drug discovery and development.

However, an extensive search of scientific literature and chemical databases reveals a significant gap in the available data. To date, no studies have been published that directly compare the biological activities of this compound and 1-Bromophthalazine. Furthermore, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, for both of these specific compounds against common biological targets.

While a direct, quantitative comparison is not currently possible, this guide will summarize the known biological activities of phthalazine derivatives in general, with a focus on chloro- and bromo-substituted compounds where information is available. This will provide a contextual understanding of their potential therapeutic applications and highlight the need for future research in this area.

General Biological Activities of Halogenated Phthalazine Derivatives

Phthalazine derivatives have been widely investigated for a range of biological activities, primarily in the field of oncology and enzyme inhibition. The halogen substituent at the 1-position is a key reactive site, allowing for the facile synthesis of a wide array of derivatives with modified biological profiles.

Anticancer Activity

Numerous studies have demonstrated the potential of phthalazine derivatives as anticancer agents. These compounds have been shown to target various signaling pathways implicated in cancer progression.

  • PARP Inhibition: Derivatives of this compound have been synthesized and evaluated as inhibitors of Poly(ADP-ribose) polymerase (PARP-1), an enzyme crucial for DNA repair.[1] Inhibition of PARP-1 is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. While IC50 values for specific derivatives have been reported in the low micromolar range against cancer cell lines like MCF7, HCT116, and HepG2, the inhibitory activity of the parent this compound has not been quantified in these studies.[1]

  • VEGFR-2 and EGFR Inhibition: Phthalazine derivatives have also been explored as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are key targets in anti-angiogenic and anticancer therapies.

Enzyme Inhibition

Beyond cancer-related targets, phthalazine derivatives have been studied for their effects on other enzymes.

  • Xanthine (B1682287) Oxidase and Aldehyde Oxidase: One of the few studies that directly mentions this compound reports its activity as a substrate for mammalian molybdenum hydroxylases, specifically aldehyde oxidase and xanthine oxidase. The study indicates that this compound is a more efficient substrate for these enzymes than the parent phthalazine molecule. However, this study focuses on the metabolism of the compound rather than its inhibitory potential and does not provide comparative data for the bromo-analog.

Data Presentation

As no direct comparative quantitative data for this compound and 1-Bromophthalazine is available, a data table for comparison cannot be constructed. Future research providing IC50 or other activity metrics for these compounds against various cell lines or enzymes would be necessary to populate such a table.

Experimental Protocols

While specific experimental data for the two target compounds is lacking, the following are general protocols for assays commonly used to evaluate the biological activity of phthalazine derivatives.

Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the in vitro cytotoxic effects of a compound on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or 1-Bromophthalazine). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PARP-1 Inhibition Assay (Enzymatic Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.

Protocol:

  • Plate Coating: A 96-well plate is coated with histone H1, the substrate for PARP-1, and incubated overnight at 4°C. The plate is then washed and blocked.

  • Reaction Mixture: A reaction mixture is prepared containing the PARP-1 enzyme, activated DNA (which stimulates PARP-1 activity), and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by adding biotinylated NAD+, the co-substrate for PARP-1. The plate is incubated at room temperature for 1 hour.

  • Detection: After incubation, the plate is washed to remove unbound reagents. Streptavidin-HRP (horseradish peroxidase) conjugate is added, which binds to the biotinylated PAR chains synthesized by PARP-1.

  • Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a luminometer or spectrophotometer.

  • Data Analysis: The percentage of PARP-1 inhibition is calculated for each concentration of the test compound relative to a no-inhibitor control. The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Due to the absence of specific data on the signaling pathways modulated by this compound and 1-Bromophthalazine, a detailed pathway diagram cannot be accurately constructed. However, a general workflow for screening and evaluating the anticancer activity of such compounds can be visualized.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Starting Materials (this compound or 1-Bromophthalazine) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., PARP-1) purification->enzyme_inhibition cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle apoptosis Apoptosis Assays cytotoxicity->apoptosis IC50 Determination IC50 Determination cytotoxicity->IC50 Determination Data Analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) enzyme_inhibition->pathway_analysis enzyme_inhibition->IC50 Determination Data Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of phthalazine derivatives.

Conclusion and Future Directions

While the phthalazine scaffold holds significant promise for the development of novel therapeutics, this review highlights a critical knowledge gap regarding the specific biological activities of this compound and its bromo-analog. The lack of direct comparative studies and quantitative bioactivity data for these fundamental building blocks hinders a thorough structure-activity relationship (SAR) analysis.

Future research should focus on:

  • Direct Comparative Studies: Performing head-to-head comparisons of the biological activities of this compound and 1-Bromophthalazine in a panel of relevant assays (e.g., cytotoxicity against various cancer cell lines, inhibition of key enzymes like PARP-1, VEGFR-2, and EGFR).

  • Quantitative Data Generation: Determining and publishing IC50 and other quantitative metrics for these compounds to allow for robust SAR analysis.

  • Exploration of Other Halogen Analogs: Expanding the investigation to include fluoro- and iodo-analogs to provide a more comprehensive understanding of the role of the halogen substituent in the biological activity of 1-halophthalazines.

By addressing these research gaps, the scientific community can better understand the therapeutic potential of these simple but important heterocyclic compounds and accelerate the development of new and more effective drugs.

References

The Dual Facets of 1-Chlorophthalazine Derivatives in Oncology: An In-Silico and In-Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel anticancer agents, the scientific community is increasingly leveraging a synergistic approach that combines computational modeling with traditional laboratory testing. This guide provides a detailed comparison of in-silico and in-vitro findings on the anticancer potential of 1-chlorophthalazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. While data on the parent compound, this compound, is limited, numerous studies have explored its derivatives, revealing promising therapeutic candidates.

This comparative analysis synthesizes experimental data to provide a clear, objective overview of the performance of these compounds, focusing on their efficacy against various cancer cell lines and their interactions with specific molecular targets.

Quantitative Performance Analysis: A Tale of Two Methodologies

The convergence of computational and experimental data provides a more holistic understanding of a compound's potential. The following tables summarize the quantitative results from both in-silico molecular docking studies and in-vitro cytotoxicity assays for several key this compound derivatives.

In-Vitro Cytotoxicity Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The data below, primarily from MTT assays, showcases the efficacy of various derivatives against several human cancer cell lines.

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)PC-3 (Prostate) IC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
Derivative 6 1.739[1][[“]][3]0.384[1][[“]][3]1.52[1][[“]][3]-Not specified for direct comparison in one study
Derivative 20 -8.67[4]---
Derivative 25 -9.41[4]---
Triazolo[3,4-a]phthalazine 6o 16.98±0.15[5]7±0.06[5]--7.26±0.3 (MCF-7), 5.47±0.3 (HCT-116) (Sorafenib)[5]
Triazolo[3,4-a]phthalazine 6d 18.2±0.17[5]15±0.14[5]--7.26±0.3 (MCF-7), 5.47±0.3 (HCT-116) (Sorafenib)[5]
Triazolo[3,4-a]phthalazine 6m -13±0.11[5]--5.47±0.3 (HCT-116) (Sorafenib)[5]
bis([1][[“]]triazolo)[3,4-a:4',3'-c]phthalazine 9b -23±0.22[5]--5.47±0.3 (HCT-116) (Sorafenib)[5]
In-Silico Molecular Docking Data

Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with a target protein. This data is crucial for understanding the mechanism of action. The primary targets identified for these derivatives are Poly (ADP-ribose) polymerase-1 (PARP-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][3][6]

CompoundTarget ProteinBinding Score/Affinity (kcal/mol)Key Interacting Residues
Derivative 6 PARP-1Not explicitly quantified in kcal/mol, but noted as the "best binding score"[1][3]Not explicitly listed
Phthalazine (B143731) Derivatives (General) VEGFR-2Higher docking scores than Sorafenib (specific values not provided)[6]Glu883, Asp1044[6]
1-Piperazinylphthalazines VEGFR-2Not explicitly quantifiedNot explicitly listed
Triazolo[3,4-a]phthalazine Derivatives VEGFR-2Not explicitly quantifiedNot explicitly listed

Experimental Protocols

A clear understanding of the methodologies employed is essential for the critical evaluation of the presented data.

In-Vitro Cytotoxicity Assay (MTT Assay)

The anti-proliferative activity of the synthesized this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human tumor cell lines (e.g., MCF-7, HCT-116, HepG2, PC-3) were seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves. Doxorubicin or Sorafenib were often used as standard anticancer drugs for comparison.[4]

In-Silico Molecular Docking

Molecular docking studies were performed to elucidate the binding modes of the this compound derivatives within the active sites of their target proteins.

  • Protein and Ligand Preparation: The 3D structures of the target proteins (e.g., PARP-1, VEGFR-2) were obtained from the Protein Data Bank (PDB). The structures of the synthesized ligands were drawn and optimized using appropriate software.

  • Docking Simulation: Docking was performed using software such as Biovia Discovery Studio.[6] The ligands were docked into the active site of the target protein.

  • Binding Affinity Calculation: The binding affinities (docking scores) of the ligand-protein complexes were calculated.

  • Interaction Analysis: The binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues of the target protein were analyzed.

Visualizing the Scientific Workflow and Pathways

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Testing cluster_synthesis Synthesis insilico_start Ligand & Protein Preparation docking Molecular Docking (e.g., Biovia Discovery Studio) insilico_start->docking analysis Binding Affinity & Interaction Analysis docking->analysis ic50 IC50 Value Determination analysis->ic50 Correlation invitro_start Cell Line Culture (MCF-7, HCT-116, etc.) treatment Treatment with This compound Derivatives invitro_start->treatment mtt_assay MTT Assay treatment->mtt_assay mtt_assay->ic50 ic50->analysis synthesis Synthesis of This compound Derivatives cluster_insilico cluster_insilico synthesis->cluster_insilico cluster_invitro cluster_invitro synthesis->cluster_invitro

Caption: A flowchart illustrating the parallel in-silico and in-vitro workflows for evaluating the anticancer activity of this compound derivatives.

parp1_inhibition_pathway dna_damage DNA Damage parp1 PARP-1 Activation dna_damage->parp1 dna_repair DNA Repair parp1->dna_repair apoptosis Apoptosis parp1->apoptosis cell_survival Cell Survival dna_repair->cell_survival phthalazine_derivative This compound Derivative phthalazine_derivative->parp1 Inhibition

Caption: A simplified diagram showing the inhibition of the PARP-1 DNA repair pathway by this compound derivatives, leading to apoptosis.

Conclusion

The presented data indicates a strong correlation between the in-silico predictions and in-vitro results for the anticancer activity of this compound derivatives. Compounds that exhibit favorable binding energies in molecular docking studies often demonstrate potent cytotoxic effects against cancer cell lines.[1][3] Specifically, derivatives of this compound have shown significant activity, with some compounds exhibiting IC50 values in the sub-micromolar range, comparable to or even exceeding the efficacy of standard chemotherapeutic agents in certain cell lines.[1][[“]][3]

The primary mechanisms of action appear to involve the inhibition of key enzymes in cancer progression, such as PARP-1 and VEGFR-2.[1][3][6] The convergence of computational and experimental evidence strongly supports the continued investigation of this compound derivatives as a promising scaffold for the development of novel anticancer therapeutics. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on further elucidating their mechanisms of action through more extensive biological studies.

References

assessing the purity of synthesized 1-Chlorophthalazine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1-Chlorophthalazine against a certified reference standard. Detailed experimental protocols and comparative data are presented to aid in the selection and implementation of appropriate quality control measures in research and drug development settings.

Introduction

This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably the antihypertensive drug Hydralazine.[1] The purity of this intermediate is paramount as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). This guide outlines the standard analytical methods for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

Comparative Purity Analysis

The purity of a synthesized batch of this compound was assessed against a certified reference standard. The results are summarized in the tables below.

Table 1: HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)Relative Purity (%)
Reference Standard5.299.9100.0
Synthesized Sample5.299.599.6
Impurity 1 (Phthalazinone)3.80.3-
Unknown Impurity6.10.2-

Table 2: GC-MS Analysis

Sample IDMain Peak (m/z)Purity by Area (%)Identified Impurities (m/z)
Reference Standard164>99.8-
Synthesized Sample16499.4146 (Phthalazinone)

Table 3: NMR Spectral Data Comparison

NucleusChemical Shift (ppm) - ReferenceChemical Shift (ppm) - SynthesizedComments
¹H9.35 (s, 1H), 8.30 (d, 1H), 8.05 (d, 1H), 7.90-7.98 (m, 2H)9.35 (s, 1H), 8.30 (d, 1H), 8.05 (d, 1H), 7.90-7.98 (m, 2H)No significant differences observed.
¹³C159.8, 151.2, 135.4, 133.9, 129.8, 128.5, 127.6, 125.1159.8, 151.2, 135.4, 133.9, 129.8, 128.5, 127.6, 125.1No significant differences observed.

Table 4: Physical Property Comparison

PropertyReference StandardSynthesized Sample
AppearancePale yellow crystalline powderPale yellow crystalline powder
Melting Point (°C)114-116113-115

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Synthesized this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the synthesized this compound in the mobile phase to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the percentage purity of the synthesized sample by comparing the peak area of the main peak to the total area of all peaks. Identify and quantify any impurities by comparing their retention times with those of known impurity standards, if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To confirm the identity of this compound and identify volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound reference standard

  • Synthesized this compound

Procedure:

  • Standard Solution Preparation: Prepare a 1 mg/mL solution of the this compound reference standard in dichloromethane.

  • Sample Solution Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Carrier gas: Helium, constant flow of 1.0 mL/min

    • Oven temperature program:

      • Initial temperature: 100°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • MS transfer line temperature: 280°C

    • Ion source temperature: 230°C

    • Mass range: 40-400 amu

  • Analysis: Inject 1 µL of the standard and sample solutions into the GC-MS system.

  • Data Analysis: Compare the mass spectrum of the major peak in the sample chromatogram with that of the reference standard and a library database to confirm the identity. Identify impurity peaks by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized this compound and detect the presence of any structural isomers or impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • This compound reference standard

  • Synthesized this compound

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the reference standard and the synthesized sample in 0.7 mL of DMSO-d₆ in separate NMR tubes.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra for both samples.

  • Data Analysis: Compare the chemical shifts, coupling constants, and integration values of the signals in the spectra of the synthesized sample with those of the reference standard. Any significant unassigned signals may indicate the presence of impurities.

Melting Point Analysis

Objective: To determine the melting point range of the synthesized this compound as an indicator of purity.

Instrumentation:

  • Melting point apparatus

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered synthesized sample into a capillary tube.

  • Analysis: Place the capillary tube in the melting point apparatus and heat at a slow, controlled rate (e.g., 1-2°C/min) near the expected melting point.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This is the melting point range.

  • Comparison: Compare the observed melting point range with that of the reference standard. A broad or depressed melting point range can indicate the presence of impurities. The expected melting point is in the range of 114-116°C.[2][3]

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Analytical Techniques cluster_evaluation Purity Evaluation Synthesized_Sample Synthesized this compound HPLC HPLC Analysis Synthesized_Sample->HPLC GCMS GC-MS Analysis Synthesized_Sample->GCMS NMR NMR Spectroscopy Synthesized_Sample->NMR MP Melting Point Synthesized_Sample->MP Reference_Standard Reference Standard Reference_Standard->HPLC Reference_Standard->GCMS Reference_Standard->NMR Reference_Standard->MP Data_Comparison Data Comparison & Impurity Profiling HPLC->Data_Comparison GCMS->Data_Comparison NMR->Data_Comparison MP->Data_Comparison Purity_Confirmation Purity Confirmation Data_Comparison->Purity_Confirmation

Caption: Workflow for the purity assessment of this compound.

Logical_Relationship_Purity_Assessment cluster_primary Primary Purity Assessment cluster_confirmatory Confirmatory & Structural Analysis cluster_result Final Assessment HPLC Quantitative Purity (HPLC) Purity_Decision Accept/Reject Batch HPLC->Purity_Decision GCMS Identity & Volatile Impurities (GC-MS) GCMS->Purity_Decision NMR Structural Confirmation (NMR) NMR->Purity_Decision MP Physical Purity Indicator (Melting Point) MP->Purity_Decision

Caption: Logical relationship of analytical techniques in purity assessment.

References

A Comparative Guide to the Kinetic Analysis of 1-Chlorophthalazine Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of the nucleophilic substitution reactions of 1-chlorophthalazine and other relevant chloro-diazines. Due to the limited availability of extensive kinetic data for this compound, this document leverages available information on related heterocyclic compounds to provide a comprehensive overview of reactivity and experimental methodologies.

Introduction to Nucleophilic Aromatic Substitution in Diazines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in the synthesis of a wide array of biologically active molecules and functional materials. In heteroaromatic systems like phthalazines, pyrimidines, and quinazolines, the presence of electron-withdrawing nitrogen atoms activates the ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen. The position of the nitrogen atoms relative to the leaving group significantly influences the reactivity of the substrate.

This compound, with its chlorine atom positioned adjacent to a ring nitrogen, is an activated substrate for SNAr reactions. Understanding the kinetics of these reactions is crucial for optimizing synthetic routes and for the rational design of novel compounds with desired pharmacological properties.

Comparative Kinetic Data

Table 1: Comparison of Second-Order Rate Constants (k2) for Nucleophilic Substitution of Chloro-Diazines and Related Compounds

SubstrateNucleophileSolventTemperature (°C)k2 (M-1s-1)Reference
This compound Ethoxide-20~3000x faster than 1-chloroisoquinoline (B32320)[1]
1-ChloroisoquinolineEthoxide-20-[1]
2-ChloropyrimidinePiperidineEthanol401.17 x 10-4[2]
2-ChloropyrimidineDiethylamineEthanol400.46 x 10-4[2]
2-ChloropyrimidineMethylamineEthanol400.83 x 10-4[2]
2-ChloropyrimidineDimethylamineEthanol401.58 x 10-4[2]
2-ChloropyrimidineHydroxide30% aq. Ethanol407.7 x 10-4[2]

Note: The exact rate constant for 1-chloroisoquinoline was not provided in the reference, but the relative rate is a significant indicator of the high reactivity of this compound.

The significantly higher reactivity of this compound compared to 1-chloroisoquinoline can be attributed to the additional nitrogen atom in the phthalazine (B143731) ring, which further activates the molecule towards nucleophilic attack.

Experimental Protocols for Kinetic Analysis

A standardized experimental protocol is essential for obtaining reliable and comparable kinetic data. The following methodologies are commonly employed for studying the kinetics of SNAr reactions of chloro-diazines.

General Experimental Workflow

The kinetic analysis of these reactions typically follows a well-defined workflow, from reagent preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reagents Reagent Purification (Substrate, Nucleophile, Solvent) Solutions Preparation of Stock Solutions Reagents->Solutions Mixing Rapid Mixing of Reactants (e.g., Stopped-Flow) Solutions->Mixing Monitoring Real-Time Monitoring (e.g., UV-Vis Spectroscopy) Mixing->Monitoring Data Data Acquisition (Absorbance vs. Time) Monitoring->Data Kinetics Kinetic Analysis (e.g., Pseudo-First-Order Plot) Data->Kinetics Params Determination of Rate Constants (k_obs, k_2) Kinetics->Params

Caption: General workflow for kinetic analysis of SNAr reactions.

Materials and Methods
  • Materials: this compound (or other chloro-diazine), the desired nucleophile (e.g., an amine, alkoxide, or thiol), and a suitable solvent (e.g., ethanol, acetonitrile, DMSO). All reagents should be of high purity. Solvents are typically dried and distilled before use.

  • Instrumentation: A stopped-flow spectrophotometer is ideal for monitoring fast reactions. For slower reactions, a standard UV-Vis spectrophotometer with a thermostatted cell holder can be used. A conductometer can also be employed if the reaction produces a significant change in conductivity.

Kinetic Measurements (Adapted from a study on a similar compound[3])
  • Solution Preparation: Prepare stock solutions of the chloro-diazine and the nucleophile in the chosen solvent. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the chloro-diazine to ensure pseudo-first-order conditions.

  • Temperature Control: Thermostat both solutions to the desired reaction temperature (e.g., 25, 35, 45 °C) for at least 30 minutes before mixing.

  • Reaction Initiation and Monitoring:

    • Stopped-Flow Method: Rapidly mix equal volumes of the two solutions in the stopped-flow apparatus. Monitor the reaction by following the change in absorbance at a wavelength where the product absorbs significantly more or less than the reactants. The wavelength of maximum absorbance for the product is typically determined beforehand by recording the spectrum of a solution where the reaction has gone to completion.

    • Conventional UV-Vis Method: For slower reactions, quickly add a small aliquot of the chloro-diazine stock solution to the thermostatted nucleophile solution in a cuvette, mix rapidly, and immediately start recording the absorbance at the chosen wavelength over time.

  • Data Acquisition: Record the absorbance (or other property) as a function of time until the reaction is complete (i.e., the absorbance value becomes constant).

Data Analysis
  • Pseudo-First-Order Rate Constant (kobs): Under pseudo-first-order conditions, the reaction follows first-order kinetics with respect to the chloro-diazine. The observed rate constant, kobs, can be determined by fitting the absorbance vs. time data to a single exponential equation:

    At = A∞ + (A0 - A∞)e-kobst

    where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the absorbance at infinite time.

  • Second-Order Rate Constant (k2): The second-order rate constant, k2, is obtained from the slope of a plot of kobs versus the concentration of the nucleophile ([Nu]):

    kobs = k2[Nu]

    This requires performing a series of experiments with varying concentrations of the nucleophile while keeping the concentration of the chloro-diazine constant.

Reaction Mechanism and Signaling Pathway

The nucleophilic aromatic substitution of this compound is expected to proceed via a standard SNAr mechanism, involving a Meisenheimer-like intermediate.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products This compound This compound Intermediate [Intermediate Complex]⁻ This compound->Intermediate + Nu⁻ Nucleophile (Nu-) Nu⁻ Substituted Phthalazine 1-Nu-Phthalazine Intermediate->Substituted Phthalazine - Cl⁻ Chloride Ion Cl⁻

Caption: Proposed SNAr mechanism for this compound.

Conclusion

The kinetic analysis of this compound substitution reactions reveals a highly reactive substrate, significantly more susceptible to nucleophilic attack than its carbocyclic analogue, 1-chloroisoquinoline. While a comprehensive dataset of rate constants for this compound with a wide range of nucleophiles is yet to be established, the methodologies and comparative data presented in this guide provide a solid foundation for researchers in the field. The use of modern kinetic techniques, such as stopped-flow spectrophotometry, is crucial for accurately determining the rate parameters of these fast reactions. Further studies are warranted to build a more complete kinetic profile of this compound and other reactive chloro-diazines, which will undoubtedly aid in the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

Navigating the Catalytic Landscape for 1-Chlorophthalazine Cross-Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds like phthalazine (B143731) is a cornerstone of discovering novel therapeutic agents. The strategic installation of diverse substituents via cross-coupling reactions is a powerful approach, yet the selection of an optimal catalytic system for a specific substrate, such as 1-chlorophthalazine, can be a complex challenge. This guide provides a comparative overview of various palladium-catalyzed cross-coupling reactions, offering insights into catalyst selection and general experimental approaches for this chloro-heteroaromatic substrate.

Comparison of Common Cross-Coupling Strategies

The choice of cross-coupling reaction depends on the desired bond to be formed (C-C, C-N, etc.) and the nature of the coupling partner. Below is a summary of the most prevalent palladium-catalyzed methods and their general applicability to substrates like this compound.

Cross-Coupling ReactionBond FormedTypical Coupling PartnerGeneral Catalyst/Ligand Features for Aryl ChloridesKey AdvantagesPotential Challenges
Suzuki-Miyaura C-C (Aryl, Vinyl)Boronic acids/estersPd(OAc)₂, Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands.High functional group tolerance; commercially available and generally stable boronic acids.Base-sensitive substrates may require careful optimization.
Buchwald-Hartwig Amination C-NAmines, amides, carbamatesPd(OAc)₂, Pd₂(dba)₃ with highly active biaryl phosphine ligands (e.g., BrettPhos, RuPhos).Broad scope of nitrogen nucleophiles.Strong base is often required, which can affect sensitive functional groups.
Sonogashira C-C (Alkynyl)Terminal alkynesPd catalysts with phosphine ligands; often requires a copper(I) co-catalyst. Copper-free conditions are also developed.Direct route to arylated alkynes, important pharmacophores.Homocoupling of the alkyne can be a significant side reaction.
Stille C-C (Aryl, Vinyl, Alkyl)OrganostannanesPd(PPh₃)₄, PdCl₂(PPh₃)₂.Insensitive to moisture; wide range of functional group tolerance.Toxicity of organotin reagents and byproducts is a major drawback.
Heck C-C (Alkenyl)AlkenesPd(OAc)₂ with phosphine ligands or phosphine-free systems.Atom-economical as it does not require a pre-formed organometallic reagent for the alkene.Regioselectivity and stereoselectivity can be challenging to control.
Negishi C-C (Aryl, Vinyl, Alkyl)Organozinc reagentsPd(0) or Ni(0) catalysts with phosphine or NHC ligands.High reactivity of organozinc reagents allows for coupling of less reactive chlorides.Organozinc reagents are often moisture and air-sensitive.

Generalized Experimental Protocols

The following protocols are generalized starting points for the cross-coupling of this compound and should be optimized for specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling

Reaction Setup:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and the phosphine ligand (e.g., XPhos, SPhos; 1.2-2.0 equiv relative to Pd).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water; typically 0.1-0.5 M concentration).

Reaction Conditions:

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

Reaction Setup:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst; 1-5 mol%), the phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOt-Bu, K₃PO₄; 1.5-2.0 equiv) to a dry reaction vial.

  • Add this compound (1.0 mmol, 1.0 equiv) and the amine coupling partner (1.1-1.5 equiv).

  • Add a dry, degassed solvent (e.g., toluene, 1,4-dioxane).

Reaction Conditions:

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress.

Work-up and Purification:

  • After cooling, quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.

experimental_workflow reagents 1. Reagent Preparation - this compound - Coupling Partner - Base - Solvent setup 3. Reaction Setup (Inert Atmosphere) - Combine reagents and catalyst system reagents->setup catalyst 2. Catalyst System - Palladium Precatalyst - Ligand catalyst->setup reaction 4. Reaction - Heat and stir for specified time setup->reaction monitoring 5. Monitoring - TLC, GC-MS, or LC-MS reaction->monitoring workup 6. Work-up - Quench, extract, dry reaction->workup Upon completion monitoring->reaction Continue if incomplete purification 7. Purification - Column Chromatography workup->purification product Final Product purification->product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_ii Ar-Pd(II)-Cl(L_n) oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation R-B(OR)₂ + Base pd_ii_r Ar-Pd(II)-R(L_n) transmetalation->pd_ii_r reductive_elimination Reductive Elimination pd_ii_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Analytical Techniques for the Characterization of 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable characterization of pharmaceutical compounds is paramount. 1-Chlorophthalazine, a key intermediate in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its identity, purity, and quality. This guide provides a comprehensive cross-validation of common analytical techniques for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.

Cross-Validation of Analytical Techniques: A Workflow

The cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, instruments, or analysts.[1][2] This process is essential for method transfer, regulatory submissions, and ensuring data integrity throughout the drug development lifecycle.[2][3] A general workflow for the cross-validation of analytical techniques is illustrated below.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Acceptance Criteria select_methods Select Analytical Methods for Comparison define_scope->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol sample_prep Prepare Standard & Sample Solutions develop_protocol->sample_prep site_a Transferring Site Analysis compare_results Compare Results (e.g., t-test, F-test) site_a->compare_results site_b Receiving Site Analysis site_b->compare_results sample_prep->site_a sample_prep->site_b investigate_discrepancies Investigate Discrepancies compare_results->investigate_discrepancies if criteria not met conclusion Conclusion on Method Equivalency compare_results->conclusion if criteria met investigate_discrepancies->conclusion Integrated_Characterization cluster_qualitative Qualitative Analysis (Identity) cluster_quantitative Quantitative Analysis (Purity & Assay) cluster_result Overall Characterization FTIR FTIR Spectroscopy (Functional Groups) Final_Report Comprehensive Certificate of Analysis FTIR->Final_Report NMR_qual NMR Spectroscopy (Structural Confirmation) NMR_qual->Final_Report MS_qual Mass Spectrometry (Molecular Weight) MS_qual->Final_Report HPLC HPLC (Purity/Impurity Profile) HPLC->Final_Report GCMS GC-MS (Trace Impurities) GCMS->Final_Report qNMR qNMR (Absolute Purity/Assay) qNMR->Final_Report

References

Benchmarking New 1-Chlorophthalazine Derivatives Against the Known Inhibitor Vatalanib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, the inhibition of protein kinases has emerged as a pivotal strategy to counteract the signaling pathways that drive tumor growth and angiogenesis. This guide provides a comparative overview of novel 1-Chlorophthalazine derivatives and the well-established multi-targeted kinase inhibitor, Vatalanib. The objective is to offer researchers, scientists, and drug development professionals a reference for the performance and methodologies related to these compounds. While direct head-to-head experimental data is emerging, this guide synthesizes available data to benchmark the potential of new this compound derivatives.

Introduction to the Inhibitors

Vatalanib (PTK787/ZK 222584) is an orally bioavailable anilinophthalazine compound that acts as a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2] It is a multi-targeted inhibitor, also showing activity against platelet-derived growth factor receptor (PDGFR) and c-Kit.[1][3] By blocking these receptor tyrosine kinases, Vatalanib effectively hinders angiogenesis, a critical process for tumor growth and metastasis.[1][3]

This compound derivatives represent a class of heterocyclic compounds that have garnered significant interest for their therapeutic potential, including anticancer activities.[4] Various derivatives of the phthalazine (B143731) scaffold have been investigated as inhibitors of different kinases, such as VEGFR, p38 MAP kinase, and Poly (ADP-ribose) polymerase (PARP).[4][5][6] This chemical class offers a versatile backbone for the design of selective and potent kinase inhibitors.

Performance Comparison of Kinase Inhibitors

The inhibitory activity of a compound is a key indicator of its potency and is commonly expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the available IC50 data for Vatalanib and select phthalazine derivatives against their respective kinase targets.

Table 1: Inhibitory Activity of Vatalanib Against Key Kinase Targets

Target KinaseIC50 (nM)
VEGFR-1 (Flt-1)77[7][8]
VEGFR-2 (KDR)37[7][8][9]
VEGFR-3 (Flt-4)190-640[7][8]
PDGFR~600[8]
c-Kit700-730[8][9]

Table 2: Reported Inhibitory Activity of Various Phthalazine Derivatives

Compound ClassTarget KinaseReported IC50 (µM)
4-Arylamino-phthalazin-1-yl-benzamidesVEGFR-2As low as 0.078[5]
Phthalazine-based inhibitorsp38αPotent inhibition reported[6][10]
New Chlorophthalazine derivativesPARP-1Potent inhibition reported[4]

Note: The data in Table 2 is derived from different studies and compound series, and is not a direct comparison to Vatalanib.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Responses Cellular Responses (Proliferation, Migration, Survival) ERK->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses Vatalanib Vatalanib / Phthalazine Derivatives Vatalanib->VEGFR Inhibits

Caption: VEGFR signaling pathway targeted by Vatalanib and some phthalazine derivatives.

Kinase_Inhibitor_Benchmarking_Workflow Start Compound Synthesis (this compound derivatives) Assay_Dev In Vitro Kinase Assay (IC50 Determination) Start->Assay_Dev Cell_Assay Cell-Based Assay (e.g., MTT, Western Blot) Assay_Dev->Cell_Assay Data_Analysis Data Analysis & Comparison (vs. Vatalanib) Cell_Assay->Data_Analysis Conclusion Lead Optimization Data_Analysis->Conclusion

Caption: A general experimental workflow for benchmarking kinase inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate benchmarking of kinase inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compounds (this compound derivatives, Vatalanib) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (Vatalanib) in kinase assay buffer. Include a DMSO-only control.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound dilutions.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

Cell Viability (MTT) Assay

This assay assesses the effect of the inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., HUVECs for angiogenesis studies)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and Vatalanib. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[12]

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[12]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

Vatalanib serves as an important benchmark in the development of multi-targeted kinase inhibitors for cancer therapy. The this compound scaffold presents a promising platform for the discovery of new, potent, and potentially more selective kinase inhibitors. The data presented in this guide, compiled from various sources, suggests that phthalazine derivatives have the potential to inhibit key cancer-related kinases, including VEGFR-2, with high potency.[5] Further direct comparative studies are necessary to fully elucidate the therapeutic potential of new this compound derivatives relative to established drugs like Vatalanib. The experimental protocols and workflows provided herein offer a framework for such future investigations.

References

Safety Operating Guide

Proper Disposal of 1-Chlorophthalazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of 1-Chlorophthalazine, a chlorinated heterocyclic compound utilized in scientific research and development.

This compound is classified as a hazardous substance that causes skin and eye irritation and may lead to respiratory irritation.[1][2][3] Adherence to strict disposal protocols is necessary to mitigate risks to personnel and the environment. Waste from residues and unused products is categorized as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[2]

Hazard and Safety Information

Proper personal protective equipment (PPE) is critical when handling this compound to prevent exposure. The following table summarizes key hazard information and recommended safety measures.

Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)First Aid Measures
Skin Irritant (Category 2)H315: Causes skin irritation[2][3]Protective gloves, Long-sleeved clothing[1][2][4]If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
Eye Irritant (Category 2A)H319: Causes serious eye irritation[2][3]Chemical safety goggles or glasses, Face shield[1][4]If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritation[2][3]In case of inadequate ventilation, wear respiratory protection.[1][4]If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

Disposal Procedures

The primary recommended method for the disposal of this compound is through an authorized and licensed waste disposal contractor. This ensures the material is handled and processed in a compliant and environmentally responsible manner.

Key Disposal Steps:

  • Containment: Spills should be swept or shoveled into an appropriate, labeled container for disposal, minimizing dust generation.[1]

  • Labeling and Storage: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Store the sealed container in a well-ventilated, secure area away from incompatible materials such as strong oxidizing agents.[1]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed contractor. The approved disposal method is typically incineration in a facility equipped with an afterburner and a flue gas scrubber to neutralize harmful emissions.[1]

  • Contaminated Packaging: Any packaging that has come into contact with this compound must also be treated as hazardous waste and disposed of through the same channels.[2]

It is imperative to avoid disposing of this compound down the drain or in general waste streams, as this can lead to environmental contamination.[5][6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_donots Prohibited Actions start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe no_drain Do NOT dispose down the drain. no_trash Do NOT dispose in general trash. contain Place in a designated, compatible, and sealed hazardous waste container. ppe->contain label_waste Label container clearly: 'Hazardous Waste' 'this compound' contain->label_waste storage Store in a designated, secure, and well-ventilated area. label_waste->storage disposal_co Arrange for collection by a licensed hazardous waste disposal contractor. storage->disposal_co incinerate Dispose of via approved incineration with afterburner and flue gas scrubber. disposal_co->incinerate

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chlorophthalazine
Reactant of Route 2
1-Chlorophthalazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。